Celecoxib
Description
This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, is a nonsteroidal anti-inflammatory drug (NSAID) which is known for its decreased risk of causing gastrointestinal bleeding compared to other NSAIDS. It is used to manage symptoms of various types of arthritis pain and in familial adenomatous polyposis (FAP) to reduce precancerous polyps in the colon. It is marketed by Pfizer under the brand name Celebrex, and was initially granted FDA approval in 1998. Interestingly, selective COX-2 inhibitors (especially this compound), have been evaluated as potential cancer chemopreventive and therapeutic drugs in clinical trials for a variety of malignancies.
This compound is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of this compound is as a Cyclooxygenase Inhibitor.
This compound is a nonsteroidal antiinflammatory drug (NSAID) with selectively for inhibition of cyclooxygenase-2 (Cox-2), which is widely used in the therapy of arthritis. This compound has been linked to rare instances of idiosyncratic drug induced liver disease.
This compound is a nonsteroidal anti-inflammatory drug (NSAID) with a diaryl-substituted pyrazole structure. This compound selectively inhibits cyclo-oxygenase-2 activity (COX-2); COX-2 inhibition may result in apoptosis and a reduction in tumor angiogenesis and metastasis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and has 18 approved and 95 investigational indications. This drug has a black box warning from the FDA.
This compound is a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of osteoarthritis, rheumatoid arthritis, acute pain, painful menstruation and menstrual symptoms, and to reduce numbers of colon and rectum polyps in patients with familial adenomatous polyposis. It is marketed by Pfizer under the brand name Celebrex. In some countries, it is branded Celebra. This compound is available by prescription in capsule form.
A pyrazole derivative and selective CYCLOOXYGENASE 2 INHIBITOR that is used to treat symptoms associated with RHEUMATOID ARTHRITIS; OSTEOARTHRITIS and JUVENILE ARTHRITIS, as well as the management of ACUTE PAIN.
See also: Amlodipine Besylate; this compound (component of); this compound; Tramadol Hydrochloride (component of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEKVGVHFLEQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Record name | celecoxib | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Celecoxib | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022777 | |
| Record name | Celecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Celecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
529.0±60.0 | |
| Record name | Celecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Poorly soluble | |
| Record name | Celecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Pale yellow solid | |
CAS No. |
169590-42-5 | |
| Record name | Celecoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169590-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Celecoxib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Celecoxib | |
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| URL | https://www.drugbank.ca/drugs/DB00482 | |
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| Record name | celecoxib | |
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| Record name | celecoxib | |
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| Record name | Celecoxib | |
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| Record name | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |
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| Record name | CELECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCX84Q7J1L | |
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| Record name | Celecoxib | |
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| Record name | Celecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
157-159, 157-159 °C, 101.7 - 103.9 °C | |
| Record name | Celecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00482 | |
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| Record name | Celecoxib | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Celecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the-Cancer-Cell-Mechanisms-of-Action-of-Celecoxib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has garnered significant attention for its anticancer properties, which extend beyond its established anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. We will delve into both the canonical COX-2-dependent pathways and the increasingly recognized COX-2-independent mechanisms. This guide will also provide detailed protocols for key experimental assays used to investigate these mechanisms, offering a robust framework for researchers in the field of oncology and drug development.
Introduction: Re-evaluating this compound in an Oncological Context
Initially developed as a nonsteroidal anti-inflammatory drug (NSAID), this compound's primary function is to selectively inhibit the COX-2 enzyme, a key mediator of inflammation and pain. However, a substantial body of evidence now indicates that this compound possesses potent antitumor activities.[1][2] The expression of COX-2 is often low in normal tissues but significantly elevated in various cancers, contributing to tumor growth and progression.[3] While the inhibition of the COX-2/prostaglandin E2 (PGE2) signaling axis is a critical component of its anticancer action, it is now clear that this compound also triggers antitumor responses through mechanisms entirely independent of COX-2.[4][5] This guide will dissect these multifaceted mechanisms to provide a comprehensive understanding of this compound's potential as a cancer therapeutic.
The Canonical Pathway: COX-2-Dependent Inhibition
The overexpression of COX-2 in tumor cells leads to increased production of prostaglandins, particularly PGE2. This elevation in PGE2 promotes cancer progression through several mechanisms, including enhanced cell proliferation, invasion, and angiogenesis.[4][6] this compound directly inhibits the enzymatic activity of COX-2, thereby reducing PGE2 synthesis.[7] This disruption of the COX-2/PGE2 signaling axis interferes with downstream pathways that are crucial for tumor growth and survival. For example, PGE2 can activate signaling cascades involving NF-κB and Akt, which in turn promote the expression of genes involved in cell proliferation, migration, and invasion.[4] By blocking PGE2 production, this compound effectively dampens these pro-tumorigenic signals.[4][6]
Signaling Pathway: COX-2 Dependent Mechanism
Caption: COX-2 Dependent Inhibition by this compound.
COX-2-Independent Mechanisms: A Multifaceted Approach
A compelling body of research demonstrates that this compound's anticancer effects are not solely reliant on its ability to inhibit COX-2.[4][8] These COX-2-independent mechanisms are diverse and impact several core cellular processes that are critical for cancer cell survival and proliferation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[9][10] This pro-apoptotic effect is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway : this compound can promote apoptosis by down-regulating anti-apoptotic proteins like Mcl-1 and activating pro-apoptotic proteins such as Bax.[4][11] This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction and the release of cytochrome c, ultimately activating the caspase cascade.[4]
-
Extrinsic Pathway : Studies have shown that this compound can increase the expression of death receptors, such as DR5, on the surface of cancer cells.[12] This sensitization makes the cells more susceptible to apoptosis induced by ligands like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[12]
-
Endoplasmic Reticulum (ER) Stress : this compound can also induce apoptosis by triggering ER stress.[10] This involves the inhibition of ER calcium-ATP binding enzymes, leading to an accumulation of unfolded proteins and the activation of the unfolded protein response (UPR), which can ultimately initiate apoptosis.[4]
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[5][13][14]
-
G0/G1 Arrest : This is often achieved by this compound's ability to increase the expression of cell cycle inhibitory proteins like p21 and p27, and decrease the expression of cyclins A and B1.[5][14][15]
-
G2/M Arrest : In some cancer cell types, such as HeLa cervical cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase, an effect linked to increased p53 expression.[13][16]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties.[17][18][19] It can inhibit angiogenesis by reducing the production of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[17][20][21] This effect can be mediated by suppressing the activity of transcription factors, such as Sp1, which are involved in VEGF gene expression.[21] Furthermore, this compound can directly induce apoptosis in endothelial cells, further contributing to its anti-angiogenic effects.[18]
Modulation of Key Signaling Pathways
This compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer.
-
Akt Pathway : The PI3K/Akt pathway is a central regulator of cell survival and proliferation. This compound can inhibit the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting cell growth.[4][22]
-
NF-κB Pathway : The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer. This compound has been shown to suppress the activation of NF-κB by inhibiting the IκBα kinase (IKK), which is required for NF-κB activation.[22] However, in some contexts, this compound has been reported to activate NF-κB, suggesting a cell-type-specific role.[9][23]
-
Wnt/β-catenin Pathway : The Wnt/β-catenin signaling pathway is critical for embryonic development and is often aberrantly activated in cancer. This compound can suppress this pathway by promoting the degradation of β-catenin, a key downstream effector.[1][4][7]
Signaling Pathway: Key COX-2 Independent Mechanisms
Caption: Overview of this compound's COX-2 Independent Mechanisms.
Experimental Methodologies for Investigation
To rigorously investigate the anticancer mechanisms of this compound, a combination of well-established in vitro assays is essential. The following section provides detailed, step-by-step protocols for key experiments.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate overnight.[24]
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[24]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[24]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[24][25]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570-600 nm using a microplate reader.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27][28]
Protocol:
-
Cell Treatment and Collection: Treat cells with this compound as desired. Collect both adherent and floating cells by trypsinization and centrifugation.[27]
-
Cell Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[29]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[26]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[26][29]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[26][30]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[26][30]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[31][32]
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.[31]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS, then add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix on ice for at least 30 minutes.[31][33]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[31]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A).[31][33]
-
PI Staining: Add 400 µL of PI solution (e.g., 50 µg/mL) and mix well.[31][33]
-
Incubation: Incubate at room temperature for 5-10 minutes.[31]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events and using a linear scale for PI fluorescence.[31][33]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and is crucial for analyzing the expression and activation state of proteins in signaling pathways affected by this compound.[34][35]
Protocol:
-
Cell Lysis: After treatment, wash cells with 1X PBS and lyse them using 1X SDS sample buffer.[34]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[34]
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[34]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.[34][35]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Experimental Workflow: Western Blotting
Caption: Standard Workflow for Western Blot Analysis.
Data Interpretation and Validation
For each of the described protocols, the inclusion of appropriate controls is paramount for data integrity.
-
Vehicle Controls: To ensure that the observed effects are due to this compound and not the solvent (e.g., DMSO).
-
Positive and Negative Controls: To validate the assay's performance. For instance, in apoptosis assays, a known apoptosis-inducing agent can serve as a positive control.[26]
-
Loading Controls: In Western blotting, housekeeping proteins (e.g., β-actin, GAPDH) are used to ensure equal protein loading across lanes.
Quantitative data, such as IC50 values from cell viability assays or the percentage of cells in different cell cycle phases, should be presented in tables for clear comparison.
| Cell Line | IC50 (µM) of this compound | Reference |
| BT-20 (Breast) | 60 | [36] |
| MCF-7 (Breast) | 55 | [36] |
| A-375 (Melanoma) | 45 | [36] |
| HT-29 (Colon) | 50 | [36] |
| HeLa (Cervical) | 40 | [13] |
Conclusion and Future Directions
This compound's anticancer activity is a result of a complex interplay of both COX-2-dependent and -independent mechanisms. Its ability to induce apoptosis, cause cell cycle arrest, inhibit angiogenesis, and modulate key oncogenic signaling pathways makes it a compelling candidate for further investigation in oncology.[1][4] Future research should focus on elucidating the precise molecular targets of this compound's COX-2-independent effects and exploring its potential in combination therapies to enhance the efficacy of existing cancer treatments.[7][37] The continued investigation into the multifaceted mechanisms of this compound will undoubtedly pave the way for its rational application in cancer prevention and therapy.
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An In-Depth Technical Guide on Celecoxib Signaling Pathways in Neuroinflammation
For: Researchers, scientists, and drug development professionals.
Abstract
Neuroinflammation is a critical underlying process in a wide spectrum of neurological disorders, from acute injuries to chronic neurodegenerative diseases. A key player in the inflammatory cascade is the enzyme cyclooxygenase-2 (COX-2), which is inducibly expressed at sites of inflammation and catalyzes the production of pro-inflammatory prostaglandins. Celecoxib, a selective COX-2 inhibitor, has been extensively investigated for its neuroprotective potential. This technical guide provides an in-depth exploration of the signaling pathways modulated by this compound in the context of neuroinflammation. We will delve into both the canonical COX-2-dependent mechanisms and the emerging COX-2-independent pathways, offering a comprehensive understanding for researchers and drug development professionals. This guide will further provide field-proven experimental protocols and data visualization tools to empower the scientific community in their investigation of this compound and other neuroinflammatory modulators.
Introduction: The Rationale for Targeting COX-2 in Neuroinflammation
Neuroinflammation is characterized by the activation of resident immune cells of the central nervous system (CNS), primarily microglia and astrocytes, in response to various stimuli such as infection, trauma, ischemia, and protein aggregates.[1][2] This activation triggers the release of a plethora of inflammatory mediators, including cytokines, chemokines, reactive oxygen species (ROS), and prostaglandins, which can contribute to neuronal damage and disease progression.[3][4]
Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostanoids.[5][6] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducibly expressed during inflammation and is a key driver of the inflammatory response.[4][6][7] In the CNS, COX-2 is expressed by glutamatergic neurons and can be induced in other cell types during neuroinflammatory conditions.[4] The overproduction of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is associated with increased inflammation, pain, and neuronal excitotoxicity.[5][8][9][10][11]
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[5][6][12] This selectivity is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[5] By inhibiting COX-2, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby mitigating the inflammatory cascade.[5][8][9][10][11][13] This targeted approach offers the potential for therapeutic intervention in neuroinflammatory disorders while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[6]
Core Signaling Pathways Modulated by this compound
This compound's therapeutic effects in neuroinflammation extend beyond simple COX-2 inhibition. It modulates a complex network of intracellular signaling pathways that are pivotal in the inflammatory response.
The Canonical COX-2/PGE2 Pathway
The primary and most well-understood mechanism of this compound is the direct inhibition of COX-2, which in turn blocks the synthesis of prostaglandin E2 (PGE2).[5][8][9][10][11][13]
Causality: In neuroinflammatory states, pro-inflammatory stimuli like lipopolysaccharide (LPS) or cytokines (e.g., IL-1β, TNF-α) trigger the upregulation of COX-2 expression in microglia and astrocytes.[3][14] This leads to a surge in PGE2 production. PGE2 then acts on its G-protein coupled receptors (EP1-4) on various CNS cells, perpetuating the inflammatory cycle by promoting the release of more pro-inflammatory cytokines, increasing vascular permeability, and contributing to neuronal excitotoxicity.[8][10] this compound's direct inhibition of the COX-2 enzyme breaks this feedback loop.[8][9][10]
Experimental Validation: The inhibition of PGE2 synthesis by this compound can be readily quantified using an Enzyme Immunoassay (EIA).[13]
Diagram: this compound's Inhibition of the COX-2/PGE2 Pathway
References
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- 7. Selective COX-2 inhibitor this compound prevents experimental autoimmune encephalomyelitis through COX-2-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. A Comprehensive Review of this compound Oral Solution for the Acute Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders [frontiersin.org]
A Guide to the Structural Basis of Celecoxib's COX-2 Selectivity
Abstract
The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in anti-inflammatory therapy, aiming to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, was a first-in-class agent designed to selectively target the inducible COX-2 isoform over the constitutive COX-1. This guide provides an in-depth technical examination of the structural and molecular determinants that govern this selectivity. We will dissect the critical architectural differences between the COX-1 and COX-2 active sites, analyze the pharmacophoric features of this compound that exploit these differences, and detail the experimental methodologies used to validate these structure-function relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the principles of selective COX inhibition.
The Rationale for Isoform Selectivity: A Tale of Two COX Enzymes
The enzyme cyclooxygenase (COX), also known as prostaglandin H synthase (PGHS), is the primary target of NSAIDs.[1][2][3] It catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids that mediate physiological and pathological processes.[4][5] The discovery of two distinct isoforms, COX-1 and COX-2, revolutionized the field of anti-inflammatory drug design.[6]
-
COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues.[7][8][9] It is responsible for producing prostaglandins that regulate homeostatic functions, most notably the protection of the gastric mucosa and the mediation of platelet aggregation.[8][9][10] Inhibition of COX-1 is primarily responsible for the common gastrointestinal side effects of traditional NSAIDs like ibuprofen and naproxen.[2][11][12]
-
COX-2 is typically absent or expressed at very low levels in most tissues but is rapidly induced by pro-inflammatory stimuli such as cytokines, growth factors, and endotoxins at sites of inflammation.[7][11][13] Therefore, the anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2.[2][12]
This dichotomy established a clear therapeutic hypothesis: a drug that could selectively inhibit COX-2 while sparing COX-1 would retain the anti-inflammatory benefits of traditional NSAIDs but without the associated gastric toxicity.[2][11] this compound was developed based on this principle.[14][15]
Architectural Divergence: The Structural Key to COX-2 Selectivity
While the COX-1 and COX-2 isoforms share approximately 60% amino acid sequence identity and have highly homologous three-dimensional structures, subtle but critical differences within their active sites are the foundation of selective inhibition.[7][13] The active site is a long, hydrophobic channel where the substrate, arachidonic acid, binds.
The most significant distinction lies in the amino acid composition at position 523.
-
In COX-1 , this position is occupied by a bulky Isoleucine (Ile523) residue.
-
In COX-2 , this position is occupied by a smaller Valine (Val523) residue.[8][12][16][17]
This single amino acid substitution is the primary determinant of selectivity.[18] The smaller side chain of Val523 in COX-2, along with a similar substitution at position 434 (Ile in COX-1, Val in COX-2), creates a larger, more accommodating active site.[8][19] Specifically, it opens up a spacious side pocket that is not present in the more constricted active site of COX-1.[12][16][20] This side pocket increases the total volume of the COX-2 active site by approximately 17-25%.[8][16]
DOT script for COX Isoform Active Site Comparison
References
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- 2. pubs.acs.org [pubs.acs.org]
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- 7. academic.oup.com [academic.oup.com]
- 8. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of COX-1 and COX-2 enzymes and their interaction with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 18. A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Synthesis of a Selective Agent: A Technical Guide to Celecoxib
Abstract
This technical guide provides a comprehensive exploration of the discovery and synthesis of celecoxib, a pioneering selective cyclooxygenase-2 (COX-2) inhibitor. It is designed for researchers, scientists, and professionals in drug development, offering a detailed narrative from the foundational "COX-2 hypothesis" to the intricacies of its chemical synthesis and analytical validation. This document delves into the causal nexus behind experimental choices, the molecular basis of its selective action, and the practical methodologies for its evaluation, thereby serving as an in-depth resource for understanding this significant therapeutic agent.
The Dawn of Selective Inhibition: The Discovery of this compound
The development of this compound was a landmark in medicinal chemistry, born from a paradigm shift in the understanding of the inflammatory process. The journey began with the crucial discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s.[1]
The COX-2 Hypothesis: A New Therapeutic Paradigm
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) were the cornerstone of pain and inflammation management. However, their use was often limited by significant gastrointestinal side effects. The discovery that NSAIDs inhibit both COX-1 and COX-2 enzymes provided a crucial insight. COX-1 was identified as a constitutive enzyme, responsible for producing prostaglandins that protect the gastrointestinal tract and are involved in platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]
This led to the formulation of the "COX-2 hypothesis," which posited that selective inhibition of COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing gastrointestinal toxicity.[2] This hypothesis became a driving force in drug discovery, aiming to develop a new class of "safer" NSAIDs.
From Hypothesis to Reality: The Emergence of this compound
A dedicated team at G.D. Searle & Company, then a division of Monsanto, led by Dr. John Talley, embarked on a mission to discover a selective COX-2 inhibitor.[1][3] This research culminated in the discovery of this compound. The foundational discovery of the COX-2 enzyme by Daniel L. Simmons at Brigham Young University in 1988 was a critical precursor to this development.[4] Following a collaboration between BYU and Monsanto initiated in 1991, the path was paved for the development of drugs targeting this newly identified enzyme.[4]
After rigorous preclinical and clinical development, this compound, under the brand name Celebrex, received approval from the U.S. Food and Drug Administration (FDA) on December 31, 1998, for the treatment of osteoarthritis and rheumatoid arthritis.[1][4][5] This marked the arrival of the first selective COX-2 inhibitor to the market. Corporate mergers eventually led to Pfizer acquiring the ownership of this compound.[5]
The Chemical Architecture: Synthesis of this compound
The synthesis of this compound has been a subject of extensive research, with the primary goal of developing a cost-effective, high-yield, and scalable process. The core structure of this compound is a 1,5-diarylpyrazole. The most common and fundamental synthetic approach involves a two-step process: a Claisen condensation followed by a cyclocondensation reaction.
The Classical Synthetic Pathway
The seminal synthesis of this compound, as described by Penning et al., laid the groundwork for subsequent process refinements. This pathway is outlined below:
Step 1: Claisen Condensation to form the 1,3-Diketone Intermediate
The synthesis commences with a Claisen condensation between 4-methylacetophenone and an ethyl trifluoroacetate. This reaction is typically catalyzed by a strong base, such as sodium methoxide or sodium bis(trimethylsilyl)amide, to generate the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
Reactants: 4-Methylacetophenone, Ethyl trifluoroacetate
-
Base/Catalyst: Sodium methoxide (NaOMe) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Solvent: Aprotic organic solvents like toluene or methyl tert-butyl ether (MTBE)
-
Reaction: The base deprotonates the α-carbon of 4-methylacetophenone, forming an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of the ethoxide group yields the 1,3-dicarbonyl adduct.
Step 2: Cyclocondensation to form the Pyrazole Ring
The second step involves the cyclocondensation of the 1,3-dicarbonyl intermediate with 4-sulfamoylphenylhydrazine hydrochloride. This reaction forms the central pyrazole ring of the this compound molecule.
-
Reactants: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine hydrochloride
-
Solvent: Typically ethanol or an aqueous/organic biphasic system.
-
Reaction: The hydrazine derivative reacts with the two carbonyl groups of the diketone, leading to the formation of the heterocyclic pyrazole ring through a dehydration process. A critical aspect of this step is controlling the regioselectivity to favor the formation of the desired 1,5-diarylpyrazole isomer over the 1,3-diarylpyrazole regioisomer. The use of the hydrochloride salt of the hydrazine and acidic conditions helps in achieving high regioselectivity.
Experimental Protocol: Classical Laboratory Synthesis of this compound
Part A: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
To a stirred solution of 4-methylacetophenone (1 equivalent) in anhydrous toluene, add sodium methoxide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to reflux and add ethyl trifluoroacetate (1.1 equivalents) dropwise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of aqueous hydrochloric acid (10%) until the pH is acidic.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-dione intermediate. This intermediate can be used in the next step without further purification or can be purified by crystallization.
Part B: Synthesis of this compound
-
Dissolve the crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 equivalent) in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and then with water to remove any unreacted starting materials and salts.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield the final product as a white solid.
-
Confirm the structure and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Process Optimization and Green Chemistry Approaches
The industrial synthesis of this compound has undergone significant optimization to improve efficiency, reduce waste, and enhance safety. Key areas of improvement include:
-
Solvent Selection: Shifting to more environmentally friendly solvents.
-
Catalyst Systems: Investigating more efficient and recyclable catalysts.
-
One-Pot Syntheses: Developing procedures where both reaction steps are carried out in the same reactor without isolating the intermediate, thus reducing processing time and solvent usage.
-
Continuous Flow Synthesis: Modern approaches have explored the use of continuous flow reactors. This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity in shorter reaction times. A continuous flow process for this compound has been developed, significantly reducing reaction times from hours to minutes.
Impurities and Quality Control
A critical aspect of this compound synthesis is the control of impurities. The most significant process-related impurity is the regioisomer, 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. The formation of this isomer is influenced by the reaction conditions of the cyclocondensation step. Other potential impurities can arise from the starting materials or side reactions.
Table 1: Common Process-Related Impurities in this compound Synthesis
| Impurity Name | Structure | Origin |
| This compound Regioisomer | 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | Formed during the cyclocondensation step due to lack of complete regioselectivity. |
| Ortho- and Meta-Isomers | Isomers with the methyl group at the ortho or meta position of the phenyl ring. | Arise from impurities in the 4-methylacetophenone starting material. |
| Unreacted Intermediates | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine | Incomplete reaction during the cyclocondensation step. |
Analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are crucial for the quality control of this compound. Stability-indicating HPLC methods have been developed to separate this compound from its impurities and degradation products, ensuring the purity and safety of the final drug product.[6][7][8]
Mechanism of Action: The Molecular Basis of Selectivity
This compound exerts its therapeutic effects through the selective inhibition of the COX-2 enzyme.[2][9][10] This selectivity is the cornerstone of its design and is attributed to specific structural features of both the drug and the enzyme.
The COX Enzyme Active Site: A Tale of Two Pockets
The active sites of COX-1 and COX-2 are highly similar, which presented a significant challenge for the design of selective inhibitors. However, a key structural difference exists. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a hydrophilic side pocket that is absent in COX-1. This difference is primarily due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2 at position 523.
How this compound Achieves Selectivity
The chemical structure of this compound is perfectly tailored to exploit this difference. The presence of a sulfonamide (-SO₂NH₂) side chain is critical for its COX-2 selectivity.[9] This polar sulfonamide group can fit into the hydrophilic side pocket of the COX-2 active site, forming a stable interaction.[4] In contrast, the bulkier isoleucine residue in the COX-1 active site creates steric hindrance, preventing the sulfonamide group of this compound from accessing a similar binding pocket. This steric clash significantly reduces the binding affinity of this compound for COX-1.
The binding of this compound to the COX-2 active site is a rapid and slowly reversible process.[11] It forms hydrogen bonds with key amino acid residues, including Arg513, His90, and Gln192, which are crucial for its inhibitory activity.[12][13] By occupying the active site, this compound prevents the substrate, arachidonic acid, from binding, thereby inhibiting the synthesis of prostaglandins that mediate pain and inflammation.[9]
Diagram 1: Simplified Representation of this compound's Selective Inhibition of COX-2
Caption: this compound's sulfonamide side chain fits into a unique side pocket in the COX-2 active site, leading to selective inhibition.
Quantifying Selectivity: IC₅₀ Values
The selectivity of an NSAID for COX-2 over COX-1 is quantified by comparing the half-maximal inhibitory concentrations (IC₅₀) for each enzyme. A higher COX-1/COX-2 IC₅₀ ratio indicates greater selectivity for COX-2.
Table 2: In Vitro Inhibitory Activity of this compound and Other NSAIDs
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 82 | 6.8 | 12[14] |
| Rofecoxib | >100 | 25 | >4.0[14] |
| Diclofenac | 0.076 | 0.026 | 2.9[14] |
| Ibuprofen | 12 | 80 | 0.15[14] |
| Indomethacin | 0.0090 | 0.31 | 0.029[14] |
Data from a study using human peripheral monocytes.
Experimental Evaluation: From the Bench to the Clinic
The evaluation of this compound's efficacy and safety has involved a combination of in vitro assays, in vivo animal models, and extensive clinical trials.
In Vitro Assays for COX Inhibition
A variety of in vitro assays are employed to determine the potency and selectivity of COX inhibitors. These assays typically use purified COX-1 and COX-2 enzymes or cell-based systems that express these enzymes.
Experimental Protocol: General In Vitro COX Inhibition Assay
-
Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Incubation: In a multi-well plate, incubate the enzyme with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Substrate Addition: Add arachidonic acid, the natural substrate for COX enzymes.
-
Reaction: Allow the enzymatic reaction to proceed for a set time, during which arachidonic acid is converted to prostaglandin H₂ (PGH₂).
-
Quantification of Prostaglandin Production: Terminate the reaction and measure the amount of prostaglandin produced (often by converting PGH₂ to a more stable product like PGE₂). This can be done using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Plot the percentage of inhibition of prostaglandin production against the concentration of the test compound. The IC₅₀ value is then calculated from this dose-response curve.
In Vivo Animal Models
Animal models of inflammation and pain are crucial for evaluating the in vivo efficacy of anti-inflammatory drugs. These models mimic various aspects of human inflammatory diseases.
-
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). The anti-inflammatory effect of a drug is assessed by its ability to reduce this swelling. This model is sensitive to cyclooxygenase inhibitors.
-
Adjuvant-Induced Arthritis: This model is used to study chronic inflammation and resembles rheumatoid arthritis. Injection of an adjuvant, such as Freund's complete adjuvant, induces a systemic inflammatory response, leading to joint inflammation and pain. The efficacy of a drug is evaluated by its ability to reduce joint swelling, improve mobility, and reduce inflammatory markers.
-
Models of Pain: Various models are used to assess the analgesic properties of drugs, including the hot plate test, tail-flick test, and writhing test, which measure the response to thermal or chemical noxious stimuli.
Clinical Evaluation: The PRECISION Trial and Safety Profile
The clinical development of this compound involved numerous trials to establish its efficacy and safety. A landmark study is the PRECISION (Prospective Randomized Evaluation of this compound Integrated Safety versus Ibuprofen or Naproxen) trial. This large-scale, long-term study compared the cardiovascular safety of this compound with that of two non-selective NSAIDs, ibuprofen and naproxen, in patients with osteoarthritis or rheumatoid arthritis at high risk for cardiovascular disease.
The PRECISION trial demonstrated that at moderate doses, this compound was non-inferior to ibuprofen and naproxen in terms of cardiovascular safety.[15] In terms of gastrointestinal safety, the trial showed that this compound was associated with a lower risk of clinically significant gastrointestinal events compared to both ibuprofen and naproxen, even when co-prescribed with a proton pump inhibitor.[16][17]
However, like all NSAIDs, this compound carries a boxed warning regarding the increased risk of serious cardiovascular and gastrointestinal events. The risk of cardiovascular events, such as heart attack and stroke, may be higher with longer use and in patients with pre-existing cardiovascular disease or risk factors.[3][4] The gastrointestinal risks include bleeding, ulceration, and perforation of the stomach or intestines.[3]
Pharmacokinetics and Metabolism
This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours.[1][5] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to inactive metabolites.[1][5] Less than 3% of the drug is excreted unchanged.[5] Genetic variations in the CYP2C9 gene can affect the metabolism of this compound, with individuals who are poor metabolizers having increased exposure to the drug.[1][5]
Conclusion
The discovery and development of this compound represent a triumph of rational drug design, guided by a deep understanding of the underlying biology of inflammation. By selectively targeting the COX-2 enzyme, this compound offered a significant therapeutic advance, providing effective anti-inflammatory and analgesic relief with an improved gastrointestinal safety profile compared to traditional NSAIDs. The journey of this compound, from the formulation of the COX-2 hypothesis to its intricate synthesis and extensive clinical evaluation, serves as a compelling case study in modern drug development. This technical guide has aimed to provide a comprehensive overview of this journey, equipping researchers and drug development professionals with a thorough understanding of this important therapeutic agent.
References
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- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. This compound pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stability-indicating HPLC method to determine this compound in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. metfop.edu.in [metfop.edu.in]
- 9. news-medical.net [news-medical.net]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Characterization of this compound and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA Advisory Panel Says this compound Is as Safe for Heart as Ibuprofen and Naproxen | tctmd.com [tctmd.com]
- 16. Randomised clinical trial: gastrointestinal events in arthritis patients treated with this compound, ibuprofen or naproxen in the PRECISION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Safer Than Other NSAIDs for GI Effects [gastroendonews.com]
Whitepaper: A Technical Guide to the Development of Celecoxib Derivatives with Enhanced Anti-Cancer Activity
Abstract
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant potential in oncology beyond its anti-inflammatory applications.[1] Its anticancer effects, however, are not solely dependent on COX-2 inhibition, and the dose required for notable efficacy often raises concerns about cardiovascular side effects.[2] This has catalyzed the development of a new generation of this compound derivatives, structurally optimized to enhance anti-cancer activity while potentially mitigating mechanism-based toxicities. This technical guide provides an in-depth exploration of the rationale, design strategies, key mechanisms of action, and preclinical evaluation workflows for these novel compounds. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor for researchers, scientists, and drug development professionals in the field.
The Evolving Paradigm: Beyond COX-2 Inhibition
While this compound was initially developed as a selective COX-2 inhibitor for treating inflammatory diseases, its anti-tumor properties have been observed in numerous in vitro and in vivo models.[1] The mechanisms underlying this anti-cancer activity are multifactorial and have been described as both dependent on and independent of its primary COX-2 target.[1][2] The discovery that many potent anti-cancer effects persist even in derivatives lacking COX-2 inhibitory activity has been a pivotal moment in this field.[3][4] This suggests that the this compound scaffold acts as a privileged structure, engaging with multiple cellular targets crucial for cancer cell survival and proliferation.
This shift in understanding is critical for drug development. By designing derivatives that operate through COX-2 independent pathways, we can uncouple the desired anti-cancer effects from the mechanism-based cardiovascular risks associated with long-term COX-2 inhibition.[5] These COX-2 independent mechanisms often converge on the core machinery of programmed cell death (apoptosis) and cell cycle regulation.[5][6]
Design and Synthesis Strategies: A Modular Approach
The chemical architecture of this compound—a 1,5-diarylpyrazole core—offers a versatile platform for structural modification. The goal is to enhance potency against cancer-relevant targets and improve drug-like properties. Modifications generally target three key regions of the molecule.
-
Terminal Phenyl Ring: Introducing apolar substituents, such as chlorine or bromine, on the p-tolyl ring has been shown to greatly enhance apoptotic activity.[3][4][7]
-
Sulfonamide Moiety: The benzenesulfonamide group is a critical pharmacophore. Its modification, for instance, by creating sulfonylthiourea derivatives, can lead to compounds with distinct biological profiles, including potent analgesic and anti-cancer activities.[8]
-
Trifluoromethyl Group: Replacing the CF3 group on the pyrazole ring with other moieties, such as an arylidene hydrazine-1-carbonyl group, can significantly alter the electronic and lipophilic environment, leading to enhanced anti-proliferative effects against cancer cell lines like MCF-7.[9]
The synthesis of these derivatives often begins with this compound as the starting material or involves the construction of the central pyrazole ring from appropriate precursors.[10]
General Synthesis and Evaluation Workflow
The development pipeline for a novel this compound derivative follows a logical progression from chemical synthesis to biological validation. This iterative process allows for the refinement of structures based on performance in a hierarchical series of assays.
Caption: General workflow for the design, synthesis, and evaluation of this compound derivatives.
Key Mechanistic Pathways of Action
The enhanced anti-cancer activity of this compound derivatives is predominantly driven by their ability to induce apoptosis and cause cell cycle arrest through pathways distinct from COX-2 inhibition.
Induction of Intrinsic Apoptosis
A significant body of evidence points to the induction of apoptosis via the mitochondrial pathway as a primary mechanism for these compounds.[3][9] This pathway is initiated by intracellular stress signals that converge on the mitochondria.
-
Mitochondrial Membrane Disruption: Second-generation this compound derivatives have been shown to disrupt the mitochondrial membrane potential.[3][4] This is a critical initiating event, leading to the release of pro-apoptotic factors into the cytoplasm.
-
Modulation of Bcl-2 Family Proteins: The commitment to apoptosis is tightly regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Certain this compound derivatives can increase the expression of the tumor suppressor p53, which in turn elevates the Bax/Bcl-2 ratio, favoring apoptosis.[2][9]
-
Caspase Cascade Activation: The disruption of the mitochondrial membrane leads to the activation of initiator caspase-9, which then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[3][9] These executioner caspases are responsible for the systematic dismantling of the cell. Interestingly, some studies show that caspase-3 can create a feedback loop that activates caspase-8, amplifying the apoptotic signal.[4]
Caption: Intrinsic apoptosis pathway activated by this compound derivatives.
Cell Cycle Arrest
In addition to inducing cell death, many this compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[11] This effect is often observed at the G2/M or G0/G1 phase checkpoints.[3][5] This arrest prevents the cells from dividing and can be a prelude to apoptosis. The mechanism often involves the upregulation of cell cycle inhibitory proteins like p21 and p27 and the downregulation of cyclins.[5] For example, this compound itself can induce G2/M arrest in HeLa cells through the induction of p53 expression.[11]
Preclinical Evaluation Workflow: A Methodological Guide
A robust and systematic evaluation is essential to identify promising lead candidates. The following protocols represent a standard, self-validating workflow for characterizing the anti-cancer activity of novel this compound derivatives.
Experimental Workflow Overview
Caption: Step-by-step workflow for preclinical evaluation of derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a foundational colorimetric assay to quantify the cytotoxic or anti-proliferative effect of a compound. It measures the metabolic activity of cells, where viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. A decrease in formazan production is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but short enough to prevent control cells from becoming over-confluent.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, only viable cells will produce formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Analysis of Apoptosis (Annexin V/PI Staining by Flow Cytometry)
Causality: This assay definitively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes. The dark condition is essential to prevent photobleaching of the fluorophores.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Structure-Activity Relationship (SAR) and Performance Data
Systematic modification of the this compound scaffold has yielded derivatives with significantly improved potency. The data below summarizes the activity of representative compounds from the literature.
| Compound ID | Key Structural Modification | Target Cell Line | IC50 (µM) | Fold-Improvement vs. This compound | Reference |
| This compound | - (Parent Compound) | MCF-7 | ~50-100 | 1x | [9],[12] |
| Compound 4f | Replacement of CF3 with substituted arylidene hydrazine-1-carbonyl | MCF-7 | ~25 | ~2x | [9] |
| Compound 2c | N,N-dimethylaminophenyl at pyrazoline C3 | 60-cell line panel | 3.63 (mean) | Varies | [13] |
| Compound 1a | Sulfonamide modified to N-ethylcarbamothioyl | 60-cell line panel | Active | N/A | [10],[8] |
| "Apolar Substituted" | Apolar groups on terminal phenyl ring | Oral Cancer Cells | Enhanced Apoptosis | Potency Varies | [3],[4] |
Conclusion and Future Directions
The development of this compound derivatives represents a highly successful strategy for generating novel anti-cancer agents. By focusing on COX-2 independent mechanisms, particularly the induction of apoptosis and cell cycle arrest, researchers have created compounds with enhanced potency that may circumvent the cardiovascular liabilities of the parent drug. The modular nature of the this compound scaffold provides fertile ground for further optimization.
Future efforts should focus on:
-
Target Deconvolution: Identifying the direct molecular targets responsible for the COX-2 independent effects.
-
Improving Pharmacokinetics: Optimizing derivatives for better bioavailability and metabolic stability to ensure effective in vivo concentrations.
-
Combination Therapies: Exploring the synergistic potential of these derivatives with existing chemotherapeutics and targeted agents to overcome drug resistance.
The continued exploration of this chemical space holds significant promise for the future of oncology drug discovery.
References
- 1. Recent advances in the development of this compound analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Bcl-2: emerging possibilities for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The molecular mechanisms of this compound in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Novel this compound Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of this compound Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
Reprogramming the Fortress: The Role of Celecoxib in Modulating the Tumor Microenvironment
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and therapeutic resistance. Chronic inflammation, a key hallmark of cancer, is often orchestrated by the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) signaling axis. Celecoxib, a selective COX-2 inhibitor, has emerged as a multifaceted therapeutic agent that extends far beyond its anti-inflammatory origins.[1][2] This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates the TME. We will explore its canonical inhibition of the COX-2/PGE2 pathway, its profound impact on both innate and adaptive immune cells, and its influence on stromal components such as cancer-associated fibroblasts and the vasculature. Furthermore, this guide will delve into COX-2-independent mechanisms of action and the synergistic potential of this compound in combination with immunotherapy, chemotherapy, and radiotherapy.[2][3] Detailed experimental protocols and data-driven insights are provided to equip researchers and drug development professionals with the knowledge to effectively investigate and leverage this compound's TME-reprogramming capabilities.
Introduction: The Tumor Microenvironment and the COX-2 Inflammatory Axis
The tumor microenvironment is not merely a passive bystander but an active participant in tumorigenesis. It comprises a heterogeneous collection of cancer cells, immune cells, stromal cells (like fibroblasts), blood vessels, and extracellular matrix (ECM).[4] The intricate crosstalk between these components can either suppress or promote tumor growth. A critical driver of a pro-tumorigenic TME is chronic inflammation.[4]
Central to this inflammatory network is the enzyme cyclooxygenase-2 (COX-2). While COX-1 is constitutively expressed in most tissues for homeostatic functions, COX-2 is inducible and often highly overexpressed in malignant tissues.[4] This overexpression leads to the excessive production of prostaglandin E2 (PGE2), a potent signaling lipid. The COX-2/PGE2 axis activates multiple downstream pathways that collectively foster a hospitable environment for cancer by promoting cell proliferation, survival, angiogenesis, invasion, and profound immune suppression.[5][6]
This compound, a non-steroidal anti-inflammatory drug (NSAID), was developed for its selective inhibition of COX-2, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[7] Its role in oncology has since become a major area of investigation, revealing that its anti-neoplastic properties are not solely dependent on direct effects on cancer cells but are heavily influenced by its ability to dismantle and reprogram the supportive, pro-tumorigenic TME.[1][8]
The Canonical Mechanism: Disrupting the COX-2/PGE2 Signaling Axis
The primary and most well-understood mechanism of this compound is the direct, selective inhibition of the COX-2 enzyme. By binding to the active site of COX-2, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor for PGE2. This reduction in PGE2 levels disrupts a cascade of pro-tumorigenic signals.
PGE2 exerts its effects by binding to four G-protein coupled receptors (EP1-4), which in turn activate various signaling pathways:
-
Proliferation and Survival: Activation of the PI3K/Akt and RAS/MAPK pathways promotes cancer cell growth and inhibits apoptosis.[5][9]
-
Metastasis and Invasion: PGE2 signaling can upregulate matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which degrade the ECM, facilitating cancer cell invasion and metastasis.[5][10]
-
Angiogenesis: The pathway stimulates the production of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), to support the formation of new blood vessels that supply the tumor.[8][11]
-
Immune Evasion: PGE2 is a master regulator of immune suppression within the TME, a critical function that will be explored in subsequent sections.[6][12]
By cutting off the supply of PGE2, this compound effectively dampens these downstream effects, representing the foundational layer of its anti-cancer activity.[8]
References
- 1. This compound in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy [frontiersin.org]
- 3. This compound enhances the sensitivity of non-small-cell lung cancer cells to radiation-induced apoptosis through downregulation of the Akt/mTOR signaling pathway and COX-2 expression | PLOS One [journals.plos.org]
- 4. This compound in Cancer Therapy and Prevention - Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of this compound in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy [frontiersin.org]
- 9. This compound regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytobiological Alterations Induced by this compound as an Anticancer Agent for Breast and Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intjmorphol.com [intjmorphol.com]
- 12. researchgate.net [researchgate.net]
Celecoxib as a Modulator of Neuroinflammation: A Technical Guide for Investigating its Potential in Psychiatric Disorders
Abstract The recognition of neuroinflammatory processes as significant contributors to the pathophysiology of major psychiatric disorders has opened new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, as a potential adjunctive treatment for conditions such as major depressive disorder, schizophrenia, and bipolar disorder. We dissect the core mechanisms of action, linking the inhibition of the COX-2 enzyme to downstream effects on prostaglandin synthesis, microglial activation, the kynurenine pathway, and neurotransmitter balance. This document synthesizes preclinical evidence and clinical trial data, offering detailed experimental protocols for researchers. Furthermore, it presents a critical analysis of the current clinical landscape, identifies key challenges, including the need for predictive biomarkers, and outlines future directions for drug development professionals. The overarching goal is to equip researchers and scientists with the foundational knowledge and practical methodologies required to rigorously investigate and potentially harness the therapeutic potential of this compound in psychiatry.
The Neuroinflammatory Hypothesis of Psychiatric Illness
A compelling body of evidence now supports the role of inflammation as a critical component in the development and progression of several major psychiatric disorders.[1][2] This paradigm shifts the focus from a purely neurochemical model to one that incorporates the complex interplay between the immune system and the central nervous system (CNS). In healthy individuals, peripheral immune activation, such as in response to an infection, can induce transient "sickness behaviors" like social withdrawal and anhedonia, which overlap with depressive symptoms.[1] In susceptible individuals, chronic or excessive inflammation may lead to lasting pathological changes.
Key players in this process include:
-
Pro-inflammatory Cytokines: Elevated peripheral and central levels of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are frequently observed in patients with major depressive disorder (MDD), bipolar disorder, and schizophrenia.[1][3] These molecules can cross the blood-brain barrier or signal through it to influence brain function.
-
Microglia: As the resident immune cells of the CNS, microglia are crucial mediators of neuroinflammation.[2] In response to inflammatory stimuli, they can become activated, releasing cytokines and other inflammatory mediators that can contribute to neuronal dysfunction.[4][5]
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: There is a bidirectional relationship between the immune system and the HPA axis, the body's primary stress response system. Chronic inflammation can lead to HPA axis dysregulation, a common finding in depression, which in turn can further exacerbate inflammation.[6]
Pharmacology and Central Nervous System Mechanism of Action of this compound
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a highly selective, reversible inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[7] Unlike non-selective NSAIDs (e.g., ibuprofen, naproxen) that inhibit both COX-1 and COX-2, this compound's selectivity for COX-2 at therapeutic doses is hypothesized to reduce certain side effects, particularly gastrointestinal issues associated with COX-1 inhibition.[7][8] Its potential in psychiatric disorders stems from the specific roles COX-2 plays within the CNS.
The COX-2 Signaling Pathway in Neuroinflammation
In the CNS, COX-2 is expressed in glutamatergic neurons and can be induced in other cells, including microglia and astrocytes, by inflammatory stimuli.[4] Its activation is a key step in the inflammatory cascade.
-
Arachidonic Acid Release: Inflammatory signals trigger the enzyme phospholipase A2 to release arachidonic acid (AA) from the cell membrane's phospholipid bilayer.
-
Prostaglandin Synthesis: The COX-2 enzyme metabolizes AA into prostaglandin H2 (PGH2).[9]
-
Pro-inflammatory Mediator Production: PGH2 is then converted by specific synthases into various prostanoids, most notably prostaglandin E2 (PGE2). PGE2 is a potent pro-inflammatory mediator that contributes to fever, pain, and the amplification of the inflammatory response by stimulating further cytokine production (e.g., IL-6).[6][9]
By selectively inhibiting COX-2, this compound directly blocks the production of PGE2, thereby dampening this central inflammatory cascade.[6][9]
References
- 1. d-nb.info [d-nb.info]
- 2. Frontiers | COX-2 Inhibitors, Aspirin, and Other Potential Anti-Inflammatory Treatments for Psychiatric Disorders [frontiersin.org]
- 3. This compound for Mood Disorders: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Commentary: Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders [frontiersin.org]
- 5. Selective COX-2 inhibition prevents progressive dopamine neuron degeneration in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Preparation of Celecoxib Stock Solutions for Cell Culture
Introduction: The Critical Role of Precise Stock Solution Preparation
Celecoxib, a diaryl-substituted pyrazole, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway that mediates pain and inflammation.[1][2][3] Beyond its well-established anti-inflammatory effects, this compound has garnered significant interest in oncological research for its potential anticancer properties, which include the induction of apoptosis and cell cycle arrest.[4] Given its hydrophobic nature and poor aqueous solubility, the accurate and reproducible preparation of this compound stock solutions is a foundational prerequisite for obtaining reliable and meaningful data in in vitro cell culture-based assays.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of this compound stock solutions. It emphasizes the rationale behind each step to ensure scientific integrity and experimental success.
Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its primary effects by selectively binding to and inhibiting the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[2][3] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature that distinguishes it from many traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7]
Caption: this compound selectively inhibits the COX-2 enzyme.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its effective handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | [8] |
| Molecular Weight | 381.37 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility in DMSO | ≥ 50 mg/mL (131.11 mM) | [8] |
| Solubility in Ethanol | ~25 mg/mL | [9] |
| Solubility in Water | Practically insoluble | [5][6] |
| Storage (Solid) | -20°C for up to 3 years | [8] |
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent due to its high solubilizing capacity for this compound and its miscibility with aqueous cell culture media.[8][10]
Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous, sterile-filtered DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Laminar flow hood or biological safety cabinet
Step-by-Step Protocol
-
Pre-Weighing Preparation: Before weighing, allow the this compound powder container to equilibrate to room temperature to prevent condensation.
-
Weighing: In a laminar flow hood, accurately weigh 38.14 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Rationale: Precise weighing is critical for an accurate final concentration. Amber tubes are used to protect the light-sensitive compound.[11]
-
-
Solvent Addition: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex for 2-3 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation. Immediately store the aliquots at -20°C or -80°C for long-term storage.[8]
Caption: Workflow for preparing this compound stock solution.
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Key Considerations: Solvent Cytotoxicity
DMSO can be cytotoxic to cells at higher concentrations.[13][14] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5% (v/v) , and ideally at or below 0.1%.[8][15] Always include a vehicle control (medium with the same final DMSO concentration as the treated samples) in your experiments to account for any solvent-induced effects.[13]
Protocol for Preparing a 100 µM Working Solution
-
Thaw Stock Solution: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and potential precipitation, perform an intermediate dilution. For example, dilute the 100 mM stock 1:100 in sterile cell culture medium to create a 1 mM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (add 1 µL of 100 mM stock to 999 µL of medium).
-
Calculation: (C1)(V1) = (C2)(V2) -> (100,000 µM)(V1) = (100 µM)(1000 µL) -> V1 = 1 µL.
-
Final DMSO Concentration: In this example, the final DMSO concentration would be 0.1% (1 µL in 1000 µL).
-
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in media containing serum.
-
Immediate Use: Prepare working solutions fresh for each experiment to prevent degradation and precipitation of this compound in the aqueous environment.[9]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the this compound stock solution.
-
Solid Form: Store this compound powder at -20°C in a tightly sealed container, protected from light and moisture.[6][8]
-
Stock Solution in DMSO: When stored in properly sealed, light-protected aliquots at -20°C or -80°C, the DMSO stock solution is stable for at least 6 months.[8]
-
Aqueous Working Solutions: this compound is sparingly soluble and less stable in aqueous buffers and media. It is strongly recommended not to store aqueous solutions for more than one day.[9]
Quality Control and Best Practices
-
Aseptic Technique: All steps of stock and working solution preparation should be performed under sterile conditions in a laminar flow hood to prevent microbial contamination.[16][17][18]
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation or crystallization. If observed, gently warm the solution to 37°C to redissolve the compound.[12]
-
Solvent Purity: Use high-quality, anhydrous, sterile-filtered DMSO. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.[12]
-
Vehicle Controls: Always include a vehicle control group in your experiments (cells treated with the same concentration of DMSO as the highest this compound dose) to differentiate between the effects of the drug and the solvent.[13]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. pmda.go.jp [pmda.go.jp]
- 6. This compound: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 7. This compound pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetechindia.com [lifetechindia.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aseptic Technique [wishardpharmacy.tripod.com]
- 17. Aseptic Techniques | Pharmlabs [pharmlabs.unc.edu]
- 18. klronlinecertifications.com [klronlinecertifications.com]
MTT assay protocol for celecoxib cytotoxicity testing
Application Notes and Protocols
Introduction: Quantifying Cellular Response to Celecoxib
The MTT assay is a robust and widely utilized colorimetric method for assessing cellular metabolic activity, which serves as a key indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Its principle lies in the enzymatic conversion of a water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product by metabolically active cells.[4][5] This conversion is primarily mediated by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, within the mitochondria.[6][7] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[4][5]
This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[8] Beyond its anti-inflammatory applications, this compound has demonstrated potent cytotoxic and anti-proliferative effects in various cancer cell lines, often through both COX-2 dependent and independent pathways.[9][10][11] The MTT assay is an essential tool for quantifying these cytotoxic effects, enabling researchers to determine key parameters such as the half-maximal inhibitory concentration (IC50) of this compound. This guide provides a comprehensive, field-proven protocol for conducting an MTT assay to evaluate the cytotoxicity of this compound, emphasizing the critical steps and considerations for generating reliable and reproducible data.
Principle of the MTT Assay
The MTT assay is a quantitative assessment of cellular redox potential. Viable cells with active metabolism maintain a reducing environment, particularly within the mitochondria. These mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT substrate, converting it into insoluble, purple formazan crystals that accumulate within the cell.[6] Dead cells, having lost their metabolic activity, are incapable of this conversion.[5] The final step involves adding a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to dissolve these intracellular formazan crystals, resulting in a colored solution whose absorbance can be quantified.[4][7]
Caption: Workflow of the MTT assay from cellular uptake to signal detection.
Experimental Design: Key Parameters for this compound Testing
Careful optimization of experimental parameters is crucial for a successful cytotoxicity study. The following table summarizes recommended starting points for testing this compound.
| Parameter | Recommendation | Rationale & Key Considerations |
| Cell Line | Cancer cell line relevant to the research question (e.g., HeLa, HT-29, PC-3). | Ensure cells are healthy, in the logarithmic growth phase, and free of contamination.[4][12] Different cell lines exhibit varying sensitivities to this compound.[11] |
| Seeding Density | 5,000 - 10,000 cells/well (in a 96-well plate). | Must be optimized for each cell line to ensure cells are not over-confluent at the end of the experiment but provide a sufficient signal.[12][13][14] |
| This compound Stock | 10-50 mM in 100% DMSO. | This compound is poorly soluble in aqueous media but dissolves readily in DMSO.[8][15] Prepare fresh or store in small aliquots at -20°C. |
| Vehicle Control | Complete medium + DMSO. | The final DMSO concentration in the wells must match the highest concentration used for this compound treatment and should be non-toxic (typically ≤0.5%).[12][13] |
| This compound Concentrations | Logarithmic serial dilutions (e.g., 0.1 µM to 100 µM). | A wide range is necessary to generate a complete dose-response curve and accurately determine the IC50 value. An IC50 of 40 µM has been reported for HeLa cells.[10] |
| Treatment Duration | 24, 48, or 72 hours. | Cytotoxic effects are time-dependent. Testing multiple time points provides a more comprehensive profile of the drug's activity.[11][16] |
| MTT Incubation | 2 - 4 hours. | This duration is typically sufficient for visible formazan crystal formation without causing MTT-related toxicity to the cells.[14][17] |
Detailed Protocol: Step-by-Step Methodology
This protocol is optimized for adherent cells cultured in a 96-well microplate format.
Part 1: Preparation of Reagents
-
Complete Culture Medium: Use the recommended medium for your specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Refer to supplier guidelines, such as the ATCC Cell Culture Guide.[18][19]
-
This compound Stock Solution (e.g., 20 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve in sterile, cell-culture grade DMSO to the desired concentration (e.g., 20 mM).[8]
-
Vortex until fully dissolved. Store in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile, phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[20]
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.2 µm syringe filter into a sterile, light-protected container (e.g., a falcon tube wrapped in aluminum foil).[20]
-
Store at 4°C for frequent use or at -20°C for long-term storage, always protected from light.[20]
-
-
Solubilization Solution: 100% cell-culture grade DMSO is commonly used and effective.[4][21] Alternatively, a solution of 0.1 N HCl in anhydrous isopropanol can be used.[13]
Part 2: Cell Seeding
-
Culture cells in a T-75 flask until they reach 70-80% confluency. Ensure they are in the logarithmic growth phase.[4]
-
Wash the cells with PBS, then detach them using a Trypsin-EDTA solution.[18]
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete culture medium to the optimized seeding density (e.g., 1 x 10^5 cells/mL for seeding 10,000 cells in 100 µL).
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outermost wells to minimize "edge effects," or fill them with sterile PBS.[6]
-
Incubate the plate overnight (18-24 hours) at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume normal growth.[13]
Part 3: this compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. For example, to achieve a final concentration of 100 µM from a 20 mM stock, perform a 1:200 dilution. Ensure the final DMSO concentration remains constant across all treatments (e.g., 0.5%).
-
Prepare a vehicle control by diluting DMSO in medium to the same final concentration used for the highest this compound dose.[13]
-
After overnight incubation, carefully aspirate the culture medium from the wells.
-
Add 100 µL of the appropriate this compound dilution, vehicle control, or untreated medium control to the designated wells. It is essential to perform each treatment in triplicate.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[16]
Part 4: MTT Assay and Absorbance Measurement
-
Following the treatment period, carefully aspirate the medium containing this compound from all wells.
-
Add 100 µL of a freshly prepared 1:10 dilution of the 5 mg/mL MTT stock solution in serum-free medium to each well (final MTT concentration of 0.5 mg/mL).[17] Using serum-free medium is critical to avoid interference from serum components.[6][12]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals should become visible within the viable cells when viewed under a microscope.[14]
-
Carefully aspirate the MTT solution from the wells. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Place the plate on an orbital shaker and agitate at a low speed for 10-15 minutes to ensure complete solubilization of the formazan.[13]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. It is recommended to use a reference wavelength of 630 nm to subtract background absorbance. Read the plate within 1 hour of adding the solubilization solution.
Data Analysis and IC50 Calculation
Proper data analysis is essential for interpreting the results of the MTT assay. The goal is to generate a dose-response curve and calculate the IC50 value.
-
Background Subtraction: Calculate the average absorbance from the blank wells (medium + MTT + DMSO, no cells) and subtract this value from the readings of all other wells.[7]
-
Calculate Percent Viability: Normalize the data to the vehicle control. The viability of cells in the vehicle control wells is considered 100%. Use the following formula for each this compound concentration:
-
% Cell Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100 [22]
-
-
Plot Dose-Response Curve: Create a scatter plot with the logarithm of the this compound concentration on the X-axis and the corresponding % Cell Viability on the Y-axis.[23][24]
-
Determine IC50: The IC50 is the concentration of this compound that reduces cell viability to 50%. This value is determined by performing a non-linear regression analysis (four-parameter logistic model) on the dose-response curve using statistical software such as GraphPad Prism.[23][25]
Caption: Workflow for MTT assay data analysis and IC50 determination.
Assay Validation, Troubleshooting, and Limitations
A self-validating protocol includes awareness of potential pitfalls.
| Issue | Potential Cause(s) | Troubleshooting Solution(s) |
| High Background | Microbial contamination; Phenol red or serum interference in the medium.[6][12] | Visually inspect plates for contamination. Use phenol red-free and serum-free medium during the MTT incubation step.[6][12] |
| Low Signal / Low OD | Cell seeding density is too low; Insufficient MTT incubation time; Cells are unhealthy or have a low metabolic rate.[12] | Optimize cell number with a titration experiment.[14] Increase MTT incubation time (up to 4 hours). Ensure use of healthy, log-phase cells. |
| High Variability | Incomplete solubilization of formazan crystals; Inconsistent pipetting; "Edge effect" in the 96-well plate.[6] | Ensure thorough mixing after adding DMSO. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate. |
| False Positives/Negatives | This compound interferes with the MTT reduction reaction; The compound alters cellular metabolism without causing cell death.[6][26] | Run a control with this compound in a cell-free system (medium + MTT + drug) to check for direct chemical reduction of MTT. Consider a complementary cytotoxicity assay (e.g., LDH release or Trypan Blue). |
Limitations: The MTT assay is an indirect measure of cell viability based on metabolic activity.[6] Conditions or compounds that alter the metabolic state or mitochondrial function of a cell can influence MTT reduction without directly affecting viability, a critical consideration when interpreting results.[22][26][27] Furthermore, the MTT reagent itself can exhibit toxicity with prolonged exposure.[28]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. The cytotoxicity of this compound towards cardiac myocytes is cyclooxygenase-2 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sid.ir [sid.ir]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. atcc.org [atcc.org]
- 15. This compound Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. atcc.org [atcc.org]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. MTT assay - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 25. researchgate.net [researchgate.net]
- 26. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Is Your MTT Assay the Right Choice? [promega.sg]
Application Notes & Protocols: Utilizing Celecoxib in a Xenograft Model of Human Cancer
Introduction and Scientific Rationale
Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme. In the landscape of oncology, the COX-2 pathway has emerged as a significant therapeutic target. COX-2 is frequently overexpressed in various malignancies—including colorectal, breast, lung, and pancreatic cancers—where it catalyzes the production of prostaglandin E2 (PGE2).[1][2][3] Elevated PGE2 levels in the tumor microenvironment are known to drive cancer progression by promoting cell proliferation, stimulating angiogenesis (the formation of new blood vessels), inhibiting apoptosis (programmed cell death), and suppressing the host's anti-tumor immune response.[4][5][6][7]
This compound's anti-cancer activity stems from its ability to block PGE2 production, thereby inhibiting these pro-tumorigenic processes.[1][8] Its mechanisms of action are both COX-2-dependent and independent, involving the downregulation of survival pathways like Akt and the Wnt/β-catenin pathway, and the induction of apoptosis.[1][9][10]
Human cancer xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical drug development. They provide an in vivo platform to assess the efficacy and mechanism of action of novel therapeutic agents like this compound in a physiologically relevant context before advancing to human clinical trials. This document provides a comprehensive guide to designing, executing, and interpreting studies using this compound in subcutaneous xenograft models.
Mechanism of Action: The COX-2/PGE2 Signaling Axis in Cancer
Understanding the underlying biology is critical for robust experimental design. The primary mechanism targeted by this compound in cancer is the COX-2/PGE2 signaling axis.
-
COX-2 Upregulation: In many tumors, inflammatory signals, growth factors, and oncogenes lead to the overexpression of the COX-2 enzyme.[11]
-
PGE2 Synthesis: COX-2 converts arachidonic acid into prostaglandin H2, which is then converted to PGE2 by prostaglandin E synthase.
-
PGE2 Receptor (EP) Activation: PGE2 binds to its G-protein coupled receptors (EP1-4) on cancer cells and other cells within the tumor microenvironment.[7]
-
Downstream Effects: This binding activates multiple downstream signaling pathways (e.g., PKA, β-catenin, NF-κB, PI3K/AKT) that collectively promote:
-
Proliferation & Survival: By upregulating survival proteins like BCL2 and survivin and activating growth pathways.[9][10]
-
Angiogenesis: By increasing the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[10][12][13]
-
Invasion & Metastasis: By increasing the activity of matrix metalloproteinases (MMPs) that degrade the extracellular matrix.[1][3]
-
Immune Evasion: By suppressing the function of anti-tumor immune cells like CD8+ T cells and promoting immunosuppressive cells.[4][14][15]
-
This compound's Point of Intervention: this compound directly inhibits the COX-2 enzyme, preventing the synthesis of PGE2 and thereby blocking these downstream tumorigenic effects.[1][9]
Visualization of this compound's Mechanism of Action
References
- 1. The molecular mechanisms of this compound in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity | Semantic Scholar [semanticscholar.org]
- 7. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jeffreydachmd.com [jeffreydachmd.com]
- 10. This compound in breast cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Significance of Cyclooxygenase-2 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencedaily.com [sciencedaily.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 15. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
Application Notes and Protocols: Combining Celecoxib and Immunotherapy in Preclinical Models
Authored by a Senior Application Scientist
Introduction: Reshaping the Tumor Microenvironment for Enhanced Immunotherapy
Immune checkpoint inhibitors (ICIs) have marked a paradigm shift in oncology, yet a significant portion of patients do not respond to these therapies.[1][2] A primary mechanism of resistance is the immunosuppressive tumor microenvironment (TME), which can prevent the infiltration and function of effector T cells.[1][2] A key player in orchestrating this immunosuppressive milieu is the enzyme cyclooxygenase-2 (COX-2).[1][3]
Overexpressed in a majority of solid tumors, COX-2 is the rate-limiting enzyme in the production of prostaglandin E2 (PGE2).[1][3] PGE2 is a potent signaling molecule that promotes tumor growth, proliferation, and metastasis while actively suppressing the anti-tumor immune response.[1][4][5] It achieves this by:
-
Promoting the expansion and function of immunosuppressive cells , such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[5][6][7]
-
Inhibiting the maturation and function of dendritic cells (DCs) , which are critical for priming anti-tumor T cell responses.[1]
-
Directly suppressing the activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[8][9]
-
Driving the expression of other immunosuppressive factors , such as indoleamine 2,3-dioxygenase 1 (IDO1) and programmed death-ligand 1 (PD-L1).[1][10]
Celecoxib, a selective COX-2 inhibitor, disrupts this axis by blocking PGE2 production.[6][7] This action remodels the TME from an immunosuppressive ("cold") to an immune-active ("hot") state, making it more permissive to the effects of immunotherapy.[4][6] Preclinical studies have consistently demonstrated that combining this compound with ICIs, such as anti-PD-1 or anti-PD-L1 antibodies, results in synergistic anti-tumor effects, leading to enhanced tumor regression and improved survival in various cancer models.[3][4][6][11][12]
This application note provides a comprehensive guide for researchers on the rationale, design, and execution of preclinical studies combining this compound with immunotherapy.
Scientific Rationale: The COX-2/PGE2 Axis as an Immune Checkpoint
The COX-2/PGE2 signaling pathway acts as a critical immune checkpoint, promoting immune evasion in cancer.[4] By inhibiting this pathway, this compound can effectively "release the brakes" on the anti-tumor immune response, creating a favorable environment for ICIs to function.
Diagram: Mechanism of this compound-Mediated Immune Enhancement
Caption: this compound inhibits COX-2, reducing PGE2 and mitigating immune suppression.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for conducting a typical preclinical study evaluating the combination of this compound and an anti-PD-1 antibody in a syngeneic mouse tumor model.
I. In Vivo Tumor Model
Objective: To assess the in vivo efficacy of this compound and anti-PD-1 mAb combination therapy on tumor growth and survival.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell line)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma, 4T1 breast cancer)
-
This compound (for oral gavage or dietary admixture)
-
Anti-mouse PD-1 antibody (clone RMP1-14 or similar) and isotype control IgG
-
Sterile PBS
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 0.5-1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Begin measuring tumor volume three times a week once tumors become palpable (typically 5-7 days post-implantation). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Groups: Randomize mice into the following treatment groups (n=8-10 mice per group) once average tumor volume reaches approximately 50-100 mm³:
-
Vehicle Control (e.g., PBS or appropriate vehicle for this compound) + Isotype Control IgG
-
This compound + Isotype Control IgG
-
Vehicle Control + Anti-PD-1 mAb
-
This compound + Anti-PD-1 mAb
-
-
Drug Administration:
-
This compound: Administer daily via oral gavage (e.g., 10-50 mg/kg) or provide as a dietary admixture.[8][13] The oral gavage formulation can be prepared in a vehicle such as 0.5% methylcellulose.
-
Anti-PD-1 mAb: Administer intraperitoneally (i.p.) at a dose of 100-250 µg per mouse every 3-4 days for a total of 3-4 doses.[4]
-
-
Efficacy Endpoints:
-
Monitor tumor growth until tumors reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines.
-
Record survival data. Euthanize mice when tumors ulcerate or reach the endpoint size.
-
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze statistical significance using a two-way ANOVA. Generate Kaplan-Meier survival curves and analyze using the log-rank test.
Diagram: Experimental Workflow
Caption: Workflow for a preclinical combination therapy study.
II. Immune Cell Profiling by Flow Cytometry
Objective: To characterize the immune cell populations within the TME and spleen following treatment.
Materials:
-
Tumors and spleens from treated mice (collected at a specific time point or at the study endpoint)
-
RPMI-1640 medium
-
Collagenase D, DNase I
-
ACK lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, Ly6G, Ly6C, F4/80, CD11b, CD11c, MHC-II, CD80, CD86, PD-1, TIM-3, LAG-3)
-
Fixable viability dye
-
Intracellular staining buffer kit
Protocol:
-
Tissue Processing:
-
Tumors: Mince tumors and digest in RPMI containing Collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) for 30-45 minutes at 37°C. Pass through a 70 µm cell strainer to obtain a single-cell suspension.
-
Spleens: Mechanically dissociate spleens through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
-
-
Cell Staining:
-
Wash cells with FACS buffer and stain with a fixable viability dye.
-
Perform surface staining with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light.
-
For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize cells according to the manufacturer's protocol, followed by staining with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using flow cytometry analysis software. Gate on live, singlet, CD45+ cells to identify immune populations. Quantify the percentage and absolute number of various immune cell subsets, including:
-
Cytotoxic T cells (CD3+CD8+)
-
Helper T cells (CD3+CD4+)
-
Regulatory T cells (CD3+CD4+FoxP3+)
-
Myeloid-derived suppressor cells (CD11b+Gr-1+)
-
Tumor-associated macrophages (CD11b+F4/80+)
-
Dendritic cells (CD11c+MHC-II+)
-
-
Data Presentation and Expected Outcomes
The combination of this compound and immunotherapy is expected to yield significant changes in both tumor growth and the composition of the tumor immune infiltrate.
Table 1: Expected Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle + Isotype IgG | 1500 ± 250 | - |
| This compound + Isotype IgG | 1100 ± 200 | 27% |
| Vehicle + Anti-PD-1 mAb | 900 ± 180 | 40% |
| This compound + Anti-PD-1 mAb | 300 ± 90 | 80% |
Data are representative and will vary based on the tumor model and specific experimental conditions.
Table 2: Expected Changes in Tumor Immune Infiltrate (% of CD45+ cells)
| Immune Cell Subset | Vehicle + Isotype IgG | This compound + Anti-PD-1 mAb | Expected Change |
| CD8+ T cells | 10% | 35% | ↑ |
| CD8+ T cells expressing IFN-γ/TNF-α | 5% | 25% | ↑ |
| Regulatory T cells (Tregs) | 15% | 5% | ↓ |
| Myeloid-Derived Suppressor Cells (MDSCs) | 25% | 8% | ↓ |
| Ratio of CD8+ T cells to Tregs | 0.67 | 7.0 | ↑ |
These data represent anticipated trends. Actual percentages will be model-dependent.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, every protocol should incorporate self-validating systems:
-
Appropriate Controls: The inclusion of vehicle, isotype, and single-agent treatment groups is crucial to demonstrate synergy and rule out non-specific effects.
-
Reproducibility: Experiments should be repeated to ensure the consistency of the findings.
-
Orthogonal Validation: Complement flow cytometry data with other techniques like immunohistochemistry (IHC) to visualize immune cell infiltration within the tumor architecture or multiplex cytokine assays (e.g., Luminex) to measure systemic and intratumoral cytokine levels.
-
Mechanism-Based Endpoints: Beyond tumor volume, assess endpoints that reflect the proposed mechanism of action, such as measuring PGE2 levels in tumor lysates or plasma via ELISA to confirm COX-2 inhibition by this compound.[8][13]
Conclusion and Future Directions
The combination of this compound with immunotherapy, particularly immune checkpoint blockade, represents a highly promising and readily translatable therapeutic strategy.[4] By targeting the COX-2/PGE2 axis, this compound can remodel the tumor microenvironment to be more favorable for an anti-tumor immune response, thereby enhancing the efficacy of ICIs.[6][7] The protocols outlined in this application note provide a robust framework for preclinical evaluation of this combination. Future studies may explore the optimal scheduling and dosing of this combination, investigate its efficacy in different tumor models, and identify predictive biomarkers to select patients most likely to benefit from this therapeutic approach.
References
- 1. Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Anti-inflammatory drugs remodel the tumor immune environment to enhance immune checkpoint blockade efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy [frontiersin.org]
- 7. This compound in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX-2 inhibition improves immunotherapy and is associated with decreased numbers of myeloid-derived suppressor cells in mesothelioma. This compound influences MDSC function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
- 11. Scientists reveal how common anti-inflammatory drugs boost immunotherapy cancer treatments - Manchester Cancer Research Centre [mcrc.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. COX-2 inhibition improves immunotherapy and is associated with decreased numbers of myeloid-derived suppressor cells in mesothelioma. This compound influences MDSC function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated HPLC-UV Method for the Quantification of Celecoxib in Human Plasma
Abstract
This application note describes a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of celecoxib in human plasma. The described protocol is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The methodology encompasses a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by isocratic chromatographic separation on a C18 column with UV detection. The method has been developed and validated in accordance with international guidelines, ensuring accuracy, precision, and reliability of the analytical results.
Introduction
This compound, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] It is widely prescribed for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Accurate quantification of this compound in biological matrices, particularly plasma, is essential for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and maintaining patient safety.[1]
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug compounds in complex biological fluids.[3][4][5] This application note provides a comprehensive guide for researchers and drug development professionals on a validated HPLC-UV method for this compound quantification in human plasma.
Principle of the Method
The analytical procedure involves the extraction of this compound and an internal standard (IS) from human plasma using a liquid-liquid extraction (LLE) technique. The extracted analytes are then separated on a C18 reversed-phase column using an isocratic mobile phase. The quantification is achieved by monitoring the UV absorbance at a specific wavelength. The use of an internal standard is critical as it corrects for variations in extraction efficiency and injection volume, thereby enhancing the accuracy and precision of the method.
Materials and Reagents
-
Chemicals and Solvents:
-
This compound reference standard (≥98% purity)
-
Flutamide (Internal Standard, IS) (≥98% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Isoamyl alcohol (Analytical grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Ultrapure water (Milli-Q or equivalent)
-
-
Biological Matrix:
-
Drug-free, heparinized human plasma
-
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this application. The following conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Waters µ-Bondapak, 250 mm x 3.9 mm, 5 µm)[1] |
| Mobile Phase | 0.01M KH2PO4 buffer (pH adjusted to 4.0 with orthophosphoric acid) : Acetonitrile (60:40, v/v)[1] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 260 nm[1][5] |
| Injection Volume | 50 µL[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Rationale for Chromatographic Conditions:
-
C18 Column: A C18 column is a common choice for reversed-phase chromatography of non-polar to moderately polar compounds like this compound, providing excellent separation and peak shape.
-
Mobile Phase: The combination of an acidic phosphate buffer and acetonitrile allows for good resolution and retention of this compound and the internal standard. The pH of the buffer is crucial for maintaining the consistent ionization state of the analyte, leading to reproducible retention times.
-
Isocratic Elution: An isocratic elution (constant mobile phase composition) simplifies the method, improves reproducibility, and is suitable for the separation of a limited number of compounds.
-
UV Detection: this compound has a significant UV absorbance at 260 nm, providing good sensitivity for quantification in plasma.[1][5]
Experimental Protocols
Preparation of Standard and Stock Solutions
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.[1]
-
This compound Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1.0 to 20 µg/mL.[1]
-
Internal Standard (Flutamide) Stock Solution (50 µg/mL): Accurately weigh 5 mg of flutamide and dissolve it in a 100 mL volumetric flask with methanol.[1]
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: To a series of clean microcentrifuge tubes, add 0.5 mL of blank human plasma. Spike with 50 µL of the appropriate this compound working standard solution to achieve final concentrations ranging from 10 ng/mL to 2000 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: low (e.g., 30 ng/mL), medium (e.g., 500 ng/mL), and high (e.g., 1500 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
The following diagram illustrates the workflow for sample preparation:
Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.
Step-by-Step Protocol:
-
To 0.5 mL of plasma sample (blank, calibration standard, QC, or unknown) in a 10 mL glass tube, add 50 µL of the internal standard solution (50 µg/mL flutamide).[1]
-
Add 50 µL of 0.5 M phosphate buffer (pH 5.0) and vortex for 30 seconds.[1]
-
Add 5 mL of the extraction solvent mixture (n-hexane:isoamyl alcohol, 97:3 v/v).[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and extraction.[1]
-
Centrifuge the samples at 3000 rpm for 15 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the residue in 80 µL of the mobile phase and vortex to dissolve.[1]
-
Inject 50 µL of the reconstituted sample into the HPLC system.[1]
Rationale for Sample Preparation:
-
Liquid-Liquid Extraction (LLE): LLE is a simple and effective technique for extracting this compound from the complex plasma matrix, removing proteins and other potential interferences.[1] The chosen solvent system provides high extraction recovery for this compound.
-
Protein Precipitation: While not the primary method here, the addition of organic solvent in LLE also aids in precipitating plasma proteins. Direct protein precipitation can also be used, but it may lead to column deterioration over time.[1] Solid-phase extraction (SPE) is another alternative that can offer cleaner extracts but is often more time-consuming and expensive.[3][7]
Method Validation
The developed method should be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10]
The validation process ensures the reliability of the analytical data and should include the following parameters:
Caption: Key Parameters for Bioanalytical Method Validation.
Selectivity and Specificity
Analyze blank plasma samples from at least six different sources to ensure that no endogenous components interfere with the peaks of this compound and the internal standard.
Linearity and Range
The linearity of the method should be established by analyzing calibration standards at a minimum of six different concentrations. The calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. A linear regression analysis should be performed, and the correlation coefficient (r²) should be greater than 0.99.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | e.g., 10 - 2000 ng/mL[1] or 40 - 4000 ng/mL[3] |
Accuracy and Precision
The accuracy and precision of the method are determined by analyzing the QC samples at three concentration levels on three different days (inter-day) and with five replicates on the same day (intra-day).
| Parameter | Acceptance Criteria |
| Accuracy (% Bias) | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision (% RSD/CV) | ≤ 15% (≤ 20% for LLOQ) |
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. For this method, an LLOQ of 10 ng/mL is achievable.[1][4]
Extraction Recovery
The extraction recovery of this compound and the internal standard is determined by comparing the peak areas of the analytes from extracted plasma samples with those of unextracted standard solutions at the same concentration. A consistent and reproducible recovery is more important than a high recovery.
| Analyte | Expected Recovery |
| This compound | > 90%[1] |
| Flutamide | > 85% |
Stability
The stability of this compound in plasma should be evaluated under various conditions to ensure that the sample integrity is maintained during handling and storage.
-
Freeze-Thaw Stability: Assess the stability after three freeze-thaw cycles.
-
Short-Term Stability: Evaluate the stability at room temperature for a specified period (e.g., 24 hours).
-
Long-Term Stability: Determine the stability in a freezer at -20°C or -80°C over an extended period.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Application to a Pharmacokinetic Study
This validated HPLC method can be effectively applied to determine the plasma concentration-time profile of this compound following oral administration. This data is crucial for calculating key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
Conclusion
The HPLC-UV method described in this application note provides a simple, rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The method is well-suited for routine use in clinical and research laboratories for pharmacokinetic and therapeutic drug monitoring studies. The detailed protocols and validation criteria ensure the generation of high-quality, reproducible data that meets regulatory standards.
References
- 1. scispace.com [scispace.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Determination of this compound in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and rapid high-performance liquid chromatographic method for determination of this compound in plasma using UV detection: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ovid.com [ovid.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Application Notes and Protocols for the Laboratory Synthesis and Purification of Celecoxib
Abstract
This comprehensive technical guide provides detailed protocols for the synthesis and purification of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, intended for laboratory and research applications. We present a robust and widely-cited two-step synthetic pathway, commencing with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a cyclocondensation reaction to construct the core pyrazole structure of this compound. The narrative emphasizes the chemical rationale behind procedural steps and reagent selection. Furthermore, a validated recrystallization protocol for the purification of crude this compound is detailed, designed to yield a final product of high purity suitable for experimental use. This guide includes workflow diagrams, quantitative data tables, and characterization checkpoints to ensure procedural clarity and reproducibility for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound in Research
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] The COX-2 enzyme is a critical mediator in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules for pain and inflammation.[2] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2 isoforms, this compound's selectivity for COX-2 mitigates the risk of gastrointestinal side effects commonly associated with COX-1 inhibition.[2]
The unique structure of this compound, characterized by its 1,5-diarylpyrazole core, a trifluoromethyl group, and a benzenesulfonamide moiety, makes it a valuable scaffold in medicinal chemistry and drug discovery.[1] Access to a reliable and well-characterized supply of this compound is essential for a wide range of research applications, from studying the mechanisms of inflammation to developing novel therapeutic agents. This document provides a self-contained, field-proven methodology for the synthesis and subsequent purification of this compound on a laboratory scale.
Overall Synthetic and Purification Workflow
The synthesis of this compound from 4'-methylacetophenone is a well-established two-step process.[3] The initial step involves a Claisen condensation to create the necessary 1,3-dicarbonyl intermediate. This is followed by a regioselective cyclocondensation with a substituted hydrazine to form the final pyrazole ring system. Purification is achieved through a multi-step recrystallization process.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Celecoxib Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers utilizing celecoxib in in vivo animal models. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot challenges, and ensure the integrity of your experimental outcomes. This guide is structured in a question-and-answer format to directly address the common hurdles and questions that arise during preclinical research with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Dose Selection & Strategy
Q1: How do I determine a safe and effective starting dose for this compound in my animal model (e.g., mouse or rat)?
A1: Selecting a starting dose requires a multi-faceted approach that prioritizes animal welfare and scientific validity. Simply using a dose from a previous publication without context can be misleading. The most rigorous method involves a combination of literature review and interspecies dose conversion.
The Causality Behind the Choice: Animals metabolize drugs at different rates than humans. A direct mg/kg conversion is often inaccurate and can lead to either sub-therapeutic dosing or unexpected toxicity. A more reliable method is to use an allometric scaling approach based on Body Surface Area (BSA), which is recommended by the FDA for estimating maximum safe starting doses in first-in-human trials and can be reverse-engineered for animal studies.
Authoritative Grounding: The conversion relies on a "Km" factor, which is the body weight (kg) divided by the BSA (m²). To convert a human dose to an animal equivalent dose (AED), the following formula is used[1]:
AED (mg/kg) = Human Dose (mg/kg) * (Human Km / Animal Km)
Step-by-Step Protocol: Dose Conversion from Human to Mouse
-
Identify the Human Dose: The standard human dose for this compound in treating arthritis is 200 mg/day.[2] For a 60 kg human, this is approximately 3.33 mg/kg.
-
Find the Km Values:
-
Calculate the Animal Equivalent Dose (AED):
-
AED (mg/kg) = 3.33 mg/kg * (37 / 3)
-
AED (mg/kg) ≈ 41 mg/kg
-
This calculation provides a scientifically grounded starting point for your dose-response studies. It is crucial to validate this calculated dose within your specific experimental context.
Q2: I've seen a wide range of doses in the literature. Which one is right for my study (e.g., inflammation vs. oncology)?
A2: The optimal dose is highly dependent on the disease model, the target endpoint, and the animal species. Doses effective for anti-inflammatory effects may not be sufficient for anti-cancer (chemopreventive or therapeutic) endpoints.
Expertise & Experience:
-
Inflammation/Pain Models: These studies often require lower to moderate doses to achieve sufficient COX-2 inhibition for analgesia. Doses in the range of 5-30 mg/kg/day are commonly reported in rats for acute inflammation models.[3][4][5][6]
-
Oncology/Xenograft Models: Achieving anti-tumor effects often requires higher, sustained plasma concentrations to impact processes like angiogenesis and apoptosis. Doses can range from 25 mg/kg/day to over 75 mg/kg/day in mice.[7] Some studies administer this compound in the chow, with concentrations from 150 ppm to 1500 ppm, which provides continuous drug exposure.[8][9]
Trustworthiness: The table below summarizes doses used in various published studies. This is not a substitute for performing your own dose-finding experiment but serves as an authoritative guide for selecting a range to test.
| Animal Model | Species | Dose Range | Route | Endpoint | Reference(s) |
| Acute Inflammation | Rat | 10 - 30 mg/kg | Oral (p.o.) | Paw Edema, Pleurisy | [4][5] |
| Inflammatory Pain | Rat | 5 mg/kg | Intraperitoneal (i.p.) | Hyperalgesia | [3][10] |
| Adenomyosis | Mouse | 30 mg/kg/day | Oral (p.o.) | Inflammation, Angiogenesis | [6] |
| Lung Cancer Xenograft | Mouse | 25 - 75 mg/kg/day | Oral Gavage | Tumor Growth Delay | [7] |
| Prostate Cancer Xenograft | Mouse | 150 - 750 ppm in diet | Diet | Tumor Growth Inhibition | [8] |
| Meningioma Xenograft | Mouse | 500 - 1500 ppm in diet | Diet | Tumor Growth Inhibition | [9] |
Section 2: Formulation & Administration
Q3: this compound is poorly soluble in water. How can I prepare a stable formulation for oral gavage?
A3: This is a critical and common challenge. This compound is a BCS Class II drug, meaning it has high permeability but low aqueous solubility.[11][12] Attempting to suspend it in water or saline alone will result in an unstable, non-homogenous mixture, leading to inaccurate dosing and high experimental variability.
The Causality Behind the Choice: To create a suitable suspension for oral gavage, a vehicle containing a suspending agent and often a surfactant is required. The suspending agent increases the viscosity of the vehicle, slowing the sedimentation of drug particles, while a surfactant helps to wet the hydrophobic drug particles, allowing for better dispersion.
Step-by-Step Protocol: Preparation of a this compound Suspension (e.g., 10 mg/mL)
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water (Suspending agent)
-
0.1% (v/v) Tween 80 (Surfactant)
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
-
-
Preparation:
-
Weigh: Accurately weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL suspension, you need 100 mg.
-
Wetting: Place the this compound powder in the mortar. Add a few drops of the 0.1% Tween 80 solution and triturate (grind) with the pestle to form a smooth, uniform paste. This step is crucial for preventing particle clumping.
-
Suspending: Gradually add the 0.5% CMC solution to the paste while continuously triturating to ensure the drug is evenly dispersed.
-
Final Volume & Mixing: Transfer the suspension to a graduated cylinder or beaker. Rinse the mortar with the remaining vehicle to ensure all the drug is transferred. Adjust to the final volume. Place a magnetic stir bar in the beaker and stir continuously for at least 15-30 minutes before dosing.
-
Administration: Crucially, maintain continuous stirring of the suspension during the entire dosing procedure to ensure each animal receives the same concentration. Use a gavage needle of the appropriate size for your animal.
-
Self-Validating System: Before starting your main study, prepare a batch and let it sit for the maximum time you anticipate between dosing animals. Visually inspect for any significant sedimentation. If it settles quickly, consider increasing the concentration of CMC.
Section 3: Pharmacokinetics (PK) & Pharmacodynamics (PD)
Q4: What are the key pharmacokinetic parameters I should be aware of, and how do they influence my dosing schedule (e.g., once vs. twice daily)?
A4: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen species is essential for designing an effective dosing regimen that maintains therapeutic drug levels.
Expertise & Experience: The half-life (t½) of a drug is a primary determinant of dosing frequency. If the dosing interval is much longer than the half-life, the drug concentration can fall below the therapeutic threshold between doses. In rats, the terminal half-life of this compound is relatively short.
Authoritative Grounding: Studies in Sprague-Dawley rats have shown a terminal half-life of approximately 2.8 ± 0.7 hours after oral administration.[10][13][14] Maximal plasma concentrations (Tmax) are typically reached between 1 and 3 hours post-dose.[15] The oral bioavailability in rats was found to be around 59%, largely due to first-pass metabolism in the liver.[3][10]
| Parameter | Value (in Rats) | Implication for Study Design | Reference(s) |
| Terminal Half-life (t½) | ~2.8 hours | A short half-life suggests that once-daily (q24h) dosing may result in sub-therapeutic levels for a significant portion of the day. Twice-daily (q12h) dosing is often more appropriate to maintain steady-state concentrations. | [10][13][14] |
| Time to Max Concentration (Tmax) | 1 - 3 hours | For acute models (e.g., pain, inflammation), the experimental challenge should be timed to coincide with peak plasma levels. | [15] |
| Oral Bioavailability (F%) | ~59% | A significant portion of the oral dose does not reach systemic circulation. Be aware that factors affecting liver metabolism can alter bioavailability. | [3][10] |
| Metabolism | Extensive hepatic oxidation | Co-administration of drugs that induce or inhibit liver enzymes (specifically CYP2C9 in humans) could alter this compound exposure.[15][16] | [15] |
Workflow for Determining Dosing Frequency
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. This compound in breast cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. Effect of the selective COX-2 inhibitors, this compound and rofecoxib in rat acute models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound reduces inflammation and angiogenesis in mice with adenomyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor enhancement of this compound, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits meningioma tumor growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacokinetics of this compound in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay [sites.ualberta.ca]
- 14. Pharmacokinetics of this compound in the presence and absence of interferon-induced acute inflammation in the rat: application of a novel HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, tissue distribution, metabolism, and excretion of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Celecoxib-Induced Cardiovascular Risk in Preclinical Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Mechanism — The "Why" Behind Celecoxib's Cardiovascular Risk
A foundational understanding of the molecular pathways this compound perturbs is critical for designing effective experiments and interpreting results.
FAQ 1.1: What is the primary mechanism of action for this compound, and how does it lead to cardiovascular side effects?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] While traditional NSAIDs inhibit both COX-1 and COX-2, this compound's selectivity was initially developed to reduce gastrointestinal side effects associated with COX-1 inhibition.[2][3]
However, this selectivity is the primary driver of its cardiovascular risk profile. The issue lies in the delicate balance between two key prostanoids:
-
Thromboxane A2 (TXA2): Primarily synthesized by platelets via the COX-1 enzyme, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.
-
Prostacyclin (PGI2): Mainly produced by endothelial cells via the COX-2 enzyme, PGI2 is a vasodilator and an inhibitor of platelet aggregation.[2]
By selectively inhibiting COX-2, this compound reduces the production of cardioprotective PGI2 without affecting the production of pro-thrombotic TXA2 by COX-1 in platelets.[4] This creates a prothrombotic state, increasing the risk of events like myocardial infarction and stroke.[2][4][5][6][7]
Caption: this compound's selective inhibition of COX-2.
FAQ 1.2: Why is the COX-2 selectivity of this compound a "double-edged sword"?
The selectivity is beneficial for the gastrointestinal (GI) tract but detrimental to the cardiovascular system.
-
The "Good" Edge (GI Protection): COX-1 is responsible for producing prostaglandins that protect the stomach lining. Traditional NSAIDs like ibuprofen and naproxen block COX-1, increasing the risk of stomach ulcers and bleeding.[8] this compound's COX-2 selectivity spares this protective function, resulting in a better GI safety profile.[2]
-
The "Bad" Edge (CV Risk): As explained in FAQ 1.1, this same selectivity disrupts the PGI2/TXA2 balance, tipping the scales towards a prothrombotic and vasoconstrictive state, thereby increasing cardiovascular risk.[4][7][9]
FAQ 1.3: What are the key cardiovascular adverse events my research should be designed to detect?
Your preclinical models should be designed to detect the primary adverse events observed in clinical trials. Long-term studies have shown that this compound, particularly at higher doses, increases the risk of major adverse cardiovascular events (MACE).[2]
| Cardiovascular Event | Key Preclinical Endpoints / Models | Rationale |
| Myocardial Infarction (MI) | Infarct size measurement (TTC staining), cardiac troponin levels, ECG analysis in ischemia-reperfusion models. | Models direct cardiac muscle damage resulting from thrombotic occlusion. |
| Ischemic Stroke | Neurological deficit scoring, infarct volume (MRI or histology) in middle cerebral artery occlusion (MCAO) models. | Assesses cerebrovascular thrombotic events and subsequent brain injury. |
| Hypertension | Blood pressure monitoring (tail-cuff or telemetry) in rodent models (e.g., SHR rats). | COX-2 inhibition can impair renal function and sodium excretion, leading to increased blood pressure.[5] |
| Thrombosis | Time to occlusion in ferric chloride-induced arterial thrombosis models; platelet aggregation assays. | Directly measures the prothrombotic tendency in vivo. |
| Heart Failure | Echocardiography (ejection fraction, wall thickness), cardiac hypertrophy markers (ANP, BNP), fibrosis (Masson's trichrome). | Chronic hypertension and cardiac stress can lead to pathological remodeling of the heart.[5] |
Section 2: Experimental Design & Model Selection
Choosing the right experimental system is paramount for generating reliable and translatable data.
Troubleshooting Guide 2.1: My in vitro results on endothelial cells are not showing the expected this compound-induced dysfunction. What could be wrong?
This is a common issue. Endothelial cells in standard culture can be robust. Consider these refinements:
-
Cell Type and Source: Human Umbilical Vein Endothelial Cells (HUVECs) are common but represent large vessels. For atherosclerosis research, consider Human Aortic or Coronary Artery Endothelial Cells (HAECs/HCAECs), as they may be more sensitive to pro-atherogenic stimuli.
-
Induce a "Stressed" Phenotype: Healthy, quiescent endothelial cells may not reveal this compound's detrimental effects. Pre-treat cells with a pro-inflammatory stimulus like TNF-α or LPS to upregulate COX-2 expression. This mimics an inflammatory state where COX-2's role becomes more critical.[10]
-
Assess the Right Endpoints: Don't just look for cell death. Measure functional markers of endothelial dysfunction. Key assays include:
-
Nitric Oxide (NO) Bioavailability: Use a Griess assay or DAF-FM diacetate staining. Reduced NO is a hallmark of endothelial dysfunction.
-
Endothelin-1 (ET-1) Expression: Measure ET-1 via ELISA or qPCR. Increased ET-1 indicates a shift towards vasoconstriction.
-
Reactive Oxygen Species (ROS) Production: Use probes like DCFDA. Oxidative stress is a key consequence of this compound's effects.[11]
-
-
Dose and Duration: Ensure your this compound concentration is clinically relevant and that the treatment duration is sufficient (e.g., 24-48 hours) to see changes in protein expression and function.
FAQ 2.2: What are the pros and cons of using rodent models versus larger animal models?
| Model Type | Pros | Cons |
| Rodent Models (Mice, Rats) | - Genetically tractable (e.g., ApoE-/- mice for atherosclerosis).- Lower cost and shorter study duration.- Well-established protocols for thrombosis and cardiac injury.[12][13] | - Different heart rate and physiology.- Higher doses often needed to achieve human-equivalent exposure.- Less predictive for complex cardiac hemodynamics. |
| Larger Animal Models (Rabbits, Pigs) | - Cardiovascular system more similar to humans.- More suitable for surgical models (e.g., coronary stenting).- Pharmacokinetics are often more translatable. | - Significantly higher cost and ethical burden.- Longer study durations.- Fewer genetic tools available. |
Recommendation: Use rodent models for initial screening, mechanistic studies, and efficacy testing of mitigation strategies. Reserve larger animal models for late-stage preclinical validation when higher translational confidence is required.
Workflow Diagram: Preclinical Evaluation of a Cardioprotective Co-Agent with this compound
Caption: A phased approach to preclinical drug evaluation.
Section 3: Methodologies & Protocols
Reproducibility is key. These abbreviated protocols highlight critical steps for core assays.
Protocol 3.1: In Vitro Assessment of Endothelial Dysfunction in HUVECs
-
Cell Culture: Culture HUVECs in EGM-2 medium. Use cells between passages 3-6.
-
Stimulation: Seed cells to 90% confluency. Starve in serum-free media for 4 hours. Pre-treat with TNF-α (10 ng/mL) for 6 hours to induce a pro-inflammatory state.
-
Treatment: Treat cells with vehicle, this compound (e.g., 1-10 µM), and/or your test agent for 24 hours.
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess Reagent (sulfanilamide and NED solution) to the supernatant.
-
Incubate in the dark for 15 minutes.
-
Measure absorbance at 540 nm. Compare to a sodium nitrite standard curve. A decrease in nitrite indicates reduced NO production.
-
-
Data Analysis: Normalize nitrite concentration to total protein content from the cell lysate.
Protocol 3.2: In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This model is widely used to assess prothrombotic states in vivo.[14]
-
Animal Preparation: Anesthetize a C57BL/6 mouse (8-10 weeks old).[12] Maintain body temperature at 37°C.
-
Surgical Exposure: Make a midline cervical incision. Carefully dissect the left common carotid artery from the surrounding tissue and vagus nerve.[14][15]
-
Baseline Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow.[13]
-
Vascular Injury: Apply a small piece of filter paper (1x2 mm) saturated with 10% FeCl3 solution directly to the arterial surface for 3 minutes.[14][15]
-
Monitoring: Remove the filter paper and rinse the area with saline. Continuously monitor blood flow with the Doppler probe.
-
Endpoint: The primary endpoint is the Time to Occlusion (TTO) , defined as the time from FeCl3 application until blood flow ceases completely (flow < 0.1 ml/min) for at least 1 minute. A shorter TTO in this compound-treated animals indicates a prothrombotic effect.
| Parameter | Control Group | This compound Group | Troubleshooting Tip |
| Time to Occlusion (TTO) | ~15-20 minutes | Expected to be significantly shorter | High variability can be caused by inconsistent FeCl3 application or vessel damage during surgery.[14] |
| Blood Flow Rate | Stable until occlusion | May show gradual decrease | Ensure the Doppler probe has good contact with the vessel without constricting it. |
Section 4: Mitigation Strategies — Developing Safer Alternatives
The core of your research is to find ways to counteract this compound's adverse effects. Here are promising avenues to investigate.
FAQ 4.1: What are the most promising co-therapies being investigated to counteract this compound's cardiovascular effects?
The goal is to restore the prostanoid/vasodilator balance that this compound disrupts.
-
Nitric Oxide (NO) Donors: Co-administration of an NO-donating moiety can replenish the vasodilatory and anti-platelet signals that are diminished due to PGI2 inhibition. This is a direct way to counteract the vasoconstrictive effects.
-
Antioxidants: this compound can increase oxidative stress.[11] Co-treatment with antioxidants like N-acetylcysteine (NAC) or tempol can quench ROS and improve endothelial function.
-
Folic Acid: Some studies suggest that folic acid can ameliorate this compound-induced cardiotoxicity, possibly by improving endothelial function and reducing oxidative stress.[11]
FAQ 4.2: How can nanoparticle-based drug delivery systems be used to mitigate risk?
Systemic exposure to this compound drives cardiovascular risk. Nanoparticle (NP) delivery offers a powerful solution by targeting the drug to the site of inflammation (e.g., an arthritic joint), thereby lowering the systemic concentration available to affect the cardiovascular system.[16][17][18]
-
Mechanism: this compound is encapsulated within a biodegradable polymer like PLGA (poly(lactic-co-glycolic acid)).[16][19] The NP surface can be modified with targeting ligands (e.g., antibodies against inflammatory markers) to enhance accumulation at the desired site.
-
Benefits:
-
Reduced Systemic Exposure: Less free drug in circulation means less impact on endothelial PGI2 production.[16][17]
-
Sustained Release: NPs can provide a slow, localized release of this compound, maintaining therapeutic efficacy with a lower overall dose.[16][19]
-
Co-Delivery: NPs can be engineered to carry both this compound and a cardioprotective agent (like an NO donor), delivering the antidote directly with the drug.
-
References
- 1. acibademhealthpoint.com [acibademhealthpoint.com]
- 2. racgp.org.au [racgp.org.au]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. scielo.br [scielo.br]
- 5. Cardiovascular effects of cyclooxygenase‐2 inhibitors: a mechanistic and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. londonpainclinic.com [londonpainclinic.com]
- 7. researchgate.net [researchgate.net]
- 8. arthritis.org [arthritis.org]
- 9. Role of prostacyclin in the cardiovascular response to thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental models for vascular endothelial dysfunction | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 11. Folic acid ameliorates this compound cardiotoxicity in a doxorubicin heart failure rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 13. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 16. Sustained delivery of this compound from nanoparticles embedded in hydrogel injected into the biopsy cavity to prevent biopsy-induced breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanotherapeutic-directed approaches to analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Formulation Variables on Preparation of this compound Loaded Polylactide-Co-Glycolide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle-based topical ophthalmic formulations for sustained this compound release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Celecoxib Instability
Welcome to the technical support guide for ensuring the stability of celecoxib in your long-term experiments. As researchers, we understand that the reliability of your results depends on the stability and integrity of your reagents. This compound, a cornerstone inhibitor of COX-2, can be prone to degradation under common experimental conditions, leading to inconsistent data and confounding variables. This guide is designed to provide you with field-proven insights, troubleshooting workflows, and validated protocols to proactively manage this compound stability.
Part 1: Frequently Asked Questions (FAQs) about this compound Instability
This section addresses the most common initial questions researchers have when working with this compound. Understanding these fundamentals is the first step toward preventing experimental failure.
Q1: What are the primary factors that contribute to this compound degradation?
A1: this compound's stability is primarily threatened by three factors: oxidation, pH-mediated hydrolysis, and photodegradation.
-
Oxidative Stress: The molecule is susceptible to oxidation.[1][2] Storing solutions in containers that are not purged with an inert gas (like argon or nitrogen) or repeated freeze-thaw cycles that introduce oxygen can accelerate degradation.[3] Oxidized samples have been shown to degrade by as much as 22% when stored at room temperature.[2]
-
pH and Hydrolysis: While relatively stable in acidic and neutral aqueous solutions, this compound can undergo hydrolysis under strongly basic (alkaline) conditions.[1][4][5] Studies show that degradation is more pronounced in acidic environments than in alkaline ones.[5] It is crucial to consider the pH of your final working solution, especially in buffered cell culture media that can change pH over time due to cellular metabolism.
-
Light Exposure: Like many complex organic molecules, this compound can be sensitive to UV light.[1] Exposure can lead to photolytic degradation, forming various byproducts.[6] Therefore, preparing and storing solutions in amber vials or wrapping containers in aluminum foil is a mandatory best practice.
Q2: I'm having trouble dissolving this compound. What is the best solvent to use for a stable stock solution?
A2: This is a critical step. This compound is practically insoluble in water but is soluble in organic solvents.[7]
-
Recommended Solvents: For biological experiments, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[3][8] Ethanol is also a viable option.[3][9] The solubility in DMSO is approximately 16.6 mg/mL to ≥ 50 mg/mL, while in ethanol it is around 25 mg/mL.[3][8]
-
Causality: Using a high-purity, anhydrous grade of DMSO is essential. The aprotic nature of DMSO minimizes the risk of hydrolysis. Water content in lower-grade solvents can be a hidden source of instability.
-
Best Practice: Always dissolve this compound in your organic solvent of choice first to create a concentrated stock solution before diluting it into your aqueous experimental medium (e.g., PBS or cell culture media).[3] A sudden "crash out" or precipitation upon dilution indicates that you have exceeded its aqueous solubility limit.
Q3: What are the ideal storage conditions for my this compound stock solution?
A3: Proper storage is non-negotiable for long-term experimental success.
-
Temperature: Concentrated stock solutions in DMSO or ethanol should be aliquoted into single-use volumes and stored at -20°C or -80°C.[8][9] Storage at -20°C is generally sufficient for up to one month, while -80°C is recommended for up to six months.[8]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution introduces moisture and oxygen, which are key drivers of degradation. Aliquoting prevents this and ensures you are always working with a fresh, uncompromised sample.
-
Light Protection: Store aliquots in amber vials or wrap them in foil to protect from light.
-
Aqueous Solutions: Aqueous working solutions of this compound are far less stable and should not be stored for more than one day.[3] It is highly recommended to prepare fresh working dilutions from your frozen stock for each experiment.
Part 2: Troubleshooting Guide: When Experiments Go Wrong
This section provides a logical workflow for diagnosing and solving stability-related issues when you observe unexpected results.
Problem: My experimental outcomes are inconsistent, or the inhibitory effect of this compound seems to diminish over time.
This is a classic sign of compound degradation. Before questioning your biological system, you must validate the integrity of your primary tool—the inhibitor itself.
The following flowchart outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and stability of small molecules. It separates the parent compound from any degradation products.[10][11][12]
Objective: To quantify the percentage of intact this compound in a solution and detect the presence of degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[10][11]
-
Mobile phase solvents (HPLC grade): Acetonitrile, Methanol, Water, Buffer (e.g., potassium phosphate)[10][13]
-
This compound reference standard
-
Your this compound stock and/or working solutions
Methodology:
-
Standard Preparation: Prepare a fresh standard solution of this compound at a known concentration (e.g., 50 µg/mL) in the mobile phase or a compatible solvent. This is your 100% integrity control.
-
Sample Preparation: Dilute your suspect stock or working solution to a similar concentration as the standard using the mobile phase.
-
Chromatographic Conditions: While multiple methods exist, a common isocratic system is effective.[11][12] The specific ratio of solvents may require optimization for your system.
Parameter Recommended Setting Justification Column C18 Reverse-Phase (4.6 x 250 mm, 5µm) Provides excellent separation for moderately nonpolar compounds like this compound.[10][11] Mobile Phase Acetonitrile:Methanol:Buffer (pH 3.0) (10:30:60 v/v/v) A common mobile phase that provides good peak shape and resolution from impurities.[10][13] Flow Rate 1.0 - 2.0 mL/min A standard flow rate for this column dimension.[10] Detection (UV) 251 - 254 nm This compound has a strong absorbance maximum in this range.[12][14] | Injection Volume | 20 µL | A typical injection volume.[1] |
-
Data Analysis:
-
Inject the fresh standard and record the retention time and peak area of the single this compound peak.
-
Inject your experimental sample.
-
Interpretation: A stable sample will show a single major peak at the same retention time as the standard. The presence of additional peaks, especially earlier-eluting (more polar) ones, is a strong indicator of degradation.[2] The purity can be calculated as: (Area of this compound Peak in Sample / Total Area of All Peaks) x 100. A purity below 95% warrants discarding the stock.
-
Part 3: Proactive Stability Management & Best Practices
The best troubleshooting is prevention. Adhering to strict protocols for solution preparation and storage will safeguard your experiments from the outset.
This diagram illustrates the continuous cycle of quality control required for long-term studies.
Caption: The virtuous cycle of preparing, using, and verifying this compound solutions.
Protocol: Preparation of a Validated High-Concentration Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage and use.
Materials:
-
This compound powder (high purity)
-
Anhydrous DMSO (≥99.9%)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculation: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 20 mM). The molecular weight of this compound is 381.37 g/mol .
-
Weighing: In a chemical fume hood, carefully weigh the this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief, gentle warming (to 37°C) can aid dissolution if necessary, but do not overheat.[9]
-
Aliquoting: Immediately dispense the concentrated stock into single-use volumes (e.g., 20 µL) in sterile amber vials. This is the most critical step for preventing contamination and degradation from freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -80°C.
By following this self-validating system, you ensure that every aliquot used in your experiments comes from a pristine, uncompromised source, enhancing the trustworthiness and reproducibility of your data.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity [mdpi.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pmda.go.jp [pmda.go.jp]
- 8. lifetechindia.com [lifetechindia.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. A stability-indicating HPLC method to determine this compound in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability indicating HPLC method for this compound related substances in solid dosage forms | Semantic Scholar [semanticscholar.org]
- 14. Stability of this compound Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Celecoxib Delivery: A Technical Guide for Subcutaneous Injection in Mice
For researchers and drug development professionals, the successful administration of therapeutic compounds in preclinical models is a cornerstone of translational science. Celecoxib, a selective COX-2 inhibitor, presents a common yet significant hurdle in this process due to its poor aqueous solubility. This guide provides a comprehensive, experience-driven framework for selecting and preparing appropriate vehicles for the subcutaneous injection of this compound in mice, complete with troubleshooting and frequently asked questions to ensure experimental success and integrity.
The Core Challenge: this compound's Hydrophobicity
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[1] This inherent hydrophobicity means it is practically insoluble in water and aqueous buffers like saline or phosphate-buffered saline (PBS) alone, leading to precipitation and unreliable dosing if not formulated correctly. The primary goal of vehicle selection is to maintain this compound in a soluble and stable state that is also biocompatible and non-toxic when administered subcutaneously to mice.
Vehicle Selection: A Decision Framework
The choice of vehicle is not a one-size-fits-all solution and depends on the required dose, injection volume, and the experimental endpoint. Below is a decision-making framework to guide your selection process.
Caption: Vehicle selection decision workflow.
Recommended Vehicle Formulations & Protocols
Based on extensive preclinical research, co-solvent systems are the most common and reliable approach for subcutaneous this compound administration in mice. Below are detailed protocols for two recommended vehicle systems.
Protocol 1: DMSO/PEG 400/Saline Co-solvent System
This is a widely used formulation that leverages the high solubility of this compound in Dimethyl Sulfoxide (DMSO) and the biocompatibility and solubilizing properties of Polyethylene Glycol 400 (PEG 400).
Rationale: DMSO is an excellent solvent for this compound, but it can cause local tissue irritation and has systemic effects at high concentrations.[2][3] Therefore, it is crucial to keep the final DMSO concentration in the injection volume as low as possible, ideally below 10%. PEG 400 is a biocompatible polymer that is well-tolerated in subcutaneous injections and helps to maintain the solubility of this compound when the DMSO concentration is diluted.[4][5] Saline is used as the final diluent to achieve the desired concentration and to ensure the formulation is isotonic.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Step-by-Step Protocol:
-
Calculate the required amounts: Determine the total volume of the final formulation needed based on the number of mice, the dose, and the injection volume per mouse.
-
Dissolve this compound in DMSO: In a sterile, light-protected tube, add the calculated amount of this compound powder. Add the minimal amount of DMSO required to fully dissolve the powder. Vortex thoroughly until the solution is clear. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution.
-
Add PEG 400: To the this compound-DMSO solution, add the calculated volume of PEG 400. Vortex immediately and thoroughly to ensure complete mixing. The solution should remain clear.
-
Final Dilution with Saline: Slowly add the sterile saline to the mixture in a stepwise manner, vortexing between each addition. This gradual dilution is critical to prevent precipitation.
-
Final Formulation Check: After the final addition of saline, vortex the solution for at least one minute. Visually inspect the solution for any signs of precipitation. A clear, homogenous solution is required for injection.
-
Storage: If not for immediate use, store the final formulation in a sterile, light-protected container at 4°C. Stability should be determined for each specific formulation, but as a general guideline, it is recommended to prepare fresh solutions for each experiment or at least every few days.
Example Formulation (for a final concentration of 5 mg/mL):
-
10% DMSO
-
40% PEG 400
-
50% Saline
Protocol 2: Corn Oil Suspension
For studies requiring a slower release profile or for compounds that are highly unstable in aqueous environments, a lipid-based vehicle like corn oil can be an effective alternative.
Rationale: Corn oil is a biocompatible and biodegradable vehicle that is well-tolerated for subcutaneous injections in mice. While this compound does not dissolve in corn oil, a stable suspension can be created to ensure consistent dosing.
Materials:
-
This compound powder
-
Sterile Corn Oil
-
Sterile, light-protected glass vials with magnetic stir bars
-
Magnetic stir plate
-
Homogenizer (optional, for finer suspension)
Step-by-Step Protocol:
-
Sterilization of Corn Oil: If not purchased sterile, filter-sterilize the corn oil through a 0.22 µm filter.
-
Weigh this compound: In a sterile, light-protected glass vial containing a sterile magnetic stir bar, weigh the required amount of this compound powder.
-
Add Corn Oil: Add the calculated volume of sterile corn oil to the vial.
-
Create the Suspension: Place the vial on a magnetic stir plate and stir continuously for several hours at room temperature, protected from light. For a more uniform and stable suspension, homogenization may be beneficial.
-
Dosing: It is critical to maintain continuous stirring while drawing up the suspension into the syringe for each injection to ensure a homogenous dose is administered to each animal.
-
Storage: Store the suspension at room temperature, protected from light. Before each use, ensure the suspension is thoroughly re-suspended by vigorous vortexing or stirring.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Precipitation upon adding saline | The concentration of this compound is too high for the final vehicle composition. The saline was added too quickly. | 1. Increase the proportion of PEG 400 in the co-solvent system. 2. Decrease the final concentration of this compound. 3. Add the saline more slowly and vortex vigorously between additions. 4. Consider gentle warming of the solution during the final dilution step. |
| Cloudiness or precipitation in the final formulation after storage | The formulation is not stable at the storage temperature. The concentration of this compound is at its saturation limit. | 1. Prepare the formulation fresh before each use. 2. Store at room temperature instead of 4°C, but for a shorter duration (stability must be verified). 3. Increase the percentage of co-solvents (DMSO and/or PEG 400). |
| Local skin reaction at the injection site (redness, swelling) | The concentration of DMSO is too high. The pH of the formulation is not neutral. The injection volume is too large for the site. | 1. Reduce the final concentration of DMSO to less than 10%, ideally 5% or lower. 2. Check the pH of the final formulation and adjust to neutral if necessary. 3. Reduce the injection volume per site (consider splitting the dose into two injection sites).[4] |
| Difficulty in drawing up the corn oil suspension | The suspension is too viscous or the particles are too large. | 1. Use a larger gauge needle for drawing up and a smaller gauge for injection (if possible). 2. Ensure the suspension is well-mixed and at room temperature. 3. Consider further particle size reduction through homogenization. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum subcutaneous injection volume for a mouse? The recommended maximum volume for a single subcutaneous injection site in a mouse is typically 100-200 µL. For larger volumes, it is advisable to use multiple injection sites.[6]
Q2: What needle size should I use for subcutaneous injections in mice? A 25-27 gauge needle is generally recommended for subcutaneous injections in mice to minimize tissue damage and discomfort.[4]
Q3: How can I be sure my this compound is fully dissolved? The solution should be completely clear and free of any visible particles. Holding the tube against a dark background can help in visualizing any undissolved material.
Q4: Can I use other PEGs besides PEG 400? Yes, other molecular weight PEGs (e.g., PEG 300) can also be used. However, their viscosity and solubilizing properties may differ, so the formulation may need to be re-optimized. PEG 400 is a good starting point due to its common use and favorable properties.
Q5: Is it necessary to use a vehicle control group in my experiment? Absolutely. A vehicle-only control group is essential to differentiate the effects of this compound from any potential effects of the vehicle itself. This is particularly important when using co-solvents like DMSO, which can have biological activity.
Q6: How long is my this compound formulation stable? The stability of a this compound formulation is highly dependent on its composition and storage conditions. While an oral suspension of this compound has been shown to be stable for up to 93 days, parenteral formulations, especially those with co-solvents, should ideally be prepared fresh.[7] If storage is necessary, a small-scale stability study should be conducted by storing the formulation under the intended conditions and visually inspecting for precipitation and chemical degradation over time. A good practice is to prepare a fresh batch every few days.
References
- 1. This compound Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchanimaltraining.com [researchanimaltraining.com]
- 4. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 5. mdpi.com [mdpi.com]
- 6. ichor.bio [ichor.bio]
- 7. cjhp-online.ca [cjhp-online.ca]
Technical Support Center: Optimizing Celecoxib Concentration for In Vitro Studies
Welcome to the technical support center for researchers utilizing celecoxib in cell culture experiments. This guide is designed to provide you with in-depth technical and practical advice to help you navigate the nuances of working with this selective COX-2 inhibitor. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the scientific rationale behind them, empowering you to make informed decisions and troubleshoot effectively.
Understanding this compound's Mechanism of Action: More Than Just COX-2
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is often upregulated in inflammatory conditions and various cancers, where it catalyzes the production of prostaglandins, such as prostaglandin E2 (PGE2), which in turn promote inflammation, cell proliferation, and angiogenesis.[2] By selectively targeting COX-2, this compound aims to reduce these pro-tumorigenic and pro-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[3]
However, a growing body of evidence reveals that this compound's anti-cancer effects are not solely dependent on COX-2 inhibition. It can induce apoptosis and inhibit cell proliferation through various COX-2-independent pathways, including the inhibition of phosphoinositide-dependent kinase-1 (PDK1)/Akt signaling.[4][5] This dual mechanism is a critical factor to consider when designing and interpreting your experiments.
Diagram: Simplified Overview of this compound's Dual Action Pathways
Caption: this compound's dual inhibitory action on both COX-2 dependent and independent signaling pathways.
Troubleshooting Guide: Adjusting this compound Concentration
This section addresses common issues encountered when determining the optimal this compound concentration for your specific cell type.
Q1: Why am I seeing such a wide range of effective this compound concentrations in the literature for different cell lines?
A1: This is a critical and frequently asked question. The significant variability in this compound's effective concentration, often reflected in the half-maximal inhibitory concentration (IC50), is due to several key factors:
-
Differential COX-2 Expression: The primary target of this compound is COX-2. Cell lines with high endogenous expression of COX-2 are often more sensitive to its inhibitory effects. For instance, some pancreatic and colon cancer cell lines are known to have high COX-2 levels.[6][7] Conversely, cells with low or negligible COX-2 expression may be more resistant or respond through COX-2-independent mechanisms, which may require different concentrations.
-
Genetic and Phenotypic Differences: Each cell line is unique, with distinct genetic backgrounds, signaling pathway activities, and proliferation rates. These intrinsic differences significantly influence how a cell responds to a drug. For example, the status of tumor suppressor genes like p53 can affect this compound's efficacy.
-
COX-2 Independent Pathway Sensitivity: As mentioned, this compound has off-target effects. The sensitivity of a cell line to these off-target effects, such as the inhibition of the PDK1/Akt pathway, will also dictate the overall response.[4] This is why even some COX-2-negative cell lines show a response to this compound.
-
Experimental Conditions: Factors such as cell seeding density, serum concentration in the media, and the duration of drug exposure can all impact the apparent IC50 value.
The following table provides a snapshot of the diverse IC50 values reported for this compound across various cell types, highlighting this variability.
Table 1: Reported IC50 Values of this compound in Various Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| U251 | Glioblastoma | 11.7 | [8] |
| HCT116 | Colorectal Carcinoma | 25.8 | [8] |
| HepG2 | Hepatocellular Carcinoma | 28.5 | [8] |
| MCF-7 | Breast Adenocarcinoma | 32.3 | [8] |
| HeLa | Cervical Adenocarcinoma | 37.2 | [8] |
| MDA-MB-231 | Breast Adenocarcinoma | 34.4 | [5] |
| Non-Cancer Cell Lines | |||
| HUVEC | Human Umbilical Vein Endothelial Cells | ~20-28 | [4][9] |
| NIH/3T3 | Mouse Embryonic Fibroblast | 35 (apoptosis) | [10][11] |
| Human Dermal Fibroblasts | Primary Fibroblasts | Not cytotoxic at tested concentrations | [12][13] |
Q2: My this compound is precipitating in the cell culture medium. What can I do?
A2: This is a common challenge due to this compound's poor aqueous solubility.[14] Precipitation can lead to inconsistent and inaccurate results. Here's how to troubleshoot this issue:
-
Proper Stock Solution Preparation:
-
Solvent Choice: Dissolve this compound in an appropriate organic solvent before diluting it into your aqueous culture medium. Dimethyl sulfoxide (DMSO) and ethanol are commonly used and effective.[15][16]
-
High Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO). This allows you to add a very small volume to your culture medium, minimizing the final solvent concentration.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[17]
-
-
Dilution Technique:
-
Pre-warm Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Vortexing During Dilution: Add the this compound stock solution dropwise to the medium while vortexing or vigorously mixing. This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.[14]
-
-
Final Solvent Concentration:
-
Keep it Low: Ensure the final concentration of the organic solvent in your cell culture is as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[18] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
-
If Precipitation Persists:
-
Use of Surfactants: In some cases, a small amount of a non-ionic surfactant like Tween® 80 can help maintain this compound in solution.[14] However, be sure to test the effect of the surfactant on your cells in a separate control experiment.
-
Fresh Preparations: Prepare fresh dilutions of this compound from your stock solution for each experiment. Do not store diluted aqueous solutions for extended periods.[15]
-
Q3: I'm not seeing any effect of this compound on my cells, even at high concentrations. What should I check?
A3: A lack of response can be due to several factors. Here's a checklist to go through:
-
Confirm Drug Activity:
-
Source and Purity: Ensure you are using high-purity this compound from a reputable supplier.
-
Stock Solution Integrity: If your stock solution is old or has been through multiple freeze-thaw cycles, its potency may have diminished. Consider preparing a fresh stock.
-
-
Review Your Experimental Design:
-
Cell Seeding Density: If cells are seeded too densely, the effective drug concentration per cell may be too low. Conversely, if seeded too sparsely, they may not be healthy enough to show a clear response.
-
Duration of Exposure: Some effects of this compound, particularly on cell proliferation, may require longer incubation times (e.g., 48-72 hours).
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to drugs and reduce their bioavailability. Consider reducing the serum concentration during drug treatment, but ensure your cells remain viable.
-
-
Consider the Biology of Your Cell Line:
-
COX-2 Expression: As discussed, cells with very low or no COX-2 expression may be inherently resistant to the COX-2-dependent effects of this compound. You can check the COX-2 expression level in your cell line via Western blot, qPCR, or by searching literature databases.
-
Expression of Resistance Mechanisms: Some cell lines may overexpress drug efflux pumps or have hyperactive pro-survival signaling pathways that counteract the effects of this compound.
-
-
Troubleshoot Your Assay:
-
Assay Sensitivity: Ensure the viability or cytotoxicity assay you are using is sensitive enough to detect subtle changes.
-
Assay Interference: Some compounds can interfere with certain assays (e.g., colored compounds with MTT). Run appropriate controls to rule this out.
-
Detailed Experimental Protocols
Here are step-by-step protocols for key experiments when working with this compound.
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (molecular weight: 381.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weighing: Accurately weigh out 3.81 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.
Diagram: Workflow for Preparing this compound Stock Solution
Caption: Step-by-step workflow for preparing a 10 mM this compound stock solution in DMSO.
Protocol 2: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed for a 96-well plate format and measures ATP levels as an indicator of cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed your cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate overnight to allow for cell attachment.
-
Prepare Serial Dilutions of this compound:
-
Prepare a series of dilutions of your 10 mM this compound stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.
-
Remember to prepare a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and an untreated control (medium only).
-
-
Compound Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, or untreated control medium to the respective wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Procedure (Add-Mix-Measure):
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[20]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the starting concentration range for my dose-response experiments?
A1: A good starting point is to look at the published IC50 values for cell lines similar to yours (see Table 1). A broad range is recommended for the initial experiment, for example, from 0.1 µM to 100 µM. This will help you to capture the full dose-response curve.
Q2: Can I use a different cell viability assay, like the MTT assay?
A2: Yes, the MTT assay is a widely used colorimetric assay for assessing cell viability. However, be aware of potential interferences. For example, colored compounds can affect the absorbance readings, and compounds that alter the metabolic activity of the cells can lead to misleading results. Always include appropriate controls.
Q3: How long should I expose my cells to this compound?
A3: The optimal exposure time is cell-type dependent and also depends on the endpoint you are measuring. For proliferation assays, longer incubation times (e.g., 48-72 hours) are common to allow for effects on cell division to become apparent. For apoptosis assays, shorter time points (e.g., 6-24 hours) may be more appropriate. It is often best to perform a time-course experiment to determine the optimal incubation period for your specific system.
Q4: What are the key COX-2-independent signaling pathways affected by this compound?
A4: Besides the PDK1/Akt pathway, this compound has been shown to affect other signaling molecules. These include the induction of apoptosis through caspase activation and the modulation of cell cycle proteins.[5][21] Understanding these pathways is crucial, especially when working with cells that have low COX-2 expression.
Q5: How should I interpret a non-sigmoidal dose-response curve?
A5: A non-sigmoidal or biphasic dose-response curve can sometimes be observed. This can indicate complex biological responses, such as the activation of different signaling pathways at different concentrations, or potential issues with drug solubility at higher concentrations.[22][23][24] If you observe such a curve, it is important to carefully examine your experimental setup and consider if there might be confounding factors at play.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound and acetylbritannilactone interact synergistically to suppress breast cancer cell growth via COX-2-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the selective COX-2 inhibitors this compound and rofecoxib on human vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses fibroblast proliferation and collagen expression by inhibiting ERK1/2 and SMAD2/3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on proliferation, collagen expression, ERK1/2 and SMAD2/3 phosphorylation in NIH/3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Gene Expression in Human Dermal Fibroblasts Treated with Senescence-Modulating COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Growth inhibitory effects of this compound in human umbilical vein endothelial cells are mediated through G1 arrest via multiple signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 21. researchgate.net [researchgate.net]
- 22. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 23. Interpreting 'dose-response' curves using homeodynamic data: with an improved explanation for hormesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Celecoxib's Off-Target Effects in Research
Welcome to our dedicated technical support guide for researchers utilizing celecoxib. As a potent and selective COX-2 inhibitor, this compound is a valuable tool in many experimental contexts. However, a growing body of evidence highlights its significant off-target activities, which can be a major pitfall in interpreting your research data. This guide is designed to provide you with the expertise and practical solutions to confidently navigate and control for these COX-2-independent effects, ensuring the scientific integrity of your work.
Our approach is built on the principle of self-validating experimental design. By understanding the causality behind this compound's off-target actions and implementing the robust controls outlined here, you can dissect the true contribution of COX-2 inhibition in your model system.
Frequently Asked Questions (FAQs)
Q1: What are the primary, well-documented off-target effects of this compound that I should be aware of in my experiments?
A1: Beyond its intended inhibition of cyclooxygenase-2 (COX-2), this compound has been shown to interact with several other proteins, often at concentrations relevant to in vitro studies. These interactions are independent of prostaglandin synthesis and can lead to misinterpretation of experimental results if not properly controlled for. Key off-target effects include:
-
Carbonic Anhydrase (CA) Inhibition: this compound is a potent inhibitor of various carbonic anhydrase isoforms, particularly CA II, with inhibitory activity in the nanomolar range.[1][2] This is due to the unsubstituted arylsulfonamide moiety in this compound's structure, which is a common feature of CA inhibitors.[1][3] This off-target effect is not observed with all COX-2 inhibitors; for instance, rofecoxib, which lacks this sulfonamide group, does not inhibit carbonic anhydrase.[1]
-
AMP-Activated Protein Kinase (AMPK) Activation: this compound can activate AMPK, a central regulator of cellular energy homeostasis.[4][5] This activation is COX-2-independent and can trigger downstream signaling cascades involved in cytoprotection and anti-inflammatory responses.[4][6]
-
Phosphodiesterase (PDE) Inhibition: Although less commonly cited, this compound and its derivatives have been shown to inhibit phosphodiesterases, such as PDE5.[7]
-
PDK1/Akt Signaling Inhibition: this compound can directly bind to and inhibit 3-phosphoinositide-dependent protein kinase 1 (PDK1), leading to the suppression of the pro-survival Akt signaling pathway.[8]
-
Induction of Apoptosis and Cell Cycle Arrest: Many of the observed anti-cancer effects of this compound, including the induction of apoptosis and cell cycle arrest, have been demonstrated to be independent of its COX-2 inhibitory activity.[9][10][11][12]
Q2: I'm observing an effect of this compound in my cell line, but I'm not sure if it's due to COX-2 inhibition. How can I begin to troubleshoot this?
-
Characterize COX-2 Expression in Your Model: The first step is to determine if your cell line or tissue model expresses COX-2. If there is no detectable COX-2, any observed effect of this compound is, by definition, off-target.
-
Use a Structurally Related but COX-2 Inactive Analog: This is one of the most powerful controls. 2,5-dimethyl-celecoxib (DMC) is a this compound analog that lacks COX-2 inhibitory activity.[13] If you observe the same cellular response with DMC as you do with this compound, it strongly suggests a COX-2-independent mechanism.
-
Employ Structurally Unrelated COX-2 Inhibitors: If the effect is indeed mediated by COX-2, then other selective COX-2 inhibitors with different chemical scaffolds should phenocopy the results of this compound. Conversely, if these other inhibitors do not produce the same effect, it points towards an off-target action of this compound.
-
Rescue the Phenotype with Prostaglandin E2 (PGE2): If this compound's effect is on-target, it should be mediated by the inhibition of prostaglandin synthesis. Therefore, the addition of exogenous PGE2, the downstream product of COX-2, should rescue the phenotype.
Q3: At what concentrations are off-target effects of this compound likely to become a significant factor in my experiments?
A3: The concentration at which off-target effects become prominent is context-dependent, varying with the specific off-target and the experimental system. However, a general guideline is to use the lowest effective concentration of this compound that inhibits COX-2 activity. It's crucial to be aware that many in vitro studies use this compound at concentrations that are significantly higher than the therapeutic plasma levels achieved in vivo.[11]
For reference, the IC50 of this compound for COX-2 is in the nanomolar range, while its IC50 for some carbonic anhydrases is also in the low nanomolar range.[8] Therefore, at concentrations commonly used in cell culture (e.g., 10-100 µM), it is highly probable that you are engaging multiple off-target proteins.
Troubleshooting Guides
Issue: My this compound-treated cells are undergoing apoptosis, but I suspect it's a COX-2-independent effect.
Troubleshooting Protocol:
-
Confirm COX-2 Expression: Perform Western blotting or qPCR to determine the expression level of COX-2 in your cell line.
-
Comparative Analysis with a COX-2 Inactive Analog:
-
Treat your cells with a dose-range of this compound.
-
In parallel, treat a separate set of cells with the same dose-range of 2,5-dimethyl-celecoxib (DMC).
-
Assess apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Expected Outcome: If DMC induces apoptosis to a similar extent as this compound, this is strong evidence for a COX-2-independent mechanism.[13]
-
-
PGE2 Rescue Experiment:
-
Treat cells with an effective concentration of this compound.
-
In a parallel experiment, co-treat cells with this compound and a physiological concentration of prostaglandin E2 (PGE2).
-
Measure apoptosis.
-
Expected Outcome: If the apoptotic effect is on-target, the addition of PGE2 should rescue the cells from this compound-induced apoptosis. If PGE2 has no effect, the mechanism is likely off-target.
-
-
Use of an Alternative COX-2 Inhibitor:
-
Treat your cells with a structurally different selective COX-2 inhibitor (e.g., etoricoxib).
-
Compare the level of apoptosis to that induced by this compound.
-
Issue: I'm studying a signaling pathway and this compound is causing an unexpected activation/inhibition. How do I determine if this is a bona fide on-target effect?
Troubleshooting Protocol:
-
Consult the Literature for Known Off-Target Pathways: Cross-reference your observed signaling event with the known off-target effects of this compound, such as AMPK activation or PDK1/Akt inhibition.[4][5][8]
-
Employ the Control Compounds (DMC and Alternative COX-2 Inhibitors): As detailed in the apoptosis troubleshooting guide, use 2,5-dimethyl-celecoxib and a structurally unrelated COX-2 inhibitor to dissect the on- and off-target effects on your signaling pathway of interest.
-
PGE2 Rescue/Modulation: Determine if the this compound-induced signaling change can be reversed or mimicked by modulating prostaglandin levels. For example, if this compound inhibits a particular phosphorylation event, can this be rescued by adding exogenous PGE2?
-
siRNA-Mediated Knockdown of COX-2:
-
Use siRNA to specifically knock down the expression of COX-2 in your cells.
-
Assess whether the knockdown of COX-2 phenocopies the effect of this compound on your signaling pathway.
-
Expected Outcome: If the signaling event is the same in COX-2 knockdown cells as in this compound-treated cells, this supports an on-target mechanism. If the effect of this compound is still observed in COX-2 knockdown cells, it is unequivocally an off-target effect.
-
Data Summary
| Target | IC50/EC50 | Implication | Reference |
| On-Target | |||
| Cyclooxygenase-2 (COX-2) | ~40 nM | Primary therapeutic target | [14] |
| Off-Targets | |||
| Carbonic Anhydrase II (hCAII) | Low nanomolar range | Potential for confounding effects, especially in systems where pH and ion balance are critical. | [1][8] |
| AMP-Activated Protein Kinase (AMPK) | 1-10 µM (activation) | Can induce broad changes in cellular metabolism and stress response pathways. | [4] |
| 3-phosphoinositide-dependent protein kinase 1 (PDK1) | Direct inhibition | Can lead to suppression of the pro-survival Akt signaling pathway. | [8] |
Experimental Protocols & Visualizations
Workflow for Differentiating On-Target vs. Off-Target Effects
References
- 1. The cyclooxygenase-2 inhibitor this compound is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective this compound: new pharmacological opportunities due to related binding site recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound inhibits proliferation and survival of chronic myelogeous leukemia (CML) cells via AMPK-dependent regulation of β-catenin and mTORC1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts protective effects in the vascular endothelium via COX-2-independent activation of AMPK-CREB-Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From this compound to a Novel Class of Phosphodiesterase 5 Inhibitors: Trisubstituted Pyrazolines as Novel Phosphodiesterase 5 Inhibitors with Extremely High Potency and Phosphodiesterase Isozyme Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound can induce cell death independently of cyclooxygenase-2, p53, Mdm2, c-Abl and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Celecoxib Delivery to the Central Nervous System
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the delivery of celecoxib to the central nervous system (CNS). This guide is structured to address common and complex challenges encountered during experimental work, providing not just procedural steps but also the underlying scientific rationale. Our goal is to empower you with the knowledge to troubleshoot effectively and innovate in your research.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions regarding this compound's properties and its interaction with the blood-brain barrier (BBB).
Q1: Why is it challenging to deliver this compound to the CNS?
A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[1] this compound, despite being lipophilic, faces several challenges:
-
P-glycoprotein (P-gp) Efflux: The BBB is equipped with efflux pumps like P-glycoprotein (P-gp) that actively transport a wide range of substances, including some drugs, out of the brain and back into the bloodstream.[2][3][4][5] While some studies suggest this compound is not a major P-gp substrate, its interaction with these transporters can be complex and may contribute to reduced CNS accumulation.[6]
-
Poor Aqueous Solubility: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[7] This poor water solubility can limit its bioavailability and subsequent distribution to the CNS.[7]
-
Plasma Protein Binding: this compound is highly bound to plasma proteins, primarily albumin (approximately 97%).[7] Only the unbound or "free" fraction of the drug is available to cross the BBB, significantly limiting the amount that can reach the CNS.[8]
Q2: What are the main strategies being explored to enhance this compound delivery to the CNS?
A2: Current research focuses on several innovative drug delivery systems to overcome the challenges mentioned above:
-
Nanoparticle-Based Systems: This is a broad and promising category that includes:
-
Liposomes: These are vesicular bilayers made of biodegradable lipids that can encapsulate both hydrophilic and lipophilic drugs.[9] Liposomal formulations can improve the solubility of this compound and have been investigated for intranasal delivery to bypass the BBB.[10]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate hydrophobic drugs like this compound, potentially enhancing their stability and bioavailability.[11][12][13]
-
Polymeric Nanoparticles: These can be engineered for targeted delivery and controlled release of this compound.[9][14]
-
-
Prodrug Approach: This strategy involves chemically modifying the this compound molecule to create an inactive "prodrug" with improved properties for crossing the BBB.[15][16] Once in the CNS, the prodrug is converted back to the active this compound.
-
Intranasal Delivery: This route offers a potential direct pathway to the brain, bypassing the BBB via the olfactory and trigeminal nerves.[10][17][18] Formulating this compound for intranasal administration, often in combination with nanoparticles, is an active area of research.[10]
Section 2: Troubleshooting Guide - Nanoparticle Formulations
This section provides practical advice for common issues encountered when developing and characterizing nanoparticle-based this compound delivery systems.
Low Drug Encapsulation Efficiency
Q: My this compound-loaded nanoparticles show low encapsulation efficiency. What are the likely causes and how can I improve it?
A: Low encapsulation efficiency is a frequent hurdle. The root cause often lies in the physicochemical properties of this compound and its interaction with the nanoparticle matrix.
Troubleshooting Steps:
-
Optimize the Lipid/Polymer to Drug Ratio: The amount of this compound relative to the carrier material is critical. An excess of the drug can lead to its precipitation or exclusion from the nanoparticle core.
-
Action: Perform a dose-response experiment by varying the initial this compound concentration while keeping the lipid/polymer concentration constant. Analyze the encapsulation efficiency at each concentration to find the optimal loading capacity.
-
-
Solvent Selection and Removal Rate: For methods involving organic solvents, the choice of solvent and the rate of its removal can significantly impact drug entrapment.
-
Action: If using a solvent evaporation technique, ensure that this compound is highly soluble in the chosen organic solvent. A slower, more controlled evaporation process can allow for better organization of the drug within the nanoparticle matrix.
-
-
Lipid Composition (for Liposomes and SLNs): The type of lipid and the inclusion of components like cholesterol can affect the stability and drug-loading capacity of the formulation.[19][20]
-
Action: For liposomes, systematically vary the molar ratio of phospholipids and cholesterol. Higher cholesterol content can increase the rigidity of the lipid bilayer, which may either enhance or hinder the encapsulation of a specific drug. For SLNs, experiment with different solid lipids to find one with better affinity for this compound.[11]
-
Poor Nanoparticle Stability (Aggregation)
Q: My nanoparticle suspension is aggregating over time. How can I improve its colloidal stability?
A: Aggregation is often due to insufficient surface charge or steric hindrance to overcome van der Waals forces between particles.
Troubleshooting Steps:
-
Assess Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. A higher absolute zeta potential (typically > ±30 mV) indicates good stability.
-
Action: Measure the zeta potential of your formulation. If it is low, consider incorporating charged lipids or polymers into your formulation.
-
-
Incorporate Steric Stabilizers: Polyethylene glycol (PEG) is a commonly used polymer to create a "stealth" coating on nanoparticles.[19][20] This PEG layer provides a steric barrier that prevents aggregation and also reduces opsonization (uptake by the immune system) in vivo.
-
Action: Prepare formulations with varying concentrations of PEGylated lipids or polymers and monitor their size and stability over time using dynamic light scattering (DLS).
-
-
Optimize pH and Ionic Strength of the Suspension Medium: The properties of the surrounding medium can influence particle interactions.
-
Action: Evaluate the stability of your nanoparticles in different buffers and at various pH levels to identify the optimal conditions for storage and use.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This method is a widely used technique for preparing liposomes.[20][21]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC)[19]
-
Cholesterol[19]
-
Chloroform and Methanol (solvent system)[21]
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in a chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature.
-
A thin, uniform lipid film should form on the inner wall of the flask.
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the lipid film.
-
Hydrate the film by rotating the flask (without vacuum) at a temperature above the lipid transition temperature for a specified time (e.g., 1 hour). This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
Quantification of this compound in Brain Tissue using RP-HPLC
Accurate quantification of this compound in brain tissue is crucial for assessing the efficacy of a delivery system. This protocol is based on established methods.[22][23]
Materials:
-
Brain tissue homogenate
-
Acetonitrile (ACN)
-
Acetic acid
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Homogenize the brain tissue in a suitable buffer.
-
To a known volume of the homogenate, add the internal standard and precipitate the proteins by adding ACN.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the brain tissue samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Section 4: Visualizing Concepts and Workflows
Diagrams can aid in understanding complex processes. Below are Graphviz representations of key concepts.
Caption: Challenges and strategies for this compound CNS delivery.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ori.umkc.edu [ori.umkc.edu]
- 6. Can this compound affect P-glycoprotein-mediated drug efflux? A microPET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities for this compound Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central nervous system concentrations of cyclooxygenase-2 inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Development, Optimization, and Evaluation of Solid Lipid Nanoparticles of this compound | Bentham Science [benthamscience.com]
- 12. Development, optimization and evaluation of solid lipid nanoparticles of this compound. | Semantic Scholar [semanticscholar.org]
- 13. ijrpr.com [ijrpr.com]
- 14. Sustained delivery of this compound from nanoparticles embedded in hydrogel injected into the biopsy cavity to prevent biopsy-induced breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential prodrugs of non-steroidal anti-inflammatory agents for targeted drug delivery to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How Nanoparticle Drug Delivery Could Solve the Opioid Crisis | Technology Networks [technologynetworks.com]
- 18. scholars.uky.edu [scholars.uky.edu]
- 19. Development of stealth liposomal formulation of this compound: In vitro and in vivo evaluation | PLOS One [journals.plos.org]
- 20. Development of stealth liposomal formulation of this compound: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of stealth liposomal formulation of this compound: In vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Celecoxib's Anti-Angiogenic Effects Using the In Vivo Matrigel Plug Assay
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments aimed at validating the anti-angiogenic properties of celecoxib. We will delve into the mechanistic rationale for its use, provide a detailed protocol for the gold-standard Matrigel plug assay, and objectively compare its efficacy against a mechanistically distinct anti-angiogenic agent, bevacizumab. Our focus is on building a self-validating experimental design that delivers robust, interpretable data.
Introduction: The Angiogenic Switch and Therapeutic Intervention
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a tightly regulated process essential for development and tissue repair. However, in pathological states such as cancer, this "angiogenic switch" is permanently activated, providing tumors with the necessary oxygen and nutrients for growth and metastasis.[1] A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF), which stimulates endothelial cell proliferation, migration, and tube formation.[1][2]
Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy.[3] One such therapeutic agent is this compound, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][4] Overexpression of COX-2 in tumor cells leads to increased production of prostaglandin E2 (PGE2), a potent signaling molecule that stimulates the production of angiogenic mediators, including VEGF.[1][5] By blocking this pathway, this compound reduces VEGF expression, thereby exerting its anti-angiogenic and anti-tumor effects.[3][5][6]
This guide will demonstrate how to rigorously validate this activity in vivo.
This compound's Anti-Angiogenic Signaling Pathway
The primary mechanism by which this compound inhibits angiogenesis is through the suppression of the COX-2/PGE2/VEGF axis. This pathway is a critical link between inflammation and cancer progression.
Caption: this compound inhibits COX-2, preventing PGE2 synthesis and downstream VEGF production.
The Matrigel Plug Assay: An In Vivo Model of Angiogenesis
To assess the in vivo efficacy of an anti-angiogenic compound, a reliable and quantifiable model is essential. The subcutaneous Matrigel plug assay is the method of choice for this purpose.[7][8][9] Matrigel is a solubilized basement membrane preparation extracted from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, rich in extracellular matrix proteins like laminin and collagen IV.[10]
Why use the Matrigel Plug Assay?
-
In Vivo Relevance: It allows for the study of angiogenesis within a living organism, capturing the complex interplay of host cells, growth factors, and the extracellular matrix.
-
Quantifiable: The resulting vascularization can be measured both biochemically (hemoglobin content) and histologically (endothelial cell staining).[8][11]
-
Versatility: It can be used to test both pro- and anti-angiogenic compounds by directly incorporating them into the Matrigel before injection.[7][12]
Experimental Design: A Self-Validating Comparison
A robust experimental design is crucial for unambiguous results. We propose a five-arm study to comprehensively evaluate this compound's effects.
| Group | Matrigel Composition | Rationale |
| 1. Negative Control | Matrigel + Vehicle (e.g., DMSO) | Establishes the baseline level of angiogenesis induced by Matrigel alone. |
| 2. Positive Control | Matrigel + Pro-angiogenic Factor (bFGF) + Vehicle | Induces a strong, measurable angiogenic response, serving as the benchmark against which inhibition is measured.[11] |
| 3. This compound | Matrigel + bFGF + this compound | Tests the primary hypothesis: Can this compound inhibit bFGF-induced angiogenesis? |
| 4. Comparative Drug | Matrigel + bFGF + Bevacizumab | Compares this compound's efficacy to a drug with a different mechanism (direct VEGF neutralization).[1][13] |
| 5. Systemic Control | Matrigel + bFGF (animal treated systemically with this compound) | Evaluates the effect of a clinically relevant administration route.[14] |
Detailed Experimental Protocols & Workflow
The following protocols provide a step-by-step guide from plug preparation to final analysis.
Matrigel Plug Assay Workflow
Caption: The Matrigel plug assay workflow from preparation to multi-modal analysis.
Protocol 1: Matrigel Plug Preparation and Implantation
Causality Insight: All steps involving Matrigel must be performed on ice with pre-chilled materials. Matrigel is liquid at 4°C but rapidly polymerizes into a solid gel at body temperature.[8] This property is essential for forming a stable, localized plug in vivo.
-
Preparation: Thaw growth factor-reduced Matrigel overnight on ice at 4°C. Pre-chill pipette tips and microcentrifuge tubes.
-
Stock Solutions: Prepare concentrated stock solutions of this compound (e.g., in DMSO)[15], bevacizumab, and a pro-angiogenic factor like basic fibroblast growth factor (bFGF). Heparin should be added with bFGF to stabilize it and enhance its activity.
-
Mixing: On ice, gently mix the Matrigel with the required components for each experimental group. For a final injection volume of 300 µL, a typical mixture might be 250 µL Matrigel, 50 µL of serum-free medium containing the test articles.[16] Avoid introducing air bubbles.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude) to prevent rejection of human-derived Matrigel components.[7]
-
Injection: Anesthetize the mouse. Using a pre-chilled 1 mL syringe with a 24G needle, draw up 300-400 µL of the Matrigel mixture.[16] Subcutaneously inject the mixture into the dorsal flank of the mouse.[7] The liquid will form a palpable solid plug within minutes.
-
Incubation: House the animals for 7-14 days to allow for cellular infiltration and neovascularization.[16][17] A 7-day endpoint is common for a robust response.[17]
Protocol 2: Quantification of Angiogenesis
At the experimental endpoint, euthanize the mice and carefully excise the Matrigel plugs.[17] The plugs can be processed for two complementary analyses.
A. Hemoglobin Content Measurement (Drabkin's Method)
Causality Insight: The amount of hemoglobin within the plug serves as a quantitative surrogate for the total volume of red blood cells, and thus, the extent of functional, perfused blood vessels.[8][11] It provides a rapid, holistic measure of vascularity.
-
Weigh the excised Matrigel plug.
-
Homogenize the plug in a known volume of distilled water.
-
Centrifuge the homogenate to pellet debris.
-
Transfer the supernatant to a new tube and add Drabkin's reagent. This reagent converts hemoglobin to cyanmethemoglobin.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the hemoglobin concentration using a standard curve and normalize it to the plug weight.[18]
B. Immunohistochemistry (IHC) for CD31
Causality Insight: CD31 (or PECAM-1) is a transmembrane glycoprotein specifically expressed on the surface of endothelial cells.[19][20] IHC staining for CD31 allows for the direct visualization and quantification of blood vessel structures within the plug, providing spatial information and morphological detail that complements the biochemical hemoglobin data.
-
Fixation & Processing: Fix half of the Matrigel plug in 10% neutral buffered formalin overnight.[17] Process the fixed tissue and embed it in paraffin.[7]
-
Sectioning: Cut 5 µm sections and mount them on positively charged slides.[21]
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval (HIER), as this is critical for exposing the CD31 epitope. A common method is to use a citrate buffer (pH 6.0) at 95-100°C.[19][22]
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding using a serum block (e.g., normal goat serum).
-
Incubate with a primary anti-CD31 antibody (e.g., rat anti-mouse CD31) overnight at 4°C.[8]
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-peroxidase conjugate.[16]
-
Develop the signal with a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the antigen site.[16]
-
Counterstain with hematoxylin to visualize cell nuclei.[7]
-
-
Imaging & Quantification: Acquire images of the stained sections using a light microscope. Using image analysis software (e.g., ImageJ), quantify the angiogenic response by measuring the CD31-positive area or by counting the number of microvessels per high-power field.[8][18]
Expected Outcomes and Data Comparison
The quantitative data from both the hemoglobin assay and CD31 IHC analysis should be summarized for clear comparison. The results are expected to demonstrate a significant reduction in angiogenesis in the this compound-treated groups compared to the positive control.
Table 1: Hypothetical Comparative Data Summary
| Experimental Group | Normalized Hemoglobin (µg/mg plug) (Mean ± SD) | % Inhibition (vs. Positive Control) | CD31-Positive Area (%) (Mean ± SD) | % Inhibition (vs. Positive Control) |
| 1. Negative Control | 1.5 ± 0.4 | N/A | 1.2 ± 0.5 | N/A |
| 2. Positive Control (bFGF) | 15.2 ± 2.1 | 0% | 18.5 ± 3.3 | 0% |
| 3. This compound (Local) | 6.8 ± 1.5 | 55.3% | 8.1 ± 2.1 | 56.2% |
| 4. Bevacizumab (Local) | 4.5 ± 1.1 | 70.4% | 5.5 ± 1.8 | 70.3% |
| 5. This compound (Systemic) | 8.9 ± 1.9 | 41.4% | 10.2 ± 2.5 | 44.9% |
| *p < 0.05, **p < 0.01 compared to Positive Control group. |
Interpretation of Results:
-
The Positive Control group should show a significant (~10-fold) increase in both hemoglobin and CD31 staining compared to the Negative Control , validating that the assay is responsive to pro-angiogenic stimuli.
-
The This compound groups are expected to show a statistically significant reduction in angiogenesis. This would validate its anti-angiogenic effect in vivo.
-
Comparing local This compound to Bevacizumab provides insight into relative potency. Bevacizumab, by directly neutralizing the key effector VEGF, may show stronger inhibition in this model.
-
The Systemic this compound group demonstrates that the drug is effective when administered via a more clinically translatable route, though the local concentration at the plug site may be lower, potentially resulting in slightly less inhibition than direct local administration.
Conclusion
The Matrigel plug assay provides a robust and quantifiable platform for validating the anti-angiogenic properties of this compound. By employing a multi-arm experimental design that includes negative, positive, and comparative controls, researchers can generate high-integrity data. The complementary analysis of hemoglobin content and CD31 immunohistochemistry ensures a comprehensive assessment of both vascular perfusion and endothelial cell presence. This approach not only confirms the inhibitory action of this compound but also allows for its objective comparison against other anti-angiogenic agents, providing critical insights for preclinical and translational drug development.
References
- 1. intjmorphol.com [intjmorphol.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiangiogenic and antitumor activities of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of angiogenesis by non-steroidal anti-inflammatory drugs: from the bench to the bedside and back - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The selective Cox-2 inhibitor this compound suppresses angiogenesis and growth of secondary bone tumors: an intravital microscopy study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces adipogenic differentiation of hemangioma-derived mesenchymal stem cells through the PPAR-γ pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 18. researchgate.net [researchgate.net]
- 19. sysy-histosure.com [sysy-histosure.com]
- 20. emulatebio.com [emulatebio.com]
- 21. researchgate.net [researchgate.net]
- 22. nordiqc.org [nordiqc.org]
Celecoxib vs. Ibuprofen: A Comparative Analysis of Their Differential Effects on Platelet Aggregation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between nonsteroidal anti-inflammatory drugs (NSAIDs) is paramount, particularly concerning their impact on platelet function and cardiovascular risk. This guide provides an in-depth comparison of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and ibuprofen, a non-selective COX inhibitor, with a focus on their differential effects on platelet aggregation, supported by experimental data and detailed methodologies.
Introduction: The COX Isoform Dichotomy and Its Clinical Significance
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins and thromboxanes.[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2.[1]
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastrointestinal lining and mediating platelet aggregation through the production of thromboxane A2 (TXA2).[2]
-
COX-2 is typically induced by inflammatory stimuli and is the primary mediator of pain and inflammation.[2]
The clinical profiles of different NSAIDs are largely dictated by their relative selectivity for these two isoforms. Ibuprofen is a traditional, non-selective NSAID, meaning it inhibits both COX-1 and COX-2.[3] In contrast, this compound is a selective COX-2 inhibitor, designed to target inflammation while sparing the protective functions of COX-1.[3] This fundamental difference in mechanism has significant implications for their effects on platelet function and, consequently, their cardiovascular safety profiles.
Mechanism of Action: A Tale of Two COX Inhibitors
The differential effects of this compound and ibuprofen on platelet aggregation are a direct consequence of their selectivity for the COX isoforms. Platelets primarily express COX-1, which is responsible for the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[2]
Ibuprofen , as a non-selective inhibitor, blocks the action of COX-1 in platelets. This leads to a decrease in TXA2 production, resulting in the inhibition of platelet aggregation.[1] This effect is reversible and its duration is dependent on the drug's pharmacokinetic profile.
This compound , on the other hand, is highly selective for COX-2. At therapeutic concentrations, it has a minimal inhibitory effect on COX-1.[4] Consequently, this compound does not significantly impede the production of TXA2 by platelets and therefore has a negligible impact on platelet aggregation.[5][6]
The following diagram illustrates the arachidonic acid pathway and the distinct points of inhibition for this compound and ibuprofen.
Caption: Arachidonic acid metabolism and NSAID inhibition points.
Comparative Experimental Data
The differential effects of this compound and ibuprofen on platelet aggregation have been quantified in numerous studies. The following table summarizes key experimental data, including their COX selectivity and impact on platelet function.
| Parameter | This compound | Ibuprofen | Reference(s) |
| COX-1 IC50 (µM) | ~7.6 | ~13 | [7] |
| COX-2 IC50 (µM) | ~0.04 | ~35 | [7] |
| COX-1/COX-2 Selectivity Ratio | ~190 | ~0.37 | [7] |
| Effect on Platelet Aggregation | No significant inhibition | Inhibition | [5][6] |
| Effect on Serum Thromboxane B2 (TXB2) Levels | No significant reduction | Significant reduction | [4][8][9] |
| Interference with Aspirin's Antiplatelet Effect | No | Yes | [8][9][10] |
Note: IC50 values and selectivity ratios can vary depending on the assay system used.
These data clearly demonstrate that ibuprofen's low COX-1/COX-2 selectivity ratio translates to significant COX-1 inhibition at therapeutic concentrations, leading to a measurable antiplatelet effect. In contrast, this compound's high selectivity for COX-2 results in a sparing of COX-1 activity in platelets, and thus, a lack of significant impact on aggregation.
Experimental Protocol: Light Transmission Aggregometry (LTA)
Light transmission aggregometry (LTA) is the gold-standard method for assessing platelet function in vitro.[11] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Objective: To compare the in vitro effects of this compound and ibuprofen on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
This compound and ibuprofen stock solutions (in an appropriate solvent, e.g., DMSO).
-
Platelet agonists (e.g., arachidonic acid, ADP, collagen).[11][12][13]
-
Phosphate-buffered saline (PBS).
-
Light transmission aggregometer.
-
Centrifuge.
-
Pipettes and sterile consumables.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Sample Preparation:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pre-incubate aliquots of PRP with either this compound, ibuprofen (at various concentrations), or vehicle control for a specified time at 37°C.
-
-
Aggregation Assay:
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).[11]
-
Place a cuvette with the pre-incubated PRP sample into the aggregometer and allow it to equilibrate at 37°C with stirring.
-
Add a platelet agonist (e.g., arachidonic acid at a final concentration of 0.5-1 mM) to induce aggregation.[12]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each sample.
-
Calculate the percentage inhibition of aggregation for each drug concentration relative to the vehicle control.
-
Plot dose-response curves to determine the IC50 value for each drug, if applicable.
-
The following diagram outlines the experimental workflow for LTA.
Caption: Light Transmission Aggregometry (LTA) workflow.
Discussion and Clinical Implications
The differential effects of this compound and ibuprofen on platelet aggregation have significant clinical implications, particularly in the context of cardiovascular risk.
The inhibition of platelet COX-1 by ibuprofen contributes to its potential for gastrointestinal bleeding. Furthermore, ibuprofen's reversible binding to COX-1 can interfere with the irreversible antiplatelet effect of low-dose aspirin, a cornerstone of cardiovascular disease prevention.[8][9][10] This interaction can potentially diminish the cardioprotective benefits of aspirin.
Conversely, this compound's COX-1 sparing nature means it does not significantly affect platelet aggregation and does not interfere with the antiplatelet action of aspirin.[8][9][10] However, the cardiovascular safety of selective COX-2 inhibitors has been a subject of debate. The "prothrombotic hypothesis" suggests that by inhibiting the production of prostacyclin (a vasodilator and inhibitor of platelet aggregation) in the endothelium via COX-2, without a concomitant inhibition of pro-aggregatory TXA2 from platelets (COX-1 mediated), a prothrombotic state may be created. While some studies have suggested a potential for increased cardiovascular events with certain COX-2 inhibitors, large-scale clinical trials have provided a more nuanced understanding, with risk appearing to be dependent on the specific agent, dose, and patient population.[14][15]
Conclusion
The choice between this compound and ibuprofen for pain and inflammation management requires a careful consideration of their distinct pharmacological profiles. Ibuprofen, a non-selective COX inhibitor, exerts a clear inhibitory effect on platelet aggregation due to its action on platelet COX-1. This has implications for bleeding risk and potential interactions with aspirin. This compound, a selective COX-2 inhibitor, has a minimal impact on platelet function, which avoids the aspirin interaction but has been associated with a different set of cardiovascular considerations. For researchers and clinicians, a thorough understanding of these differential effects is essential for informed drug development and personalized patient care.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. How do Celebrex and ibuprofen compare? [drugs.com]
- 4. Effects of this compound, a novel cyclooxygenase-2 inhibitor, on platelet function in healthy adults: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of common nonsteroidal anti-inflammatory medications by whole blood aggregometry: a clinical evaluation for the perioperative setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, ibuprofen, and the antiplatelet effect of aspirin in patients with osteoarthritis and ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publires.unicatt.it [publires.unicatt.it]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. unimedizin-mainz.de [unimedizin-mainz.de]
- 13. tandfonline.com [tandfonline.com]
- 14. Efficacy of this compound versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
A Comparative Guide to Celecoxib and Its Analogs in Cancer Therapy
For researchers and drug development professionals navigating the complex landscape of cancer therapeutics, the repurposing of existing drugs and the development of their analogs offer a promising avenue for innovation. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has garnered significant attention for its anticancer properties beyond its anti-inflammatory indications.[1][2][3] This guide provides a comprehensive comparative analysis of this compound and its key analogs, delving into their mechanisms of action, anticancer efficacy, and the experimental methodologies used for their evaluation. Our focus is to equip you with the technical insights and practical data necessary to inform your research and development endeavors.
Introduction: The Rationale for this compound and Its Analogs in Oncology
This compound's journey into cancer therapy is rooted in the observation that chronic inflammation is a critical promoter of tumorigenesis.[4] The enzyme COX-2 is frequently overexpressed in various human cancers, contributing to processes like cell proliferation, angiogenesis, and evasion of apoptosis.[3][5] While this compound's primary mechanism involves the inhibition of the COX-2/prostaglandin E2 (PGE2) signaling axis, extensive research has unveiled a multifaceted anticancer activity that is both dependent and independent of COX-2 inhibition.[1][6][7]
The clinical use of this compound for cancer treatment has been hampered by cardiovascular side effects associated with chronic COX-2 inhibition.[2][4] This has spurred the development of this compound analogs designed to minimize or eliminate COX-2 inhibitory activity while retaining or even enhancing their anticancer effects. These analogs often exploit the COX-2 independent mechanisms of this compound, offering a potentially safer and more effective therapeutic strategy.[4] This guide will focus on a comparative analysis of this compound and two of its most studied analogs: 2,5-dimethyl-celecoxib (DMC) and OSU-03012 .
Mechanisms of Action: A Comparative Overview
The anticancer effects of this compound and its analogs are mediated through the modulation of several key signaling pathways. While there is some overlap, distinct differences in their primary targets and downstream effects have been identified.
COX-2 Dependent and Independent Pathways
This compound exerts its anticancer effects through both COX-2 dependent and independent mechanisms. The COX-2 dependent pathway involves the inhibition of PGE2 synthesis, which in turn affects downstream signaling, including the phosphorylation of Akt and the expression of matrix metalloproteinases.[6][8] However, many of its tumor-inhibitory effects are now understood to be independent of its COX-2 activity.[2][6] These independent mechanisms include the induction of apoptosis through the mitochondrial pathway and endoplasmic reticulum stress, as well as the inhibition of signaling pathways like Wnt/β-catenin.[6]
This compound analogs , such as DMC and OSU-03012, were specifically designed to lack COX-2 inhibitory function, thereby focusing on the COX-2 independent pathways.[4][9] This design strategy aims to mitigate the cardiovascular risks associated with long-term COX-2 inhibition.[4] These analogs have demonstrated potent antitumor properties, often exceeding those of this compound, by targeting key survival pathways in cancer cells.[4]
Key Signaling Pathways Modulated
The following diagram illustrates the key signaling pathways targeted by this compound and its analogs.
Caption: Signaling pathways targeted by this compound and its analogs.
Comparative Anticancer Efficacy: In Vitro Data
The in vitro cytotoxic activity of this compound and its analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. While direct comparative studies are varied, the available data consistently demonstrate that certain analogs possess significantly greater anticancer activity than the parent compound.
| Compound | Cancer Cell Line | IC50 (µM) | Fold Improvement vs. This compound | Reference |
| This compound | MCF-7 (Breast) | ~20-40 | - | [10][11] |
| MDA-MB-231 (Breast) | ~25-50 | - | [12] | |
| HCT-116 (Colon) | ~30-60 | - | [13] | |
| A549 (Lung) | ~40-70 | - | [14] | |
| 2,5-dimethyl-celecoxib (DMC) | Glioblastoma cell lines | ~5-15 | ~4-8x | [9] |
| OSU-03012 | MDA-MB-453 (Breast) | ~2-5 | ~10-20x | [15] |
| Analog 4f | MCF-7 (Breast) | ~2-5 | ~8-10x | [9][10] |
| Analogs 3c, 5b, 5c | MCF-7 (Breast) | ~4-10 | ~4-9x | [9][16] |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions. The "Fold Improvement" is an estimation based on the available data.
Experimental Protocols for Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the anticancer effects of this compound and its analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[17]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[18]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of the compounds on key signaling molecules.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved caspase-3, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control like β-actin.
Caption: A typical workflow for the in vitro evaluation of anticancer compounds.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs underscores a clear trajectory in the development of more potent and safer anticancer agents. By moving away from COX-2 inhibition and focusing on other critical signaling pathways, analogs like DMC and OSU-03012 have demonstrated superior in vitro efficacy.[4] The experimental data strongly support the continued investigation of these compounds, both as monotherapies and in combination with existing chemotherapeutic agents.[14]
For researchers in this field, the key takeaways are:
-
The anticancer mechanism of this compound is multifaceted, extending beyond COX-2 inhibition.[6][7]
-
Non-COX-2 inhibitory analogs offer a promising strategy to enhance anticancer activity and improve the safety profile.[4]
-
Rigorous and standardized in vitro and in vivo experimental protocols are crucial for the accurate evaluation and comparison of these compounds.
Future research should focus on elucidating the precise molecular targets of these analogs, exploring their efficacy in a wider range of cancer types, and advancing the most promising candidates into preclinical and clinical development. The continued structure-based optimization of this compound analogs holds significant potential for the future of cancer therapy.[1]
References
- 1. Recent advances in the development of this compound analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. This compound in Cancer Therapy and Prevention - Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer effects of COX-2 inhibitors and their correlation with angiogenesis and invasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mechanisms of this compound in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. The molecular mechanisms of this compound in tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Novel this compound Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the benefits of this compound combined with anticancer therapy in advanced non-small cell lung cancer: A meta-analysis [jcancer.org]
- 15. This compound analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 18. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Celecoxib Efficacy in Patient-Derived Xenograft Models
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for designing and executing preclinical studies to validate the efficacy of celecoxib, a selective COX-2 inhibitor, using patient-derived xenograft (PDX) models. We will move beyond rote protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating study design.
The Scientific Imperative: Why this compound and Why PDX Models?
Cyclooxygenase-2 (COX-2) is an enzyme that is frequently overexpressed in various malignancies, including breast, lung, and colorectal cancers.[1][2] Its expression is induced by inflammatory stimuli and growth factors, leading to the production of prostaglandin E2 (PGE2).[1][3] This signaling cascade promotes multiple hallmarks of cancer, including sustained proliferation, inhibition of apoptosis, angiogenesis (the formation of new blood vessels), and suppression of the host immune response.[1][2][3] this compound, by selectively inhibiting COX-2, aims to disrupt these pro-tumorigenic processes.[4][5] Its mechanisms include blocking the activation of critical survival pathways like PI3K/AKT and inducing cancer cell apoptosis.[4][6][7]
Traditional preclinical models using immortalized cancer cell lines often fail to capture the complex heterogeneity and microenvironment of human tumors. Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into immunodeficient mice, have emerged as a superior platform.[8][9] These models better retain the genetic and phenotypic characteristics of the original tumor, offering more predictive insights into clinical outcomes.[8]
The Comparative Landscape: Benchmarking this compound's Performance
A robust validation study requires objective comparison. While this compound is the focus, its efficacy should be benchmarked against relevant alternatives to establish a clear therapeutic window and potential advantages.
-
Standard-of-Care (SoC) Chemotherapy: For a given tumor type (e.g., colorectal cancer), including a treatment arm with a relevant SoC agent (e.g., 5-Fluorouracil) provides a crucial clinical benchmark.
-
Other COX-2 Inhibitors: While less common in preclinical oncology studies, comparing this compound to another coxib, such as etoricoxib, could reveal class effects versus molecule-specific activities.
-
COX-2 Inactive Analogs: Interestingly, structural analogs of this compound that lack COX-2 inhibitory function have been developed and show potent anti-tumor activity through different mechanisms.[10][11] Including such a compound (e.g., 2,5-dimethyl-celecoxib) can help dissect COX-2-dependent versus independent effects of the this compound backbone.[11]
Experimental Design: A Self-Validating Workflow
The following workflow is designed with integrated controls and decision points to ensure the trustworthiness of the final data.
Protocol Deep Dive: Methodologies and Rationale
PDX Model Establishment and Characterization
This phase is foundational. The goal is to create a well-characterized, cryopreserved tumor bank that can be used for multiple, reproducible studies.
Protocol:
-
Tissue Acquisition: Fresh patient tumor tissue should be obtained sterilely from surgical resection or biopsy and placed in a suitable transport medium.[8] Processing should begin within hours to maintain viability.[8]
-
Implantation (P0): Anesthetize highly immunodeficient mice (e.g., NOD/SCID or NSG mice).[9] Implant a small tumor fragment (approx. 2-3 mm³) subcutaneously into the flank.[8] The flank is a preferred site for ease of implantation and subsequent tumor measurement.
-
Serial Passage: Once the initial (P0) tumor reaches a volume of approximately 1000-1500 mm³, it is harvested. A portion is cryopreserved, another portion is fixed for histology, and the remainder is fragmented for implantation into a new cohort of mice (P1). This process is typically repeated to passage 2 (P2) to generate a stable, working tumor bank.
-
Quality Control (QC):
-
Histology: H&E staining should be performed on tumors from each passage to confirm that the PDX model retains the histopathological features of the original patient tumor.
-
COX-2 Expression: Crucially, confirm that the selected PDX model expresses the drug target. Use immunohistochemistry (IHC) to assess COX-2 protein levels. Models with moderate-to-high COX-2 expression are the most relevant for this study.
-
Identity: Short Tandem Repeat (STR) profiling should be performed on the patient tumor and the established PDX tumor to ensure genetic identity and rule out contamination.
-
In Vivo Efficacy Study
Protocol:
-
Cohort Expansion: Implant tumor fragments from a validated, low-passage (P2-P4) PDX bank into a large cohort of NSG mice.
-
Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).[12] Randomization is critical to ensure an even distribution of tumor sizes across all groups at the start of the study.
-
Drug Formulation & Dosing:
-
This compound: A common oral dose in mouse models is 50-150 mg/kg/day, formulated in a vehicle like 0.5% methylcellulose or corn oil.[13][14][15] This dose is based on previous studies showing efficacy and achievable plasma levels.[13]
-
Vehicle Control: This group receives the formulation vehicle only and serves as the baseline for tumor growth.
-
Comparator Drug: Dosing for the comparator should be based on established, effective regimens from literature.
-
-
Monitoring & Endpoints:
-
Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.[16]
-
Monitor animal body weight and overall health status as indicators of treatment toxicity.
-
The study endpoint is typically defined by a maximum tumor volume (e.g., 1500 mm³) or a pre-determined duration (e.g., 28 days).
-
Data Synthesis & Comparative Analysis
Quantifying Efficacy
The primary endpoint is typically Tumor Growth Inhibition (TGI). It quantifies the reduction in tumor growth in a treated group compared to the vehicle control group.
Calculation: There are several methods to calculate TGI. A common formula is:
-
TGI (%) = [1 - (Tfinal - Tinitial) / (Cfinal - Cinitial)] x 100
-
Where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.[16]
-
Another metric is the Treatment vs. Control (T/C) ratio, often expressed as a percentage.[12][17]
Comparative Data Table
| Treatment Group (Dose) | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | -2% |
| This compound (50 mg/kg, PO, QD) | 625 ± 95 | 51% | -3% |
| Comparator (SoC Drug X) | 450 ± 80 | 65% | -10% |
| (Note: Data are representative and for illustrative purposes only.) |
This table allows for a direct, at-a-glance comparison of the anti-tumor activity and general toxicity (as indicated by body weight change) of this compound against the controls.
On-Target Validation: Confirming the Mechanism
Efficacy data alone is insufficient. It is critical to demonstrate that this compound is inhibiting its intended target in the tumor tissue.
The COX-2 Signaling Pathway
Biomarker Analysis Protocol (Immunohistochemistry)
Protocol:
-
Tissue Processing: At the study endpoint, harvest tumors and fix them in 10% neutral buffered formalin.[18] Embed the fixed tissue in paraffin (FFPE).
-
Sectioning: Cut 4-5 µm sections from the FFPE blocks and mount them on positively charged slides.[18]
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval, often using a citrate buffer (pH 6.0), to unmask the target antigen.[19][20]
-
Staining:
-
Analysis: Tumors from this compound-treated mice should show a marked reduction in downstream markers of COX-2 activity, such as Prostaglandin E2 (PGE2), and potentially reduced staining for proliferation markers (e.g., Ki-67) and angiogenesis markers (e.g., CD31/Factor VIII) compared to vehicle-treated tumors.[13][23]
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to validating the efficacy of this compound in PDX models. By integrating a comparative framework, detailed and rationalized protocols, and essential on-target validation, researchers can generate a trustworthy and translatable dataset. This level of diligence is paramount for making informed decisions in the drug development pipeline and ultimately advancing novel cancer therapies.
References
- 1. Role of Cyclooxygenase-2 in Head and Neck Tumorigenesis [mdpi.com]
- 2. Significance of Cyclooxygenase-2 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Efficacy and Safety of this compound in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of this compound in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. This compound analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs | Semantic Scholar [semanticscholar.org]
- 11. This compound Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits meningioma tumor growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhalation delivery and anti-tumor activity of this compound in human orthotopic non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genomeme.ca [genomeme.ca]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. pathnsitu.com [pathnsitu.com]
- 21. The role of immunohistochemistry expression of COX-2 in differentiating pigmented benign and malignant skin neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation Expression COX-2 in Prostatic Carcinoma by PCR and Immunohistochemistry and Its Relationship with Gleason Score | Asian Pacific Journal of Cancer Biology [waocp.com]
- 23. The effect of this compound on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Celecoxib's Effects in Diverse Cancer Cell Lines
<
Abstract
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has garnered significant attention for its potent anti-tumor activities across a spectrum of human cancers.[1][2] Its clinical utility, however, is nuanced by the varied responses observed in different cancer types. This guide provides a comprehensive framework for researchers to systematically cross-validate the effects of this compound across various cancer cell lines. We delve into the critical experimental protocols, from assessing cytotoxicity to dissecting the underlying molecular mechanisms of apoptosis and cell cycle arrest. By presenting detailed methodologies and comparative data, this guide aims to equip researchers with the tools to rigorously evaluate this compound's efficacy and elucidate the factors governing differential sensitivity in cancer cells.
Introduction: Beyond Anti-Inflammatory Action
Initially developed as a nonsteroidal anti-inflammatory drug (NSAID), this compound's role in oncology has expanded dramatically.[3] Its primary mechanism involves the inhibition of COX-2, an enzyme often overexpressed in malignant tissues and implicated in promoting inflammation, proliferation, and survival of cancer cells.[2][4]
However, a compelling body of evidence reveals that this compound's anti-cancer effects are not solely dependent on COX-2 inhibition.[5][6] The drug exerts significant influence over various cellular processes through "off-target" or COX-2-independent mechanisms.[5][7][8] These include the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a promising agent for cancer therapy and prevention.[1][9][10] Given this mechanistic complexity, it is imperative for researchers to conduct thorough cross-validation studies to understand why certain cancer cell lines respond robustly to this compound while others exhibit resistance.
Comparative Cytotoxicity: Establishing a Baseline
The initial step in cross-validating this compound's effects is to determine its cytotoxicity across a panel of cancer cell lines from different origins (e.g., colon, breast, lung, glioblastoma). The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric for this comparison.
Data Summary: Differential Sensitivity to this compound
The following table summarizes representative IC50 values of this compound in various human cancer cell lines, illustrating the diverse sensitivity profiles.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 25.5 | [11] |
| HT-29 | Colorectal Adenocarcinoma | >100 | [5] |
| MCF-7 | Breast Adenocarcinoma | 20.4 | [11] |
| HeLa | Cervical Cancer | 37.2 - 40 | [10][11] |
| HepG2 | Hepatocellular Carcinoma | 28.5 | [11] |
| U251 | Glioblastoma | 11.7 | [11] |
| T24 | Urothelial Carcinoma | 63.8 | [12] |
| 5637 | Urothelial Carcinoma | 60.3 | [12] |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 | [13] |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 | [13] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[15]
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include untreated and vehicle-only (e.g., DMSO) controls.[15]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16]
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining this compound's IC50 using the MTT assay.
Dissecting the Mechanisms of Action
Understanding how this compound induces cell death and inhibits proliferation is crucial. The two most prominent mechanisms are the induction of apoptosis and the arrest of the cell cycle.
Apoptosis Induction
This compound is known to induce apoptosis in a wide variety of cancer cells, often through pathways independent of its COX-2 inhibitory function.[1][17] The primary route is the mitochondrial (intrinsic) pathway, which involves the release of cytochrome c and the activation of caspases.[9][18]
This flow cytometry-based assay is the gold standard for detecting early and late-stage apoptosis.[19][20]
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and used to label these early apoptotic cells.[19][21] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity, where it intercalates with DNA.[19][22] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat cells with the IC50 concentration of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[23][24]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21][23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[21][23]
Caption: this compound induces apoptosis via the mitochondrial pathway.
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, preventing cancer cells from dividing. The specific phase of arrest (e.g., G0/G1 or G2/M) can vary between different cell lines.[5][10][25] For instance, this compound has been shown to induce a G0/G1 block in colon cancer cells and a G2/M arrest in HeLa cervical cancer cells.[5][10][26]
This method uses flow cytometry to quantify the DNA content of cells, thereby determining the proportion of cells in each phase of the cell cycle.[27]
Principle: The fluorescent dye Propidium Iodide (PI) stoichiometrically binds to DNA.[27][28] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[28] Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. This permeabilizes the cells.[28][29] Incubate for at least 30 minutes on ice or store at -20°C.[28][29]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[28]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA.[28][30]
-
PI Staining: Add PI solution to the cells and incubate at room temperature for 5-10 minutes.[28][30]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[28]
Caption: this compound can arrest the cell cycle at different checkpoints.
Investigating Molecular Correlates of Sensitivity
To understand the differential responses to this compound, it is essential to investigate the molecular profiles of the cancer cell lines.
Experimental Protocol: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. It can be used to compare the expression levels of key proteins involved in this compound's mechanism of action.
Key Protein Targets:
-
COX-2: To determine if sensitivity correlates with the expression level of this compound's primary target.
-
p-Akt/Total Akt: The Akt signaling pathway is a crucial cell survival pathway. This compound has been shown to inhibit Akt activation.[7][31] Lower basal levels or stronger inhibition of phosphorylated Akt (p-Akt) may indicate higher sensitivity.
-
Bcl-2 Family Proteins: These proteins are key regulators of apoptosis. This compound can downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][4]
-
Cell Cycle Regulators: Proteins like p21 and p27 are inhibitors of the cell cycle. This compound can increase their expression.[5]
Step-by-Step Methodology:
-
Protein Extraction: Lyse treated and untreated cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.[32]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-COX-2, anti-p-Akt).[32]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[32]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager.
Conclusion and Future Directions
The cross-validation of this compound's effects across different cancer cell lines is a critical endeavor for advancing its therapeutic potential. This guide provides a foundational framework for such investigations. By systematically comparing cytotoxicity and dissecting the underlying mechanisms of apoptosis and cell cycle arrest, researchers can gain valuable insights into the molecular determinants of this compound sensitivity.
Future work should aim to correlate these in vitro findings with in vivo tumor models and ultimately, with clinical data. Identifying predictive biomarkers of response will be key to stratifying patients who are most likely to benefit from this compound, either as a monotherapy or in combination with other anti-cancer agents. The continued exploration of both COX-2-dependent and -independent pathways will undoubtedly pave the way for more effective and personalized cancer therapies.
References
- 1. Targeting apoptosis pathways by this compound in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Cancer Therapy and Prevention - Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. jeffreydachmd.com [jeffreydachmd.com]
- 5. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The molecular mechanisms of this compound in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound activates a novel mitochondrial apoptosis signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. kumc.edu [kumc.edu]
- 22. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 23. Annexin V Staining Protocol [bdbiosciences.com]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. researchgate.net [researchgate.net]
- 26. journal.waocp.org [journal.waocp.org]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 29. protocols.io [protocols.io]
- 30. ucl.ac.uk [ucl.ac.uk]
- 31. sciencedaily.com [sciencedaily.com]
- 32. benchchem.com [benchchem.com]
A Comparative Guide: Enhancing Chemotherapy Efficacy with Celecoxib In Vivo
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy is a cornerstone of modern oncology research. This guide provides an in-depth comparison of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, in combination with various chemotherapeutic agents versus chemotherapy monotherapy in preclinical in vivo models. We will explore the scientific rationale, comparative efficacy, underlying mechanisms, and a representative experimental protocol to provide a comprehensive resource for designing and interpreting in vivo studies in this domain.
The Rationale: Why Combine this compound with Chemotherapy?
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various malignancies, including gastric, colorectal, breast, and lung cancers.[1][2][3] Its product, prostaglandin E2 (PGE2), plays a significant role in tumorigenesis by promoting cell proliferation, angiogenesis, invasion, and suppressing the host immune response.[4][5] By selectively inhibiting COX-2, this compound aims to disrupt these pro-tumorigenic pathways.[4][6]
The primary hypothesis for combining this compound with chemotherapy is the potential for synergistic or additive anti-tumor effects. Preclinical and clinical studies have suggested that this compound can increase the sensitivity of tumor cells to chemotherapeutic drugs.[1][7] This chemosensitization may occur through various mechanisms, including the inhibition of multidrug resistance (MDR)-associated proteins, enhancement of apoptosis, and suppression of tumor-associated angiogenesis.[4][7][8]
Comparative In Vivo Efficacy: Combination Therapy vs. Monotherapy
Numerous in vivo studies utilizing xenograft and syngeneic tumor models have demonstrated the superior efficacy of this compound-chemotherapy combinations compared to either treatment alone. This enhanced effect is often observed as a significant reduction in tumor growth and volume.
For instance, in a study using a gastric cancer xenograft model, the combination of this compound and tegafur/gimeracil/oteracil potassium (a 5-FU derivative) resulted in a synergistic antitumor effect, with a significantly higher apoptosis rate in the combination group (58.93%) compared to the this compound (30.98%), tegafur/gimeracil/oteracil potassium (39.16%), and control (11.19%) groups.[1] Similarly, in a medullary thyroid carcinoma xenograft model, the combination of doxorubicin and this compound led to a greater inhibition of tumor growth compared to either drug administered as a monotherapy.[9]
However, it is crucial to note that the synergistic effect is not universal across all cancer types and chemotherapy combinations. For example, one study on human esophageal squamous cell carcinoma xenografts found that the combination of this compound and cisplatin did not elicit greater antitumor activity than either monotherapy.[10] This highlights the importance of context-specific investigation.
Table 1: Summary of In Vivo Efficacy Data
| Cancer Model | Chemotherapy Agent | Key Findings | Reference |
| Gastric Cancer (SGC-7901 Xenograft) | Tegafur/Gimeracil/Oteracil Potassium | Synergistic antitumor effect; increased apoptosis in combination group. | [1] |
| Medullary Thyroid Carcinoma (Xenograft) | Doxorubicin | Significant inhibition of tumor growth in combination group compared to monotherapies. | [9] |
| Neuroblastoma (SH-SY5Y Xenograft) | Irinotecan, Doxorubicin | Significant growth inhibition of established tumors with combination therapy. | [8] |
| Tongue Squamous Cell Carcinoma (Tca8113 Xenograft) | Cisplatin | This compound augmented CDDP-induced growth inhibition. | [2] |
| Colon Cancer (DLD-1 Xenograft) | Auranofin | Synergistic therapeutic effect in vivo. | [11][12] |
| Esophageal Squamous Cell Carcinoma (Xenograft) | Cisplatin | No beneficial effect of combination treatment compared to monotherapy. | [10] |
Unraveling the Mechanisms: How this compound Potentiates Chemotherapy
The enhanced anti-tumor activity observed with this compound-chemotherapy combinations is attributed to a multi-faceted mechanism of action, involving both COX-2 dependent and independent pathways.
COX-2 Dependent Mechanisms:
-
Inhibition of Angiogenesis: this compound has been shown to reduce tumor angiogenesis, a critical process for tumor growth and metastasis.[8][13] By inhibiting COX-2, this compound can downregulate the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[1]
-
Induction of Apoptosis: this compound can promote programmed cell death (apoptosis) in tumor cells.[6] This can occur through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1]
-
Modulation of the Tumor Microenvironment: The inhibition of PGE2 production by this compound can alter the tumor microenvironment, making it less favorable for tumor growth and potentially enhancing the efficacy of chemotherapy.
COX-2 Independent Mechanisms:
-
Overcoming Multidrug Resistance (MDR): Some studies suggest that this compound can enhance chemosensitivity by inhibiting the function of MDR-associated proteins, such as P-glycoprotein (MDR1) and MRP1.[7] This leads to increased intracellular accumulation of chemotherapeutic drugs.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G0/G1 phase, which can synergize with cell cycle-specific chemotherapeutic agents.[6]
-
Modulation of Signaling Pathways: this compound has been shown to affect various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[4][14][15]
Signaling Pathway Diagram
Caption: Proposed mechanisms of synergistic anti-tumor effects of this compound and chemotherapy.
Representative In Vivo Experimental Protocol
This protocol outlines a general framework for evaluating the efficacy of this compound in combination with a chemotherapeutic agent in a subcutaneous xenograft mouse model.
1. Cell Culture and Animal Model:
- Culture a human cancer cell line of interest (e.g., SGC-7901 gastric cancer cells) under standard conditions.
- Acquire female BALB/c nude mice (4-6 weeks old). Allow them to acclimatize for at least one week.
2. Tumor Implantation:
- Harvest cancer cells during the logarithmic growth phase.
- Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each mouse.
3. Animal Grouping and Treatment:
- Monitor tumor growth regularly using calipers.
- When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into four groups (n=8-10 per group):
- Group 1 (Control): Vehicle control (e.g., saline or appropriate solvent for both drugs).
- Group 2 (this compound Monotherapy): this compound administered orally (e.g., via gavage) at a predetermined dose and schedule.
- Group 3 (Chemotherapy Monotherapy): Chemotherapeutic agent administered via an appropriate route (e.g., intraperitoneal injection) at a clinically relevant dose.
- Group 4 (Combination Therapy): Co-administration of this compound and the chemotherapeutic agent at the same doses and schedules as the monotherapy groups.
4. Monitoring and Data Collection:
- Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the general health and behavior of the mice daily.
- At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
5. Endpoint Analysis:
- Excise the tumors, weigh them, and photograph them.
- Fix a portion of the tumor tissue in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like TUNEL).
- Snap-freeze another portion of the tumor tissue for molecular analysis (e.g., Western blotting for COX-2, VEGF, Bcl-2, Bax).
Experimental Workflow Diagram
Caption: A typical in vivo experimental workflow for assessing combination therapy efficacy.
Conclusion and Future Directions
The body of in vivo evidence strongly suggests that the combination of this compound with various chemotherapeutic agents can lead to enhanced anti-tumor efficacy in a range of cancer models. This synergistic effect is mediated by a complex interplay of COX-2 dependent and independent mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and modulation of drug resistance pathways.
While promising, the clinical translation of these findings requires further investigation. Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy.
-
Optimizing dosing and scheduling to maximize synergy and minimize potential toxicity.
-
Exploring the role of this compound in combination with newer targeted therapies and immunotherapies.
This guide provides a foundational understanding for researchers venturing into this exciting area of cancer therapy. By building upon these preclinical findings, the scientific community can continue to develop more effective and personalized treatment strategies for cancer patients.
References
- 1. Effect of this compound combined with chemotherapy drug on malignant biological behaviors of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the inhibitory effect of cisplatin on Tca8113 cells in human tongue squamous cell carcinoma in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. The molecular mechanisms of this compound in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ClinPGx [clinpgx.org]
- 7. This compound enhances sensitivity to chemotherapy drugs of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Doxorubicin combined with this compound inhibits tumor growth of medullary thyroid carcinoma in xenografted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound antagonizes the cytotoxicity of cisplatin in human esophageal squamous cell carcinoma cells by reducing intracellular cisplatin accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergy between Auranofin and this compound against Colon Cancer In Vitro and In Vivo through a Novel Redox-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The selective Cox-2 inhibitor this compound suppresses angiogenesis and growth of secondary bone tumors: An intravital microscopy study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Effect of COX-2 Inhibitor on Paclitaxel-Induced Apoptosis in the Human Ovarian Cancer Cell Line OVCAR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound enhances doxorubicin-induced cytotoxicity in MDA-MB231 cells by NF-kappaB-mediated increase of intracellular doxorubicin accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of gene expression changes induced by celecoxib
A Comparative Guide to Gene Expression Changes Induced by Celecoxib
This guide provides a comprehensive comparative analysis of the gene expression alterations induced by this compound, a selective cyclooxygenase-2 (COX-2) inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of this compound, extending beyond its primary anti-inflammatory role to its impact on oncogenic signaling pathways. We will explore the experimental data, outline robust methodologies for analysis, and compare its effects to provide a holistic understanding of its therapeutic potential and cellular impact.
Introduction: The Evolving Role of this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2] This selectivity was initially prized for reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3] The primary mechanism of this compound involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2]
However, a significant body of research has unveiled a more complex pharmacological profile for this compound, particularly in the context of cancer. Numerous studies indicate that this compound's anti-neoplastic properties may arise from both COX-2-dependent and COX-2-independent mechanisms.[4][5] These mechanisms involve the modulation of critical cellular processes such as apoptosis, cell cycle progression, and angiogenesis through the alteration of global gene expression profiles.[6] This guide will dissect these changes, providing a framework for understanding and investigating the multifaceted effects of this compound.
Methodological Approaches to Profiling Gene Expression
To accurately assess the impact of a pharmacological agent like this compound on the transcriptome, a robust experimental workflow is paramount. The choice between different high-throughput technologies, primarily DNA microarrays and RNA-Sequencing (RNA-Seq), depends on the specific research question, budget, and desired resolution.
-
DNA Microarrays: This technology relies on the hybridization of labeled cDNA (derived from sample RNA) to a pre-designed array of complementary DNA probes.[7][8] It is a powerful tool for quantifying the expression of a known set of genes and has been historically used to identify gene signatures associated with drug responses.[9]
-
RNA-Sequencing (RNA-Seq): As a next-generation sequencing (NGS) based method, RNA-Seq offers a more comprehensive and unbiased view of the transcriptome.[10] It not only quantifies gene expression with a wider dynamic range but also enables the discovery of novel transcripts, alternative splicing events, and gene fusions, providing deeper mechanistic insights.[10][11]
The causality behind choosing RNA-Seq over microarrays often lies in the need for discovery. While microarrays are excellent for hypothesis testing of known genes, RNA-Seq is superior for hypothesis generation, allowing for the detection of unexpected transcriptional events that may be crucial to this compound's COX-2-independent effects.
Below is a generalized workflow for conducting a comparative gene expression study.
Caption: Generalized workflow for analyzing drug-induced gene expression changes.
Core Signaling Pathways Modulated by this compound
Gene expression analysis consistently reveals that this compound's influence extends to several key signaling pathways implicated in cancer development and progression.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers.[12] this compound has been shown to suppress NF-κB activation through multiple mechanisms. It can inhibit the IκBα kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[13] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its pro-inflammatory and anti-apoptotic target genes. Furthermore, this compound can suppress Akt activation, a kinase required for TNF-induced NF-κB activation.[13]
Caption: this compound inhibits the NF-κB pathway by blocking IKK and Akt activation.
Downregulation of the Wnt/β-Catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis.[14][15] Its aberrant activation is a primary driver in several cancers, particularly colorectal cancer. This compound has been demonstrated to down-regulate this pathway by decreasing the expression of β-catenin, a key mediator.[14][15] This leads to reduced transcriptional activity of the β-catenin/TCF complex and subsequent downregulation of Wnt target genes such as CYCLIN-D1, C-MYC, and AXIN2, which are involved in cell proliferation and survival.[14][16]
Caption: this compound downregulates the Wnt pathway by reducing β-catenin levels.
Modulation of the PI3K/Akt Pathway
The PI3K/Akt pathway is a central signaling node that regulates cell growth, survival, and metabolism. Its hyperactivation is common in cancer and promotes resistance to therapy. This compound has been shown to inhibit this pathway by reducing the phosphorylation and activation of Akt, without necessarily changing its total mRNA expression.[17] This inhibition of Akt activity can lead to the activation of pro-apoptotic proteins like caspase-8 and caspase-9, thereby inducing apoptosis in cancer cells.[17] Some this compound analogues have demonstrated even more potent inhibition of P-Akt than the parent compound.[18]
Comparative Analysis of Gene Expression Data
The effect of this compound on gene expression is highly context-dependent, varying between normal and tumor tissues and across different cancer types.
In a study on colorectal cancer patients, this compound treatment for 30 days resulted in significant gene expression changes in tumor tissue but not in adjacent normal mucosa.[19] This suggests a selective effect on pathways that are dysregulated in neoplastic cells.[19] Another study found that this compound pre-treatment in colorectal adenocarcinoma patients led to decreased expression of genes involved in cellular lipid and glutathione metabolism, changes associated with reduced cellular proliferation.[20]
The tables below summarize key genes reported to be modulated by this compound in different studies.
Table 1: Key Genes Down-regulated by this compound
| Gene Symbol | Gene Name | Pathway/Function | Cancer Type | Reference |
|---|---|---|---|---|
| CCND1 | Cyclin D1 | Wnt/β-catenin, Cell Cycle | Breast, Colorectal | [14],[15] |
| C-MYC | MYC Proto-Oncogene | Wnt/β-catenin, Proliferation | Breast | [14],[15] |
| MMP-2 | Matrix Metallopeptidase 2 | Wnt/β-catenin, Invasion | Breast | [14],[15] |
| TNF | Tumor Necrosis Factor | NF-κB, Inflammation | Glioblastoma | [12],[21] |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Inflammation | Lung, Chondrocytes | [13],[22] |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | General Cancer | [6],[23] |
| P-Akt | Phospho-Akt (Protein Level) | PI3K/Akt, Survival | Gastric, Breast |[17],[18] |
Table 2: Key Genes Up-regulated by this compound
| Gene Symbol | Gene Name | Pathway/Function | Cancer Type | Reference |
|---|---|---|---|---|
| CASP8 | Caspase 8 | Apoptosis | Gastric | [17] |
| CASP9 | Caspase 9 | Apoptosis | Gastric | [17] |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell Cycle Arrest | General Cancer | [6] |
| IL1RN | Interleukin 1 Receptor Antagonist | Anti-inflammatory | Chondrocytes |[22] |
Comparative Insight: this compound vs. Other NSAIDs
While this compound is a selective COX-2 inhibitor, other NSAIDs like sulindac and aspirin inhibit both COX-1 and COX-2.[16] Despite different selectivity profiles, these NSAIDs can converge on similar signaling pathways. For instance, sulindac and aspirin have also been shown to inhibit the Wnt/β-catenin pathway by downregulating nuclear β-catenin and its target gene transcription.[16] This suggests that the anti-neoplastic effects on certain pathways may be a broader feature of NSAIDs, although the specific gene targets and potency may differ. A head-to-head global transcriptomic comparison would be necessary to fully delineate the unique and overlapping effects of these agents.
Experimental Protocols for Validation
High-throughput screening data from microarrays or RNA-Seq must be validated by targeted, quantitative methods to confirm the observed changes. This is a critical step for ensuring the trustworthiness of the findings.
Protocol: Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is the gold standard for validating changes in mRNA expression levels of specific genes due to its high sensitivity and specificity.[24][25]
Objective: To quantify the relative mRNA expression of a target gene (e.g., CCND1) in this compound-treated cells versus control cells.
Step-by-Step Methodology:
-
RNA Extraction:
-
Lyse cells from control and this compound-treated plates using a lysis buffer (e.g., containing guanidinium thiocyanate).
-
Extract total RNA using a column-based kit or phenol-chloroform extraction.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and integrity via gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis (Reverse Transcription):
-
In a sterile, nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature RNA secondary structures, then place on ice.
-
Add reverse transcription buffer, RNase inhibitor, and a reverse transcriptase enzyme.
-
Perform the synthesis reaction according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, followed by enzyme inactivation at 85°C for 5 min). The resulting product is complementary DNA (cDNA).
-
-
Quantitative PCR (qPCR):
-
Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target gene and a stable reference gene (e.g., GAPDH, ACTB), and PCR-grade water.
-
Dispense the master mix into qPCR plate wells.
-
Add diluted cDNA template to each well. Include no-template controls (NTC) to check for contamination.
-
Run the plate on a real-time PCR machine with a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the change in target gene expression relative to the reference gene using the ΔΔCt method. This normalizes the data and provides the fold-change in expression.
-
Protocol: Western Blotting
Western blotting is used to validate changes at the protein level, confirming that observed mRNA changes translate to functional protein alterations.[26][27][28]
Objective: To detect and quantify the change in a target protein (e.g., β-catenin) in this compound-treated cells versus control cells.
Step-by-Step Methodology:
-
Protein Lysate Preparation:
-
Wash control and this compound-treated cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[26]
-
Centrifuge the lysate at high speed (e.g., 14,000 g) at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[26]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE Electrophoresis:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli loading buffer.
-
Load the samples into the wells of a polyacrylamide gel (SDS-PAGE). Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom, separating proteins based on molecular weight.[27][28]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electric current (wet or semi-dry transfer).[28] This membrane now holds the protein fingerprint from the gel.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. This prevents non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-β-catenin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[28]
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.
-
Image the emitted light using a digital imager or X-ray film to visualize the protein bands. The intensity of the band corresponds to the amount of protein.
-
Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Conclusion and Future Perspectives
The analysis of gene expression changes induced by this compound reveals a complex network of interactions that extend far beyond COX-2 inhibition. Its ability to modulate key oncogenic pathways like NF-κB, Wnt/β-catenin, and PI3K/Akt provides a strong rationale for its investigation as an anti-cancer agent. The selective action of this compound on tumor tissue highlights its potential for targeted therapy, minimizing effects on normal cells.
Future research should focus on large-scale, multi-omic studies to integrate transcriptomic data with proteomic and metabolomic changes. Head-to-head comparisons with other selective and non-selective NSAIDs using RNA-Seq will be invaluable for identifying unique molecular signatures and refining therapeutic strategies. Ultimately, understanding the precise gene networks modulated by this compound will be instrumental in identifying patient populations most likely to benefit from its use and in designing novel, more effective combination therapies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. This compound pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Microarray and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microarray Analysis in Drug Discovery and Clinical Applications | Springer Nature Experiments [experiments.springernature.com]
- 10. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]
- 11. geneviatechnologies.com [geneviatechnologies.com]
- 12. This compound Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase (COX)-2 inhibitor this compound abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Targeting the Canonical WNT/β-Catenin Pathway in Cancer Treatment Using Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene expression following exposure to this compound in humans: pathways of inflammation and carcinogenesis are activated in tumors but not normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound pre-treatment in human colorectal adenocarcinoma patients is associated with gene expression alterations suggestive of diminished cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytobiological Alterations Induced by this compound as an Anticancer Agent for Breast and Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Basic Principles of RT-qPCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 26. algentbio.com [algentbio.com]
- 27. bosterbio.com [bosterbio.com]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Celecoxib: Ensuring Safety and Environmental Integrity
As researchers and drug development professionals, our work with active pharmaceutical ingredients (APIs) like celecoxib extends beyond the bench. A critical, yet often overlooked, aspect of our responsibility is the proper management and disposal of chemical waste. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in regulatory compliance and environmental stewardship. The causality behind these procedures is rooted in protecting our ecosystems and ensuring a safe laboratory environment.
This compound, a selective COX-2 inhibitor, is recognized for its environmental persistence and high toxicity to aquatic organisms.[1][2] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water systems, posing a significant threat to aquatic life with long-lasting effects.[3] Regulatory bodies like the Environmental Protection Agency (EPA) have established stringent guidelines for the management of pharmaceutical waste to mitigate these risks.[4][5][6]
Core Principles of this compound Waste Management
The foundational principle for managing this compound waste is to prevent its release into the environment .[7] This is achieved by treating all forms of this compound waste—pure API, contaminated labware, and solutions—as a chemical waste stream destined for destruction by a licensed facility. The EPA's regulations, particularly the Resource Conservation and Recovery Act (RCRA) and the subsequent "Management Standards for Hazardous Waste Pharmaceuticals" (often referred to as Subpart P), prohibit the sewering of hazardous waste pharmaceuticals.[5][8][9] While this compound is not explicitly a P- or U-listed hazardous waste under RCRA, its documented environmental toxicity necessitates that it be managed as a hazardous waste to ensure regulatory compliance and responsible environmental practice.
Identifying Your this compound Waste Streams
In a laboratory setting, this compound waste can be generated in several forms. Proper segregation at the point of generation is crucial for a compliant and safe disposal process.
| Waste Stream Category | Examples |
| Pure this compound | Expired or unused this compound powder, residual API in original containers. |
| Grossly Contaminated Items | Weigh boats, spatulas, or flasks with visible this compound powder; concentrated stock solution vials. |
| Trace Contaminated Items | Empty original containers, gloves, bench paper, pipette tips, and other disposables with incidental contact. |
| Aqueous Solutions | Diluted this compound solutions from experiments. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of safety and regulatory compliance.
Step 1: Segregation and Containerization
-
Designate a Waste Accumulation Area: Identify a specific area within the laboratory for the collection of this compound waste. This area should be clearly marked and away from general lab traffic.
-
Use Appropriate Waste Containers:
-
Solid Waste (Pure API and Grossly Contaminated Items): Collect in a clearly labeled, sealable, and sturdy container. A wide-mouth plastic jug or a UN-rated pail is recommended. The container must be compatible with the waste and prevent leakage.[10]
-
Trace Contaminated Items: These can typically be collected in a designated, labeled bag or container for chemical waste.
-
Aqueous Waste: Collect in a sealable, leak-proof carboy, clearly labeled with the contents.
-
-
Labeling: Immediately label all waste containers with "Hazardous Waste," the name "this compound," and the approximate concentration if in solution. Note the date when waste is first added to the container.
Step 2: On-site Accumulation and Storage
-
Secure Storage: Keep all this compound waste containers securely sealed when not in use.[11] Store them in a secondary containment bin to mitigate spills.
-
Limited Accumulation Time: Adhere to your institution's and local regulations regarding the maximum time hazardous waste can be stored on-site. This is typically 90 or 180 days, depending on your facility's generator status.
-
Training: Ensure all personnel handling this compound are trained on these disposal procedures and are aware of the associated hazards.[5]
Step 3: Arranging for Professional Disposal
-
Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging the legal disposal of chemical waste. They will have established contracts with licensed hazardous waste management companies.
-
Waste Pickup Request: Follow your EHS office's procedure for requesting a waste pickup. This typically involves submitting an online or paper form detailing the contents of your waste containers.
-
Manifesting: A hazardous waste manifest will be completed to track the waste from its point of generation to its final disposal facility.[8] This is a critical legal document.
Step 4: Final Disposal Method
-
Incineration: The required and most environmentally sound method for disposing of this compound and other pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility.[5][12] This process destroys the active pharmaceutical ingredient, preventing its entry into the environment.
-
Avoid Prohibited Methods:
-
Do NOT flush this compound down the drain. This is a direct violation of EPA regulations for hazardous pharmaceutical waste and a primary cause of aquatic contamination.[8][9]
-
Do NOT dispose of this compound in the regular or biohazardous trash. This can lead to its release into the environment through landfill leachate.
-
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical flow for managing this compound from use to final disposal.
Caption: Decision workflow for the proper disposal of this compound waste in a research setting.
By adhering to this structured and well-documented disposal process, you not only ensure the safety of your laboratory personnel but also uphold your professional and ethical obligation to protect the environment. This builds a foundation of trust in our scientific practices, demonstrating a commitment to safety and sustainability that extends beyond the immediate scope of our research.
References
- 1. viatris.com [viatris.com]
- 2. sciegenpharm.com [sciegenpharm.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. epa.gov [epa.gov]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. EPA Ruling On Hazardous Waste Pharmaceuticals | Stericycle [stericycle.com]
- 10. Content Retired - Compliance Assistance Centers [caiweb.com]
- 11. Disposing of medicines - Care Quality Commission [cqc.org.uk]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Celecoxib
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Celecoxib. As a potent, non-steroidal anti-inflammatory drug (NSAID) with specific toxicological properties, this compound demands rigorous adherence to safety procedures to protect personnel and the environment. This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment, causality, and authoritative standards.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is not a benign compound. Its handling requires a high degree of caution due to its specific hazard classifications. The primary risks are not acute toxicity from a single, high-dose exposure, but rather the insidious effects of repeated, low-level exposure and its potential for reproductive harm.[1][2]
According to its Safety Data Sheet (SDS), this compound presents the following GHS (Globally Harmonized System) classifications:
| Hazard Class | Category | Hazard Statement |
| Reproductive Toxicity | Category 1B | H360D - May damage the unborn child.[1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373 - May cause damage to organs through prolonged or repeated exposure.[1][2][3] |
| Chronic Aquatic Toxicity | Category 1 | H410 - Very toxic to aquatic life with long lasting effects.[1][2][3] |
The designation as a Category 1B reproductive toxin is of paramount importance and dictates the stringent containment and PPE strategies outlined in this guide.[1][2] This classification means there is presumptive evidence of human reproductive toxicity based on animal studies. Therefore, exposure must be minimized to the lowest reasonably achievable level.
Engineering Controls: The First and Most Critical Line of Defense
Personal Protective Equipment is the last line of defense. Before any task is initiated, proper engineering controls must be in place to minimize the generation and dispersal of this compound dust or aerosols. Reliance on PPE alone is an insufficient safety strategy.
-
For Handling Powders (Weighing, Aliquoting): All handling of solid this compound must be performed within a certified powder containment hood, a glovebox, or an isolator.[4][5] A standard chemical fume hood is not designed for and does not provide adequate protection against potent powders. The airflow can create turbulence, dispersing the powder within the hood and potentially into the lab.
-
For Handling Solutions: While less likely to generate aerosols than powders, solutions should still be handled within a certified chemical fume hood to contain any potential splashes or mists.
-
Ventilation and Cleaning: General lab ventilation is not a substitute for localized exhaust.[1][2] To prevent accumulation, work surfaces should be cleaned using a vacuum equipped with a High-Efficiency Particulate Air (HEPA) filter.[6][7] Never use compressed air to clean surfaces, as this will aerosolize the potent compound.[6][7]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task and the potential for exposure. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid this compound | Double Nitrile or Viton™ Gloves | Chemical Splash Goggles & Face Shield | Disposable, solid-front Lab Coat or Coveralls | Required: Fit-tested N95 Respirator (minimum); PAPR recommended for extended use. |
| Preparing Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Disposable Lab Coat | Recommended, based on risk assessment. Minimum N95 if splashing/aerosolization is possible. |
| Spill Cleanup (Solid) | Double Nitrile or Viton™ Gloves | Chemical Splash Goggles & Face Shield | Disposable Coveralls | Required: Fit-tested Half-mask Respirator with P100 cartridges or PAPR. |
| Waste Disposal | Single Nitrile Gloves (minimum) | Safety Glasses with Side Shields | Standard Lab Coat | Not typically required if waste is in sealed containers. |
Step-by-Step PPE Donning and Doffing Procedure
Properly putting on and, more importantly, taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure that contaminated items are handled in a way that does not transfer the chemical to your skin or clothing.
Caption: PPE Donning and Doffing Workflow.
Operational Plans: Spill Management and Decontamination
Accidents happen. A clear, practiced spill response plan is essential.
Immediate Actions for a this compound Spill:
-
Alert: Notify personnel in the immediate area and restrict access.
-
Evacuate: If the spill is large or if dust is airborne, evacuate the area.
-
Assess: Evaluate the spill from a safe distance. Do not proceed with cleanup unless you are trained and have the proper PPE.
Spill Cleanup Protocol (Solid Powder):
-
Don PPE: At a minimum, wear double nitrile gloves, disposable coveralls, chemical splash goggles, and a half-mask respirator with P100 filters or a PAPR.
-
Cover: Gently cover the spill with absorbent pads or cloths to prevent further dispersal. Do NOT dry sweep.
-
Wet Method: Carefully dampen the absorbent material with water (or an appropriate solvent if specified by your institution) to create a slurry. This minimizes dust generation.
-
Collect: Using scoops or other tools, carefully collect the wetted material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. A multi-step process is recommended:
-
First, wash with a soap and water solution.
-
Follow with a 70% ethanol or isopropanol rinse.
-
Finish with a final water rinse.
-
Collect all cleaning materials (wipes, pads) as hazardous waste.
-
-
Doff PPE: Remove and dispose of all PPE as hazardous waste.
-
Wash: Wash hands thoroughly with soap and water.
Disposal Plan: Protecting the Environment
This compound is classified as very toxic to aquatic life with long-lasting effects.[1][2] It must never be disposed of down the drain or in the regular trash.[8] All waste contaminated with this compound is considered hazardous waste.
Waste Segregation and Disposal Workflow:
Caption: this compound Waste Segregation and Disposal Workflow.
Key Disposal Steps:
-
Segregate: Use separate, clearly labeled, and sealable containers for solid, liquid, and pure chemical waste.
-
Label: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazard (e.g., "Reproductive Toxin," "Ecotoxin").
-
Store: Store sealed waste containers in a designated, secure satellite accumulation area until they are collected by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste vendor.
-
Contaminated Empties: Empty stock bottles of this compound are not truly empty. They should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous liquid waste, and the bottle defaced before disposal or recycling according to institutional policy.
By implementing these comprehensive control measures, from engineering solutions to meticulous operational and disposal plans, laboratories can ensure the safe handling of this compound, protecting the health of researchers and preserving environmental integrity.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. sciegenpharm.com [sciegenpharm.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. escopharma.com [escopharma.com]
- 6. aiha.org [aiha.org]
- 7. cdc.gov [cdc.gov]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
